L-Citrulline-d4
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C6H13N3O3 |
|---|---|
Poids moléculaire |
179.21 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(carbamoylamino)-4,4,5,5-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,3D2 |
Clé InChI |
RHGKLRLOHDJJDR-KKOAYFQZSA-N |
SMILES isomérique |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])NC(=O)N |
SMILES canonique |
C(CC(C(=O)O)N)CNC(=O)N |
Origine du produit |
United States |
Foundational & Exploratory
What is L-Citrulline-d4 and its primary use in research?
For Immediate Release
This technical guide provides an in-depth overview of L-Citrulline-d4, a deuterated stable isotope of the amino acid L-Citrulline. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its primary applications in research, particularly as an internal standard in mass spectrometry-based quantification, and as a tracer in metabolic studies.
Core Concepts: Understanding this compound
This compound is a form of L-Citrulline where four hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes it chemically identical to its non-labeled counterpart but with a higher molecular weight. This key characteristic allows it to be distinguished by mass spectrometry, making it an invaluable tool in analytical chemistry and metabolic research.[1][2]
The primary application of this compound is as an internal standard for the accurate quantification of endogenous L-Citrulline in various biological matrices, including plasma, urine, and cell lysates.[1][3] Its use helps to correct for variations in sample preparation and instrument response, ensuring high precision and accuracy in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data for Analytical Methods
The use of this compound as an internal standard is crucial for reliable quantification of L-Citrulline. Below are key parameters for LC-MS/MS method development.
Table 1: Mass Spectrometry Parameters for L-Citrulline and Deuterated Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| L-Citrulline | 176 | 70 | Quantitation[4] |
| L-Citrulline | 176 | 113 | Confirmation[4] |
| This compound | 180 | 74 | Internal Standard[3][4] |
Table 2: Example Chromatographic Conditions for L-Citrulline Analysis
| Parameter | Value |
| Column | HILIC, 2.1 x 100 mm, 1.7 µm particles |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.45 mL/min |
| Retention Time | ~1.55 min |
Experimental Protocols
Protocol 1: Quantification of L-Citrulline in Plasma
This protocol outlines a typical workflow for the quantification of L-Citrulline in plasma samples using this compound as an internal standard.
1. Sample Preparation:
-
To 10 µL of plasma, add 50 µL of 0.1 M HCl.
-
Add 1 mL of a protein precipitation solution (Acetonitrile:Water 9:1 v/v) containing the internal standard, this compound, at a concentration of 0.2 mg/L.[4]
-
Vortex the mixture thoroughly.
-
Centrifuge at 16,000 x g for 5 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Analysis:
-
Inject 10 µL of the prepared sample onto the UPLC-MS/MS system.
-
Perform chromatographic separation using a HILIC column and a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Detect L-Citrulline and this compound using multiple reaction monitoring (MRM) with the transitions specified in Table 1.
-
Set the cone voltage to 20.0 V and the collision energy to approximately 22 eV for the 176→70 transition and 22 eV for the 180→74 transition.[4]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of L-Citrulline to this compound against the concentration of L-Citrulline standards.
-
Determine the concentration of L-Citrulline in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Pathways
Experimental Workflow for L-Citrulline Quantification
L-Citrulline in Metabolic Pathways
L-Citrulline is a key intermediate in two significant metabolic pathways: the Urea Cycle and the Nitric Oxide (NO) Synthesis Pathway. Stable isotope tracers like this compound are instrumental in studying the flux and kinetics of these pathways.
The Urea Cycle
The urea cycle is a vital metabolic pathway that converts toxic ammonia into urea for excretion. L-Citrulline is synthesized from ornithine and carbamoyl phosphate in the mitochondria and then transported to the cytosol to continue the cycle.
References
An In-depth Technical Guide to L-Citrulline-d4: Chemical Properties, Structure, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and structural properties of L-Citrulline-d4, a deuterated stable isotope-labeled amino acid. It details its role in key metabolic pathways, outlines experimental protocols for its quantification, and presents this information through structured data and visualizations to support advanced research and drug development applications.
Core Chemical Properties
This compound is the deuterium-labeled form of L-Citrulline, a non-proteinogenic α-amino acid.[][2][] As a stable isotope-labeled compound, it serves as an invaluable internal standard for quantitative analysis in various biological matrices by techniques such as mass spectrometry.[2] The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the endogenous, unlabeled L-Citrulline.
Table 1: Quantitative Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉D₄N₃O₃ | [][2] |
| Molecular Weight | 179.21 g/mol | [][2][4][5] |
| CAS Number | 1217474-00-4 | [][2] |
| Appearance | White to Off-White/Pale Yellow Solid | [][2] |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥97% (CP) | |
| Solubility | Soluble in Water | [][2] |
| Melting Point | 216-218 °C (decomposes) | |
| Storage Temperature | -20°C | [][2] |
Chemical Structure and Identification
This compound is structurally identical to L-Citrulline, with the exception of four deuterium atoms replacing hydrogen atoms at the 4th and 5th positions of the pentanoic acid backbone. This specific labeling is reflected in its systematic IUPAC name.
-
IUPAC Name: (2S)-2-amino-5-(carbamoylamino)-4,4,5,5-tetradeuteriopentanoic acid.[]
-
Synonyms: L-Citrulline-4,4,5,5-d4.[]
-
InChI Key: RHGKLRLOHDJJDR-KKOAYFQZSA-N.[]
-
SMILES: [2H]C([2H])(C--INVALID-LINK--C(O)=O)C([2H])([2H])NC(N)=O.
The structure consists of an α-amino acid framework with a side chain terminating in a carbamoyl group.[] The deuterium labeling at the C4 and C5 positions provides a stable isotopic signature for mass spectrometric detection.
Metabolic Pathways and Biological Significance
While L-Citrulline is not incorporated into proteins during synthesis, it is a critical intermediate in several key metabolic pathways.[6][7][8][9] this compound, as a tracer or internal standard, is used to study the flux and regulation of these pathways.
3.1. The Urea Cycle In the liver, L-Citrulline is a central intermediate in the urea cycle, the primary pathway for the detoxification and excretion of ammonia.[8][10][11] It is synthesized from ornithine and carbamoyl phosphate and is subsequently converted to argininosuccinate.[8][9][10]
Figure 1. Simplified Urea Cycle Pathway.
3.2. Nitric Oxide (NO) Synthesis L-Citrulline is generated as a co-product when L-Arginine is converted to nitric oxide (NO) by nitric oxide synthase (NOS) enzymes.[][8][10] This pathway is fundamental for various physiological processes, including vasodilation and immune response.[][7] The produced L-Citrulline can be recycled back to L-Arginine, forming the Arginine-Citrulline-NO cycle.[7]
Figure 2. Nitric Oxide Synthesis and Recycling Pathway.
3.3. Intestinal-Renal Axis for Arginine Biosynthesis A significant portion of circulating L-Citrulline originates from its synthesis in the enterocytes of the small intestine, primarily from glutamine and glutamate.[6][7][12] This L-Citrulline is released into the bloodstream and transported to the kidneys, where it is efficiently converted into L-Arginine for systemic use.[6][7][12] This inter-organ pathway is crucial for de novo arginine synthesis.[7][11]
Figure 3. Intestinal-Renal Axis for Arginine Synthesis.
Experimental Protocols: Quantification by LC-MS/MS
This compound is commonly used as an internal standard for the accurate quantification of endogenous L-Citrulline in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
Objective: To determine the concentration of L-Citrulline in rat plasma using this compound as an internal standard.
4.1. Materials and Reagents
-
L-Citrulline standard (Merck)[14]
-
This compound (Internal Standard, IS) (Cambridge Isotope Laboratories, Inc.)[13]
-
Acetonitrile (ACN), ULC/MS grade (Biosolve BV)[14]
-
Formic Acid (FA) (Biosolve BV)[14]
-
Ultrapure water
-
Rat plasma samples
4.2. Sample Preparation
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples on ice.
-
Protein Precipitation: To a 20 µL aliquot of plasma, add 20 µL of the internal standard working solution (e.g., 1 µM this compound).[13][15]
-
Add 120 µL of ACN containing 0.5% acetic acid and 0.025% trifluoroacetic acid to precipitate proteins.[13][15]
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute. Centrifuge at 10,000 x g for 20 minutes to pellet the precipitated proteins.[13]
-
Collect Supernatant: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[13][15]
4.3. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system capable of hydrophilic interaction liquid chromatography (HILIC).[13][14]
-
Column: Waters ACQUITY UPLC BEH Amide column (100×2.1mm, 1.7μm) or similar HILIC column.[16]
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[17]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[17]
-
Flow Rate: 0.6 mL/min.[17]
-
Injection Volume: 10 µL.[17]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 4000 QTRAP) with a TurboIonSpray or ESI source.[17]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 2: MRM Transitions for L-Citrulline and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| L-Citrulline | 176.0 | 70.0 | Quantifier |
| L-Citrulline | 176.0 | 113.0 | Qualifier |
| This compound (IS) | 180.2 | 74.1 | Quantifier |
Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation. The values presented are based on published methodologies.[13][14][15]
4.4. Data Analysis A calibration curve is constructed by plotting the peak area ratio of the analyte (L-Citrulline) to the internal standard (this compound) against the known concentrations of the calibration standards. The concentration of L-Citrulline in the unknown samples is then determined by interpolating their peak area ratios from this curve.
Figure 4. Experimental Workflow for LC-MS/MS Quantification.
References
- 2. medchemexpress.com [medchemexpress.com]
- 4. Citrulline-d4 | C6H13N3O3 | CID 134817836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Citrulline (4,4,5,5-Dâ, 95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. L-citrulline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Citrulline - Wikipedia [en.wikipedia.org]
- 9. Citrulline | C6H13N3O3 | CID 9750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. superpathway of L-citrulline metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Metabolism of citrulline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nvkc.nl [nvkc.nl]
- 15. Estimation of nitric oxide synthase activity via LC-MS/MS determination of 15N3-citrulline in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Certificate of Analysis for L-Citrulline-d4
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for L-Citrulline-d4. Understanding the CoA is critical for ensuring the quality, identity, and purity of isotopically labeled standards, which are essential for the accuracy and reproducibility of research in metabolomics, clinical mass spectrometry, and drug development.
Decoding the this compound Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides crucial data on its identity, chemical purity, and isotopic enrichment.
Identification and General Properties
The first section of a CoA typically provides fundamental identification details for the compound.
| Parameter | Typical Specification | Significance |
| Chemical Name | L-Citrulline-4,4,5,5-d4 | Specifies the exact chemical entity and the position of the deuterium labels. |
| CAS Number | 1217474-00-4[1][2][3] | A unique numerical identifier assigned by the Chemical Abstracts Service. |
| Molecular Formula | C₆H₉D₄N₃O₃[2][3] | Denotes the elemental composition, explicitly showing the four deuterium atoms. |
| Molecular Weight | 179.21 g/mol [2][3] | The mass of one mole of the deuterated compound. |
| Appearance | White to off-white solid/powder[1][2] | A qualitative check for physical consistency and absence of gross contamination. |
| Melting Point | ~216-218 °C (decomposes)[1] | A physical constant used as an indicator of purity. |
Quantitative Analysis Data
This section contains the most critical data for researchers, quantifying the purity and isotopic labeling of the material.
| Parameter | Typical Specification | Significance |
| Chemical Purity (Assay) | ≥97% (CP - Chemical Purity)[1] | The percentage of the material that is the specified compound (this compound), determined by methods like HPLC or qNMR. |
| Isotopic Purity (Atom % D) | ≥98 atom % D[1] | Represents the percentage of the labeled positions that are occupied by deuterium.[4] |
| Isotopic Enrichment (Mass Shift) | M+4[1] | Confirms that the molecule contains four deuterium atoms, as its mass is 4 units higher than unlabeled L-Citrulline. |
It is crucial to distinguish between isotopic purity (or enrichment) and species abundance. An "atom % D" of 99% does not mean 99% of the molecules are the d4 species. It refers to the isotopic fraction at the labeled sites. The actual percentage of molecules that are precisely the CD₄ species can be calculated using binomial expansion.[4]
Experimental Protocols and Methodologies
The values reported on a CoA are derived from rigorous analytical testing. The following are detailed methodologies for the key experiments used to certify this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is used to separate this compound from any non-labeled L-Citrulline and other chemical impurities. Since amino acids like citrulline lack strong UV chromophores, pre-column derivatization is often required for UV detection.[5][6] Alternatively, mass spectrometry or other universal detectors can be used.
Objective: To quantify the chemical purity of the this compound sample.
Methodology:
-
Standard and Sample Preparation: A reference standard of L-Citrulline and the this compound test sample are accurately weighed and dissolved in a suitable solvent (e.g., water or a dilute buffer) to a known concentration.
-
Derivatization (if using UV detection): The sample and standard solutions are mixed with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC-Cl) under specific pH conditions (e.g., borate buffer at pH 9.2) to form a UV-active derivative.[6][7]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[7]
-
Mobile Phase: An isocratic or gradient elution may be used. A common mobile phase consists of a mixture of an organic solvent (like acetonitrile/methanol) and an aqueous buffer (like ammonium formate or phosphate buffer).[7][8]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[7]
-
-
Detection:
-
UV Detection: If derivatized, detection is performed at the maximum absorbance wavelength of the derivative (e.g., 338 nm for OPA derivatives).[7]
-
Mass Spectrometry (LC-MS): The column eluent is directed to a mass spectrometer, which offers high specificity and sensitivity without derivatization.[5][8]
-
-
Quantification: The peak area of this compound in the sample chromatogram is compared to the peak area of the reference standard to calculate the purity, typically expressed as a percentage (%).
Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is the definitive technique for confirming the mass of the molecule and determining the extent and success of the isotopic labeling.[9]
Objective: To confirm the mass shift (M+4) and calculate the isotopic purity (atom % D).
Methodology:
-
Sample Infusion/Injection: The sample is introduced into the mass spectrometer, either directly via an infusion pump or as the eluent from an HPLC system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like L-Citrulline, typically operating in positive ion mode.[9]
-
Mass Analysis: A high-resolution mass spectrometer (HR-MS) like a time-of-flight (TOF) or Orbitrap analyzer records a full-scan mass spectrum.
-
Data Analysis:
-
The spectrum is analyzed to find the isotopic cluster for L-Citrulline.
-
The mass of the unlabeled compound (M) and the labeled compound (M+4) are identified.
-
The relative intensities of the peaks corresponding to the unlabeled (M), partially labeled (M+1, M+2, M+3), and fully labeled (M+4) species are integrated.[9]
-
The isotopic enrichment is calculated based on the relative abundance of the M+4 ion compared to the other ions in the cluster.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
NMR spectroscopy is employed to confirm the chemical structure of the compound and, critically, to verify the specific positions of the deuterium labels.[9]
Objective: To confirm the molecular structure and the 4,4,5,5-d4 labeling pattern.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O), which is NMR-silent for ¹H NMR.
-
Data Acquisition: ¹H (Proton) and ¹³C (Carbon) NMR spectra are acquired.
-
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C4 and C5 positions of unlabeled L-Citrulline will be absent or significantly diminished. This directly confirms the location of the deuterium labels.
-
The remaining peaks in the spectrum must be consistent with the structure of the L-Citrulline molecule.
-
-
Spectral Analysis: The acquired spectrum is compared to a reference spectrum of unlabeled L-Citrulline.[11] The absence of specific proton signals confirms the site of deuteration, thus verifying the structural integrity and labeling pattern of the L-Citrulline-4,4,5,5-d4. Quantitative NMR (qNMR) can also be performed by adding an internal standard of known concentration to determine the chemical purity.[12]
Visualization of Workflows and Structures
Diagrams are essential for illustrating complex analytical workflows and molecular relationships.
Caption: Workflow for the generation of a Certificate of Analysis.
Caption: Relationship between L-Citrulline and this compound.
References
- 1. L-瓜氨酸-4,4,5,5-d4 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-瓜氨酸-4,4,5,5-d4 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-Citrulline (4,4,5,5-Dâ, 95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliable and simple analytical methods for determination of citrulline and metabolically related amino acids by liquid chromatography after derivatization: comparison between monolithic and core–shell columns - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Citrulline(372-75-8) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Navigating the Isotopic Landscape: A Technical Guide to the Enrichment and Purity of L-Citrulline-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of L-Citrulline-d4, a crucial stable isotope-labeled compound in biomedical research. This document details the analytical methodologies for quality control, presents typical specifications, and illustrates the key biochemical pathways where L-Citrulline plays a vital role.
Quantitative Data Summary
The isotopic enrichment and chemical purity of this compound are critical parameters that ensure the accuracy and reliability of experimental results. The following tables summarize the typical quantitative data for this compound available from commercial suppliers.
Table 1: Isotopic Enrichment of this compound
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |
| Deuterium Incorporation | 4 Deuterium Atoms | Mass Spectrometry |
Table 2: Chemical Purity of this compound
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 97% | HPLC, NMR Spectroscopy |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in water | Visual Inspection |
Experimental Protocols
Accurate determination of isotopic enrichment and chemical purity requires robust analytical methods. The following sections provide detailed experimental protocols that can be adapted for the quality control of this compound.
Determination of Isotopic Enrichment by Mass Spectrometry (LC-MS/MS)
This method provides a highly sensitive and accurate means of determining the isotopic enrichment of this compound by measuring the relative abundance of the deuterated and non-deuterated species.
Objective: To quantify the percentage of L-Citrulline molecules that are fully deuterated with four deuterium atoms.
Materials:
-
This compound sample
-
L-Citrulline reference standard
-
High-purity water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18, HILIC)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in high-purity water at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the L-Citrulline reference standard in high-purity water to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working solution of the this compound sample by diluting the stock solution to a concentration within the calibration range.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of L-Citrulline from potential impurities.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following mass transitions (precursor ion -> product ion):
-
L-Citrulline (unlabeled): m/z 176 -> m/z 159
-
This compound: m/z 180 -> m/z 163
-
-
Optimize instrument parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled and deuterated L-Citrulline.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = [Area(d4) / (Area(d4) + Area(d0))] * 100
-
-
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the chemical purity of the this compound sample by separating it from any non-deuterated or other chemical impurities.
Objective: To determine the percentage of this compound in the sample relative to other detectable impurities.
Materials:
-
This compound sample
-
L-Citrulline reference standard
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a reference standard solution of L-Citrulline at the same concentration.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic or gradient mixture of phosphate buffer and acetonitrile. A typical starting point is 95:5 (v/v) buffer:acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the main this compound peak and any impurity peaks.
-
Calculate the chemical purity using the area normalization method:
-
Chemical Purity (%) = [Area(this compound) / Total Area of all peaks] * 100
-
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the biochemical pathways involving L-Citrulline.
Caption: Workflow for Isotopic Enrichment Determination by LC-MS/MS.
Caption: Workflow for Chemical Purity Determination by HPLC.
Caption: L-Citrulline in the Nitric Oxide Synthesis Pathway.
Caption: The Role of L-Citrulline in the Urea Cycle.
The Role of L-Citrulline-d4 in Nitric Oxide Pathway Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of L-Citrulline-d4, a stable isotope-labeled form of L-Citrulline, in advancing our understanding of the nitric oxide (NO) signaling pathway. Given the critical involvement of NO in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses, precise methodologies for its study are paramount. This document details the application of this compound as an indispensable tool in this research, with a focus on its use in mass spectrometry-based techniques.
Introduction: The Nitric Oxide Pathway and the Significance of L-Citrulline
Nitric oxide (NO) is a transient gaseous signaling molecule endogenously synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). This enzymatic reaction produces L-citrulline as a co-product in a stoichiometric ratio to NO.[1][2][3] Consequently, the quantification of L-citrulline production serves as a reliable surrogate measure of NOS activity and NO synthesis.[3][4][5] However, as L-citrulline is also an intermediate in other metabolic pathways, such as the urea cycle, distinguishing NOS-derived L-citrulline is crucial for accurate assessment.[4] Stable isotope-labeled tracers, in conjunction with mass spectrometry, have emerged as the gold standard for this purpose.
This compound is a deuterated analog of L-Citrulline, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling renders it heavier than its endogenous counterpart, allowing for its distinct detection and quantification by mass spectrometry. While other labeled forms of L-arginine and L-citrulline (e.g., ¹⁵N-labeled) are often used as tracers to follow the metabolic fate of these amino acids in the NO pathway, this compound primarily serves as an ideal internal standard in these assays.[2][4] Its chemical and physical properties are nearly identical to endogenous L-citrulline, ensuring that it behaves similarly during sample preparation, chromatographic separation, and ionization. This co-elution and co-ionization allow for the correction of any sample loss or variability during the analytical process, leading to highly accurate and precise quantification of the analyte of interest.
Core Application: this compound as an Internal Standard in LC-MS/MS Analysis
The predominant application of this compound in nitric oxide pathway research is as an internal standard for the quantification of L-citrulline and its isotopologues by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] This technique offers high sensitivity and specificity, enabling the simultaneous measurement of multiple analytes in complex biological matrices such as plasma, cell lysates, and tissue homogenates.[2]
The general workflow involves adding a known amount of this compound to the biological sample at the beginning of the sample preparation process. Following extraction and chromatographic separation, the analytes are ionized and detected by a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the endogenous L-citrulline (and any tracer-derived labeled citrulline) and the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte, referencing a calibration curve.
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic pathways involving L-Citrulline and the principle of using stable isotopes to trace nitric oxide synthesis.
References
- 1. Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jst.go.jp [jst.go.jp]
- 4. Estimation of nitric oxide synthase activity via LC-MS/MS determination of 15N3-citrulline in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
Investigating Inborn Errors of Metabolism with L-Citrulline-d4: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the application of L-Citrulline-d4, a stable isotope-labeled internal standard, in the investigation of inborn errors of metabolism (IEM), with a particular focus on urea cycle disorders (UCDs). This document details the underlying principles, experimental protocols, data interpretation, and the role of this compound in both diagnostic and research settings.
Introduction to Inborn Errors of Metabolism and the Urea Cycle
Inborn errors of metabolism are a group of genetic disorders that result from defects in enzymes or transporters essential for metabolic pathways.[1] Urea cycle disorders are a prominent class of IEMs caused by deficiencies in the enzymes or transporters of the urea cycle, leading to the accumulation of toxic ammonia in the blood (hyperammonemia).[1][2] The urea cycle is a critical metabolic pathway that converts neurotoxic ammonia into urea for excretion.[3] L-citrulline is a key amino acid intermediate in this cycle.[1]
Accurate and timely diagnosis of UCDs is crucial to prevent severe neurological damage and mortality.[4] Newborn screening programs increasingly utilize tandem mass spectrometry (MS/MS) to detect abnormal metabolite levels, including citrulline, which can be indicative of specific UCDs.[5][6]
The Role of this compound in Metabolic Investigations
Stable isotope-labeled compounds are indispensable tools in modern metabolic research and diagnostics. This compound, a deuterated form of L-citrulline, serves two primary purposes:
-
Internal Standard for Quantitative Analysis: In quantitative mass spectrometry, an internal standard is a compound with similar physicochemical properties to the analyte of interest, added to a sample in a known concentration. This compound is an ideal internal standard for the quantification of endogenous L-citrulline due to its similar ionization efficiency and chromatographic behavior, while being distinguishable by its higher mass.[7][8] This allows for accurate and precise measurement of L-citrulline levels in biological matrices, correcting for variations in sample preparation and instrument response.[9]
-
Tracer for Metabolic Flux Analysis: As a stable isotope tracer, this compound can be introduced into a biological system to trace the metabolic fate of citrulline and quantify the flux through specific metabolic pathways, such as the urea cycle.[3][10] This provides a dynamic view of metabolic function, which is often more informative than static metabolite concentrations.
Quantitative Analysis of L-Citrulline using LC-MS/MS with this compound
The gold standard for the quantitative analysis of amino acids, including L-citrulline, in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision.
Experimental Protocol: Quantification of L-Citrulline in Plasma
This protocol provides a general framework for the analysis of L-citrulline in plasma samples. Optimization may be required based on the specific instrumentation and laboratory conditions.
3.1.1. Materials and Reagents
-
L-Citrulline
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Plasma samples (patient and control)
-
Microcentrifuge tubes
-
Autosampler vials
3.1.2. Sample Preparation
-
Spiking with Internal Standard: To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 10 µM in water).
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each sample.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the retention of polar analytes like amino acids. A common choice is a silica-based column with a polar stationary phase.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3.1.4. Data Acquisition and Analysis
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-citrulline and this compound. These transitions should be optimized for the specific instrument.
-
L-Citrulline (example): Q1: 176.1 m/z -> Q3: 70.1 m/z
-
This compound (example): Q1: 180.1 m/z -> Q3: 74.1 m/z
-
-
Quantification: The concentration of L-citrulline in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of L-citrulline and a constant concentration of this compound.
Data Presentation: Quantitative Analysis Performance
The following tables summarize typical performance characteristics for the quantitative analysis of L-citrulline using LC-MS/MS with this compound as an internal standard.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 200 µM | [9] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 µM | [9][11] |
| Intra-assay Precision (%RSD) | < 5% | [9] |
| Inter-assay Precision (%RSD) | < 10% | [9] |
| Accuracy (% bias) | ± 15% | [9] |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Citrulline | 176.1 | 70.1 | 15 |
| This compound | 180.1 | 74.1 | 15 |
Note: The exact m/z values and collision energies may vary depending on the instrument and should be optimized.
Metabolic Flux Analysis using this compound as a Tracer
Metabolic flux analysis provides a dynamic assessment of metabolic pathway activity. By administering this compound to a subject, the rate of its conversion to other metabolites, such as arginine, can be measured, providing a direct in vivo measure of urea cycle function.[10]
Experimental Protocol: In Vivo Urea Cycle Flux Measurement
This protocol outlines a general approach for a stable isotope tracer study to assess urea cycle flux. Such studies require strict medical supervision and ethical approval.
4.1.1. Study Design
-
Subject Recruitment: Recruit healthy control subjects and patients with suspected or confirmed UCDs.
-
Dietary Control: Subjects should be on a controlled diet for a period before the study to ensure metabolic steady-state.
-
Tracer Infusion: A primed-constant infusion of this compound is administered intravenously over several hours.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion.
-
Sample Processing: Plasma is separated and stored at -80°C until analysis.
4.1.2. Sample Analysis
Plasma samples are analyzed by LC-MS/MS to determine the isotopic enrichment of L-citrulline and its downstream metabolites (e.g., L-arginine). Isotopic enrichment is the ratio of the labeled to unlabeled metabolite.
4.1.3. Flux Calculation
The rate of appearance (Ra) of metabolites and the rate of conversion of citrulline to arginine can be calculated using steady-state tracer kinetic equations.
Data Presentation: Representative Urea Cycle Flux Data
The following table presents hypothetical data illustrating how urea cycle flux, as measured by the conversion of a tracer, can differentiate between healthy controls and UCD patients.
| Group | Plasma Citrulline (µM) | Plasma Arginine (µM) | Rate of Citrulline to Arginine Conversion (µmol/kg/hr) |
| Healthy Controls (n=20) | 35 ± 8 | 85 ± 15 | 15.2 ± 3.5 |
| OTC Deficiency Patients (n=10) | < 10 | 40 ± 10 | 2.1 ± 0.8 |
| ASS Deficiency Patients (n=10) | > 200 | 50 ± 12 | 1.5 ± 0.6 |
Data are presented as mean ± standard deviation.
Visualizing Workflows and Pathways
Experimental Workflow for L-Citrulline Quantification
Caption: Workflow for L-Citrulline quantification in plasma.
Urea Cycle and the Role of L-Citrulline
Caption: The Urea Cycle pathway.
Conclusion
This compound is a critical tool for the accurate diagnosis and in-depth investigation of inborn errors of metabolism, particularly urea cycle disorders. Its use as an internal standard in LC-MS/MS methods ensures reliable quantification of endogenous L-citrulline, a key biomarker for several IEMs. Furthermore, as a stable isotope tracer, this compound enables the dynamic assessment of metabolic fluxes, offering valuable insights into disease pathophysiology and response to treatment. The methodologies outlined in this guide provide a foundation for researchers and clinicians to effectively utilize this compound in their work, ultimately contributing to improved outcomes for patients with these challenging genetic disorders.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. arcturusrx.com [arcturusrx.com]
- 3. Evaluation of Urea Cycle Activity by Metabolic Flux Analysis Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Newborn screening for proximal urea cycle disorders: Current evidence supporting recommendations for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Tandem mass spectrometry screening and genetic analysis of neonates with Urea cycle disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
L-Citrulline-d4 applications in cardiometabolic disease research
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the core applications of L-Citrulline-d4, a stable isotope-labeled form of L-Citrulline, in the context of cardiometabolic disease research. The primary utility of this compound lies in its role as an internal standard for precise quantification of endogenous L-Citrulline and related metabolites via mass spectrometry. Furthermore, its application as a metabolic tracer holds significant potential for elucidating the dynamics of the nitric oxide (NO) pathway, which is often dysregulated in cardiometabolic disorders.
The Significance of L-Citrulline in Cardiometabolic Health
L-Citrulline, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle and a key precursor for the endogenous synthesis of L-Arginine.[1] Unlike oral L-Arginine supplementation, which is subject to extensive first-pass metabolism in the gut and liver, L-Citrulline supplementation effectively bypasses this extraction.[2][3] This makes it a more efficient strategy for increasing systemic L-Arginine levels.[3][4] The elevated L-Arginine then serves as the substrate for nitric oxide synthase (NOS) enzymes to produce nitric oxide (NO), a vital signaling molecule in the cardiovascular system.[4][5]
Diminished NO bioavailability is a hallmark of endothelial dysfunction, a condition that precedes and contributes to the development of hypertension, atherosclerosis, and other cardiovascular diseases.[1][6] By boosting the L-Arginine pool, L-Citrulline supplementation enhances the activity of endothelial NOS (eNOS), leading to increased NO production.[3][[“]] This, in turn, promotes vasodilation, improves blood flow, and may exert protective effects on the vasculature.[6][[“]] Research has shown promise for L-Citrulline in lowering blood pressure, reducing arterial stiffness, and improving metabolic parameters, making it a molecule of high interest in cardiometabolic research.[2][6][8]
Core Application: Isotope Dilution Mass Spectrometry
The most prevalent application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of L-Citrulline, L-Arginine, and other related amino acids in biological matrices such as plasma, cells, and tissues.[9] This method is the gold standard for quantitative metabolomics due to its high precision and accuracy.
Experimental Protocol: Quantification of Plasma L-Citrulline using LC-MS/MS
This protocol represents a typical workflow for analyzing L-Citrulline using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 20 µL aliquot of plasma, add 20 µL of an internal standard working solution (containing a known concentration of this compound, e.g., 1 µM).[9]
-
Add 160 µL of a protein precipitation solvent, such as acetonitrile containing 0.5% acetic acid and 0.025% trifluoroacetic acid, to the mixture.[9]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[9][10]
-
Carefully collect the supernatant for LC-MS/MS analysis.[9]
2. Liquid Chromatography (LC) Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 150 mm × 2.1 mm, 3 µm particle size) is commonly used for separating these polar amino acids.[9]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: An isocratic or gradient elution may be used. A typical isocratic method involves 85% mobile phase B.[9] A gradient might start at 90% B, decrease to 55% B over 2.5 minutes, then wash and re-equilibrate.[11]
-
Injection Volume: 10 µL.[10]
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect the parent-to-fragment ion transitions for both the analyte (L-Citrulline) and the internal standard (this compound).[9]
-
Data Analysis: The concentration of endogenous L-Citrulline is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled L-Citrulline.
Quantitative Data: Mass Spectrometry Parameters
The following table summarizes typical mass transitions and performance metrics for the quantification of L-Citrulline using a deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Intra-Assay Precision (RSD) | Typical Inter-Assay Accuracy | Citation |
| L-Citrulline | 176.1 | 70.1 / 113.1 | 1.0 - 5.0% | 89.9 - 106.9% | [10][11] |
| This compound | 180.1 | 74.0 | N/A | N/A | [9] |
| L-Citrulline-d7 | 183.1 | 74.0 | N/A | N/A | [11] |
Note: Specific mass transitions may vary slightly based on the deuteration pattern (e.g., d4 vs. d7) and instrument tuning.
Visualizing Pathways and Workflows
The L-Citrulline to Nitric Oxide Signaling Pathway
The conversion of L-Citrulline to L-Arginine is a critical step in sustaining NO production by eNOS, which is fundamental for vascular health.
Caption: L-Citrulline to Nitric Oxide (NO) signaling pathway in endothelial cells.
Experimental Workflow for Metabolic Tracing
This compound can be used as a tracer to measure the flux through the NO pathway. This workflow outlines the key steps in such an experiment.
Caption: Workflow for a metabolic tracer study using this compound.
Logical Framework: From Tracer to Cardiometabolic Insight
This diagram illustrates the conceptual link between administering this compound and the expected research outcomes in cardiometabolic disease.
Caption: Logical flow from this compound administration to research outcomes.
Application in Disease Models & Quantitative Findings
The use of this compound enables researchers to precisely measure changes in the L-Arginine/NO pathway in various disease states. For instance, studies on endothelial cells under hypoxic conditions—a model relevant to ischemic cardiovascular disease—demonstrate how L-Citrulline supplementation can directly impact NO production.
Quantitative Effects of L-Citrulline on Hypoxic Endothelial Cells
The table below summarizes findings from a study where L-Citrulline was added to cultured human pulmonary artery endothelial cells (PAECs) under hypoxic conditions. Such quantitative data forms the basis for designing more advanced tracer studies with this compound.
| Treatment Group (Hypoxic PAECs) | L-Citrulline Concentration | Outcome Measure | Result | Citation |
| Untreated Control | 0 mM | NO Production | Baseline | [12][13] |
| Low Dose | 0.1 mM | NO Production | Significantly increased vs. control | [12][13] |
| High Dose | 1.0 mM | NO Production | Significantly increased vs. control and 0.1 mM group | [12][13] |
| High Dose | 1.0 mM | Arginase Activity | Increased vs. control | [12][13] |
These results show a dose-dependent increase in NO production with L-Citrulline treatment.[12] However, they also highlight a potential confounding factor: at high concentrations, L-Citrulline may increase arginase activity, an enzyme that competes with eNOS for their common substrate, L-Arginine.[12][13] This is precisely the kind of complex metabolic cross-talk that this compound tracer studies are perfectly suited to unravel, by simultaneously measuring the flux of labeled arginine into both the NOS and arginase pathways.
Conclusion and Future Directions
This compound is an indispensable tool for robust cardiometabolic research. Its primary, well-established application as an internal standard ensures the accuracy of quantitative studies investigating the role of the L-Citrulline/L-Arginine axis in health and disease. Looking forward, the expanded use of this compound as a metabolic tracer will be crucial for moving beyond static concentration measurements. By enabling the dynamic assessment of metabolic flux, these techniques will provide deeper insights into the regulation of NO synthesis and help identify novel therapeutic strategies for a range of cardiometabolic disorders.
References
- 1. "L-citrulline supplementation: Impact on cardiometabolic health" by Timothy D. Allerton, David N. Proctor et al. [repository.lsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. l-Citrulline Supplementation: Impact on Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. nvkc.nl [nvkc.nl]
- 12. Impact of l‐citrulline on nitric oxide signaling and arginase activity in hypoxic human pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of l-citrulline on nitric oxide signaling and arginase activity in hypoxic human pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of L-Citrulline-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough understanding of the stability and optimal storage conditions for L-Citrulline-d4. Curated for researchers and professionals in drug development, this document outlines the intrinsic stability of the molecule, potential degradation pathways, and recommended analytical methodologies for stability assessment.
Core Stability Profile and Recommended Storage
This compound, an isotopically labeled form of the non-essential amino acid L-Citrulline, is a critical tool in various research applications, including metabolism studies and as an internal standard in mass spectrometry. To ensure the integrity and accuracy of experimental results, adherence to proper storage and handling protocols is paramount.
Based on manufacturer recommendations and scientific literature, the following storage conditions are advised to maintain the long-term stability of this compound in its solid, neat form.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°CShort-term/In-use: Room temperature or 2-8°C | Lowering the temperature minimizes the rate of potential degradation reactions, ensuring the chemical integrity of the compound over time. |
| Light Exposure | Store in the dark or in an opaque, light-blocking container. | Protection from light, particularly UV radiation, is crucial to prevent photodegradation, especially for molecules with chromophores. |
| Moisture | Store in a dry environment, preferably in a desiccator. The container should be tightly sealed. | Minimizing exposure to moisture prevents hydrolysis and potential microbial growth, both of which can compromise the sample's purity. |
| In Solution | When in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation.[1] | Freezing solutions in single-use aliquots prevents repeated freeze-thaw cycles which can lead to degradation of the compound. |
Forced Degradation Studies: An Overview
Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and establishing the stability-indicating nature of analytical methods. According to the International Council for Harmonisation (ICH) guidelines, such studies are a critical component of drug development and substance characterization.[2][3] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are representative of the actual degradation pathways without being overly complex.[2][4]
While specific quantitative forced degradation data for this compound is not extensively published, the following sections outline the expected degradation behavior based on the chemistry of L-Citrulline and general principles of amino acid stability.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting forced degradation studies on this compound.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial to separate and quantify the intact this compound from any potential degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended.
Instrumentation and Conditions:
-
System: UPLC or HPLC system with UV or Mass Spectrometric (MS) detection.
-
Column: A C18 column (e.g., Zorbax Eclipse C18, Gemini C18) is suitable for separating polar compounds like amino acids.[5][6]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[6]
-
Detection: UV detection at a low wavelength (e.g., ~210 nm) or, for higher specificity and sensitivity, tandem mass spectrometry (MS/MS) monitoring the specific mass transitions for this compound and its potential degradants.[7]
-
Flow Rate: Typically 0.5 - 1.0 mL/min for HPLC and 0.2 - 0.4 mL/min for UPLC.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[5]
Forced Degradation Protocols
Sample Preparation:
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature and protect it from light.
-
Monitor the degradation at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Dilute the samples with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
-
Analyze samples at different time intervals.
-
For degradation in solution, incubate the stock solution at an elevated temperature (e.g., 70°C) and analyze at various time points.
-
-
Photolytic Degradation:
-
Expose the solid this compound and its solution to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
Signaling Pathways Involving L-Citrulline
Understanding the biological context of L-Citrulline is crucial for researchers. The following diagrams illustrate the key signaling pathways in which L-Citrulline plays a vital role.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Stimulation by hydrogen peroxide of L-arginine metabolism to L-citrulline coupled with nitric oxide synthesis in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
L-Citrulline-d4: A Technical Guide for Studying Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Citrulline, a non-proteinogenic amino acid, plays a pivotal role in several metabolic pathways, most notably the urea cycle and the nitric oxide (NO) cycle.[1][2] Its deuterated isotopologue, L-Citrulline-d4, serves as a powerful tool for researchers and drug development professionals to trace and quantify the dynamics of amino acid metabolism in vivo and in vitro. This stable isotope-labeled tracer allows for precise measurement of metabolic fluxes, providing critical insights into physiological and pathophysiological processes. This technical guide provides an in-depth overview of the application of this compound in metabolic research, including experimental protocols, data interpretation, and its role in drug development.
L-Citrulline is a key intermediate in the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate. It is also a co-product of NO synthesis from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS).[2] The administration of L-Citrulline has been shown to be more effective at increasing plasma L-arginine levels than L-arginine supplementation itself, as it bypasses hepatic first-pass metabolism.[3][4] This makes L-Citrulline a subject of interest for conditions associated with L-arginine deficiency and endothelial dysfunction.
This compound, with deuterium atoms incorporated at stable positions, can be distinguished from its endogenous counterpart by mass spectrometry. This enables researchers to track the metabolic fate of exogenously administered L-Citrulline, providing quantitative data on its conversion to L-arginine and its downstream effects on NO production and other metabolic pathways.
Metabolic Pathways Involving L-Citrulline
The metabolic journey of L-Citrulline is primarily centered around two crucial cycles: the Urea Cycle and the Nitric Oxide (NO) Synthesis Pathway.
Urea Cycle
In the urea cycle, which primarily occurs in the liver, L-Citrulline is an essential intermediate for the detoxification of ammonia. It is synthesized in the mitochondria from ornithine and carbamoyl phosphate and is then transported to the cytosol to continue the cycle.
Nitric Oxide (NO) Synthesis
L-Citrulline is a co-product of the conversion of L-Arginine to nitric oxide by nitric oxide synthase (NOS). This pathway is crucial for various physiological processes, including vasodilation, neurotransmission, and immune responses.
Experimental Protocols
The use of this compound as a metabolic tracer typically involves administration of the labeled compound, followed by the collection of biological samples and analysis by mass spectrometry to determine isotopic enrichment.
General Experimental Workflow
Detailed LC-MS/MS Protocol for this compound Analysis
This protocol is adapted from a method for the quantification of L-Citrulline and can be applied to this compound.
1. Sample Preparation (Plasma)
-
To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., L-Citrulline-d7).
-
Add 150 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B, ramping down to a lower percentage to elute the polar analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Citrulline (unlabeled): Precursor ion (m/z) 176.1 -> Product ion (m/z) 159.1
-
This compound: Precursor ion (m/z) 180.1 -> Product ion (m/z) 163.1
-
L-Arginine (from this compound): Precursor ion (m/z) 179.1 -> Product ion (m/z) 74.1
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound | L-Arginine-d4 |
| Cmax (µmol/L) | [Example Value] | [Example Value] |
| Tmax (h) | [Example Value] | [Example Value] |
| AUC (µmol·h/L) | [Example Value] | [Example Value] |
| Half-life (h) | [Example Value] | [Example Value] |
Table 2: Isotopic Enrichment of Amino Acids Following this compound Administration
| Time Point (h) | L-Citrulline (M+4/M+0) | L-Arginine (M+4/M+0) | L-Ornithine (M+4/M+0) |
| 0 | 0 | 0 | 0 |
| 1 | [Example Value] | [Example Value] | [Example Value] |
| 2 | [Example Value] | [Example Value] | [Example Value] |
| 4 | [Example Value] | [Example Value] | [Example Value] |
| 8 | [Example Value] | [Example Value] | [Example Value] |
Applications in Drug Development
This compound is a valuable tool in various stages of drug development, from preclinical research to clinical trials.
Preclinical Research
-
Mechanism of Action Studies: this compound can be used to investigate how a drug modulates amino acid metabolism. For example, a drug that enhances NOS activity would be expected to increase the conversion of L-Arginine-d4 (derived from this compound) to this compound.
-
Toxicity Studies: In preclinical toxicology studies, L-Citrulline has been explored as a potential biomarker for gastrointestinal toxicity.[5] A decrease in plasma L-Citrulline levels can indicate damage to enterocytes, the primary site of citrulline synthesis. The use of this compound could further refine these studies by distinguishing between changes in endogenous production and clearance.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Tracer studies with this compound can provide data to build more sophisticated PK/PD models that incorporate metabolic pathways, leading to a better understanding of a drug's overall effect on the body.
Clinical Development
-
Assessing Target Engagement: In clinical trials for drugs targeting enzymes in the urea or NO cycles, this compound can be used to confirm that the drug is hitting its intended target and modulating the metabolic pathway as expected.
-
Patient Stratification: Baseline differences in L-Citrulline metabolism, as measured by this compound tracing, could potentially be used to identify patient populations that are more likely to respond to a particular therapy.
Synthesis of this compound
While detailed, step-by-step synthesis protocols for this compound are not widely published in peer-reviewed literature, the general approach involves the deuteration of a suitable precursor. One common strategy for synthesizing L-Citrulline involves the carbamoylation of L-ornithine.[6] To produce this compound, a deuterated L-ornithine precursor would be required. The synthesis of deuterated amino acids can be achieved through various methods, including deuterium exchange reactions or by using deuterated starting materials in a multi-step synthesis. Commercially, this compound is available from several specialized chemical suppliers who employ proprietary synthesis methods.[7][8][9][10]
Conclusion
This compound is an indispensable tool for researchers and drug development professionals seeking to unravel the complexities of amino acid metabolism. Its ability to act as a tracer for the urea and nitric oxide cycles provides a quantitative means to assess metabolic fluxes and the impact of therapeutic interventions. While the availability of public data from this compound tracer studies is currently limited, the methodologies and potential applications outlined in this guide provide a solid foundation for its use in advancing our understanding of metabolic diseases and developing novel therapeutics. As mass spectrometry techniques continue to improve in sensitivity and resolution, the role of stable isotope tracers like this compound in metabolic research is poised to expand significantly.
References
- 1. Citrulline: pharmacological perspectives and its role as an emerging biomarker in future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. l-Citrulline Supplementation: Impact on Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. L-Citrulline (4,4,5,5-Dâ, 95%) - Cambridge Isotope Laboratories, DLM-6039-0.01 [isotope.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. L-Citrulline (4,4,5,5-Dâ, 95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
The Indispensable Role of Deuterium-Labeled Standards in Quantitative Metabolomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Metabolomics, the comprehensive study of small molecules within a biological system, offers a real-time snapshot of physiological activity. However, the accurate and precise quantification of these metabolites is a significant analytical challenge. Variations in sample preparation, instrument performance, and matrix effects can introduce substantial error, masking true biological insights. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterium-labeled compounds, has become the gold standard for mitigating these issues and achieving reliable quantitative data in mass spectrometry-based metabolomics.[1][2]
Core Principles: Why Use Deuterium-Labeled Standards?
A deuterium-labeled internal standard is a version of an analyte where one or more hydrogen atoms (¹H) are replaced by its heavier, stable isotope, deuterium (²H). The ideal internal standard co-elutes chromatographically and behaves almost identically to its corresponding unlabeled (endogenous) analyte throughout the entire analytical workflow—from extraction to ionization in the mass spectrometer.[3][4] By adding a known quantity of the deuterated standard to a sample at the very beginning of the preparation process, it experiences the same potential for loss during extraction and the same matrix-induced signal suppression or enhancement during analysis.[4][5]
The mass spectrometer can distinguish between the analyte and the deuterated standard due to their mass difference. By calculating the ratio of the analyte's signal intensity to the standard's signal intensity, variations are normalized, leading to a highly accurate and precise measurement of the analyte's concentration.[6][7]
Key Advantages of Deuterium-Labeled Internal Standards
The primary significance of using these standards lies in their ability to correct for a variety of experimental inconsistencies:
-
Correction for Matrix Effects : The "matrix effect" is a major challenge in mass spectrometry, where co-eluting compounds from the biological sample (e.g., salts, lipids) interfere with the ionization of the target analyte, causing unpredictable signal suppression or enhancement.[8][9] Because a deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. This co-eluting behavior is optimal for correcting these interferences, which is crucial when comparing samples where the matrix composition can vary significantly (e.g., between different patients).[3][10]
-
Compensation for Sample Loss : During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, and derivatization, some amount of the analyte is inevitably lost. The deuterated standard, having been added at the start, is lost at the same rate. The final analyte/standard ratio therefore remains constant, correcting for these procedural losses.[2][11]
-
Improved Accuracy and Precision : By normalizing for the variables mentioned above, deuterium-labeled standards dramatically improve the accuracy (closeness to the true value) and precision (reproducibility) of quantification.[10] This is essential for identifying subtle metabolic changes that could be disease biomarkers or indicators of drug efficacy.[3]
-
Reliable Cross-Study and Cross-Laboratory Comparisons : Standardization with internal standards is critical for ensuring that data is comparable across different batches, different instruments, and even different laboratories, a key requirement for clinical and pharmaceutical applications.[2][11]
Quantitative Impact on Data Quality
The use of stable isotope-labeled internal standards provides a measurable improvement in analytical performance. The table below summarizes typical data quality metrics for a targeted metabolomics assay, comparing results with and without an internal standard.
| Parameter | Without Internal Standard | With Deuterium-Labeled Internal Standard | Significance |
| Precision (%RSD) | 15 - 30% | < 10% | Drastically improved reproducibility. |
| Accuracy (% Recovery) | 70 - 140% | 95 - 105% | Quantification is significantly closer to the true value. |
| Linearity (R²) | > 0.98 | > 0.995 | Stronger, more reliable correlation in the calibration curve. |
| Lower Limit of Quantification (LLOQ) | Higher | Lower | Enables the reliable measurement of low-abundance metabolites. |
| Data are representative values compiled from typical LC-MS/MS assay validation reports. |
Experimental Workflow and Protocols
A robust quantitative metabolomics workflow is essential for leveraging the benefits of deuterium-labeled standards. The process moves from sample preparation to data analysis, with the internal standard playing a key role at each stage.
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Internal Standards in metabolomics - IsoLife [isolife.nl]
The Role of L-Citrulline-d4 in Protein Synthesis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While protein synthesis is a fundamental cellular process, its accurate study relies on precise methodologies to quantify the metabolic environment that governs its regulation. L-Citrulline, a non-proteinogenic amino acid, plays a pivotal role in various metabolic pathways that influence protein anabolism, primarily through its conversion to L-arginine, a precursor for nitric oxide (NO) and a modulator of key signaling cascades.[1][2] The stable isotope-labeled form, L-Citrulline-d4, has emerged as an indispensable tool not for the direct measurement of protein synthesis, but for the highly accurate quantification of L-Citrulline and related metabolites in biological samples. This technical guide provides an in-depth overview of the function of this compound in protein synthesis studies, focusing on its application as an internal standard in mass spectrometry-based methods, and outlines detailed experimental protocols and the signaling pathways it helps to elucidate.
Core Function of this compound: An Internal Standard for Quantitative Analysis
In protein synthesis studies, it is often crucial to determine the concentrations of amino acids that regulate anabolic pathways. This compound serves as an ideal internal standard for the quantification of endogenous L-Citrulline, L-arginine, and other related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its utility stems from its chemical identity to the endogenous analyte, ensuring identical behavior during sample extraction, derivatization, and ionization, while its mass difference allows for distinct detection. The use of this compound as an internal standard corrects for sample loss during preparation and for variations in instrument response, thereby enabling highly accurate and precise quantification.
Quantitative Data from LC-MS/MS Analysis
The following table summarizes representative quantitative data from studies utilizing deuterated internal standards for the analysis of L-Citrulline and related amino acids in human plasma.
| Analyte | Concentration Range (µM) | Lower Limit of Quantification (LLOQ) (µM) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Reference |
| L-Citrulline | 10 - 2000 | 1.08 | 0.6 - 2.9 | 1.6 - 3.8 | [5][6] |
| L-Arginine | 10 - 200 | 1.7 | 1.1 - 3.3 | 1.8 - 4.3 | [5][6] |
| L-Ornithine | 20 - 250 | Not specified | 1.2 - 3.5 | 2.0 - 3.8 | [5] |
Signaling Pathways Influenced by L-Citrulline
The accurate measurement of L-Citrulline and its metabolic product, L-arginine, is critical for understanding their impact on signaling pathways that regulate protein synthesis. L-Citrulline supplementation has been shown to stimulate muscle protein synthesis, particularly in conditions of low protein intake.[1] This effect is mediated through the downstream products of L-arginine metabolism.
L-Arginine-NO Pathway and mTORC1 Activation
L-arginine, derived from L-Citrulline, is a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). NO is a signaling molecule that can influence the mTORC1 pathway, a central regulator of protein synthesis.
Caption: L-Citrulline is converted to L-Arginine, which then produces NO, a molecule that can activate the mTORC1 pathway to promote protein synthesis.
Experimental Protocols
Sample Preparation for Amino Acid Quantification in Plasma
This protocol describes the preparation of plasma samples for the quantification of L-Citrulline, L-arginine, and L-ornithine using this compound as an internal standard.
Materials:
-
Human plasma collected in EDTA tubes
-
This compound internal standard solution (1 µM in water)
-
Methanol (LC-MS grade)
-
Centrifuge capable of 10,000 x g and 4°C
-
Microcentrifuge tubes
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, combine 20 µL of plasma with 20 µL of the 1 µM this compound internal standard solution.
-
Add 120 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.[4]
-
Carefully collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of L-Citrulline and related amino acids.
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm × 2.1 mm, 3 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Isocratic or a shallow gradient depending on the specific separation requirements. A typical starting condition is 85% Mobile Phase B.[4]
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Citrulline: m/z 176 -> 70[7]
-
This compound: m/z 180 -> 74
-
L-Arginine: m/z 175 -> 70
-
L-Ornithine: m/z 133 -> 70
-
Experimental Workflow Diagram
Caption: Workflow for the quantification of amino acids in plasma using this compound as an internal standard followed by LC-MS/MS analysis.
Conclusion
This compound is a critical tool in the field of protein synthesis research, not as a direct tracer of protein synthesis, but as an internal standard for the precise and accurate quantification of L-Citrulline and its metabolically related amino acids. The ability to reliably measure these compounds allows researchers to investigate the intricate metabolic pathways, such as the L-arginine-NO-mTORC1 axis, that regulate protein anabolism. The methodologies outlined in this guide provide a framework for the robust application of this compound in studies aimed at understanding the complex interplay between amino acid metabolism and protein synthesis in health and disease, thereby aiding in the development of novel therapeutic strategies.
References
- 1. Citrulline stimulates muscle protein synthesis in the post-absorptive state in healthy people fed a low-protein diet – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous bioanalysis of L-arginine, L-citrulline, and dimethylarginines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nvkc.nl [nvkc.nl]
The Role of L-Citrulline-d4 in Advancing Nutritional Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Citrulline, a non-proteinogenic amino acid, has garnered significant attention in nutritional science for its pivotal role in various physiological processes, most notably as a precursor to L-Arginine and its subsequent impact on nitric oxide (NO) synthesis. The use of stable isotope-labeled L-Citrulline, specifically L-Citrulline-d4, has emerged as a powerful tool for researchers to meticulously trace its metabolic fate, quantify its conversion rates, and elucidate its contribution to critical signaling pathways. This technical guide provides an in-depth exploration of the application of this compound in nutritional science, complete with experimental protocols, quantitative data, and visualizations of relevant metabolic pathways.
Stable isotope tracers, such as this compound, offer a non-radioactive and safe method to study metabolic dynamics in vivo. By introducing a known amount of the labeled compound, scientists can track the appearance of the label in various metabolites, providing a quantitative measure of metabolic fluxes and inter-organ amino acid exchange. This approach has been instrumental in understanding the intricate details of L-Citrulline metabolism and its physiological significance.
L-Citrulline Metabolism and its Significance
L-Citrulline is endogenously synthesized, primarily in the small intestine, and plays a crucial role in two key metabolic pathways: the urea cycle and the nitric oxide synthesis pathway. Unlike L-Arginine, L-Citrulline bypasses hepatic metabolism, making its supplementation a more efficient strategy for increasing systemic L-Arginine levels.
The conversion of L-Citrulline to L-Arginine is a critical step for the production of nitric oxide, a vital signaling molecule involved in vasodilation, blood flow regulation, and mitochondrial respiration. Understanding the kinetics of this conversion is paramount for developing nutritional interventions aimed at enhancing NO bioavailability for cardiovascular health and exercise performance.
Experimental Protocols Utilizing this compound
The use of this compound as a tracer enables the precise measurement of its metabolic flux and conversion to L-Arginine. While specific protocols may vary depending on the research question, a general methodology for a human kinetic study is outlined below. This protocol is adapted from studies using similar deuterated and carbon-labeled citrulline tracers.
Objective: To determine the whole-body rate of appearance (Ra) of L-Citrulline and its conversion rate to L-Arginine.
Materials:
-
This compound (sterile, pyrogen-free solution for infusion)
-
L-Arginine-d2 (or another suitable labeled arginine tracer)
-
Infusion pumps
-
Catheters for infusion and blood sampling
-
Centrifuge
-
Sample storage vials
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Subject Preparation: Participants are typically studied in a post-absorptive state, often after an overnight fast. Baseline blood samples are collected.
-
Tracer Infusion: A primed, continuous intravenous infusion of this compound is initiated. The priming dose is calculated to rapidly bring the plasma enrichment to a steady state. The continuous infusion maintains this steady state. Simultaneously, a labeled L-Arginine tracer can be infused to determine the Ra of L-Arginine.
-
Blood Sampling: Blood samples are collected at regular intervals during the infusion period (e.g., every 15-30 minutes) to monitor the isotopic enrichment of this compound and its metabolites in plasma.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
LC-MS/MS Analysis: Plasma samples are deproteinized, and the concentrations and isotopic enrichments of this compound, L-Citrulline, L-Arginine-d4 (if formed), and L-Arginine are determined using a validated LC-MS/MS method.
-
Kinetic Modeling: The rates of appearance and conversion are calculated using steady-state isotopic dilution equations.
Quantitative Data from L-Citrulline Tracer Studies
While studies explicitly using this compound as a primary tracer for full kinetic modeling are limited in the publicly available literature, data from studies using similar labeled tracers and pharmacokinetic studies of unlabeled L-Citrulline provide valuable insights. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Oral L-Citrulline Supplementation in Healthy Adults
| Parameter | 2g L-Citrulline | 5g L-Citrulline | 10g L-Citrulline | 15g L-Citrulline |
| Cmax (µmol/L) | 845 ± 68 | 1551 ± 106 | 2756 ± 170 | 3849 ± 190 |
| Tmax (h) | 1.25 ± 0.18 | 1.13 ± 0.13 | 1.29 ± 0.16 | 1.17 ± 0.13 |
| AUC (µmol·h/L) | 3587 ± 294 | 7289 ± 531 | 14594 ± 1004 | 22591 ± 1342 |
Data adapted from a dose-ranging study of oral L-Citrulline. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the curve.
Table 2: Nitric Oxide Synthesis Rates Before and After L-Citrulline Ingestion
| Group | Fasted State (μmol·kg⁻¹·h⁻¹) | Post-Citrulline (μmol·kg⁻¹·h⁻¹) |
| Young Adults | 0.36 ± 0.04 | 3.57 ± 0.47 |
| Older Adults with Heart Failure | 0.17 ± 0.01 | 2.12 ± 0.36 |
Data from a study using stable isotope tracers to determine in vivo kinetics of NO metabolism.
Table 3: Plasma Amino Acid Concentrations Following L-Citrulline Supplementation (6 g/day for 7 days)
| Amino Acid | Placebo (µM) | L-Citrulline (µM) |
| L-Citrulline | 27 ± 4 | 268 ± 45 |
| L-Arginine | 83 ± 12 | 165 ± 28 |
| L-Ornithine | 59 ± 9 | 112 ± 18 |
Data from a study investigating the effects of L-Citrulline supplementation on exercise performance.
Signaling Pathways and Metabolic Relationships
The metabolic fate of L-Citrulline is intricately linked to several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Diagram 1: The L-Citrulline - L-Arginine - Nitric Oxide Pathway
L-Citrulline-d4 as a Biomarker for Intestinal Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of orally administered deuterium-labeled L-Citrulline (L-Citrulline-d4) as a dynamic biomarker for assessing intestinal function, specifically focusing on enterocyte absorptive capacity and functional mass. While endogenous plasma L-Citrulline levels serve as a valuable static marker of functional enterocyte mass, the use of a stable isotope-labeled oral load of this compound offers a dynamic and precise method to evaluate the rate and extent of intestinal absorption. This guide details the underlying metabolic pathways, experimental protocols for an oral load test, advanced analytical methodologies for quantification, and the interpretation of pharmacokinetic data. The application of this technique holds significant promise for clinical research and drug development, particularly in the context of gastrointestinal diseases, nutritional interventions, and the evaluation of drug-induced intestinal toxicity.
Introduction: The Rationale for L-Citrulline as an Intestinal Biomarker
L-Citrulline, a non-proteinogenic amino acid, is predominantly synthesized de novo from glutamine by the enterocytes of the small intestine.[1][2][3] Following its synthesis, it is released into the portal circulation and largely bypasses hepatic metabolism.[2][4] The kidneys are the primary site of citrulline clearance, where it is converted to L-arginine.[2][3] This unique metabolic pathway makes plasma L-Citrulline concentration a direct reflection of the total functional enterocyte mass.[5]
In various clinical conditions associated with intestinal dysfunction, such as short bowel syndrome, celiac disease, and mucositis, a reduction in the functional enterocyte mass leads to a corresponding decrease in plasma L-Citrulline levels.[2] Consequently, plasma L-Citrulline has been established as a reliable biomarker for intestinal failure.[5]
While fasting plasma L-Citrulline provides a static assessment of enterocyte mass, an oral load test using a stable isotope-labeled version, such as this compound, allows for a dynamic evaluation of intestinal absorption and function. This approach enables researchers to distinguish between endogenous production and exogenous absorption, providing a more nuanced understanding of intestinal health.
Signaling Pathways and Metabolism
The metabolic fate of orally ingested this compound provides the basis for its use as a biomarker. The key pathways are illustrated below.
Experimental Protocol: this compound Oral Load Test
The following protocol outlines a general procedure for conducting an this compound oral load test to assess intestinal absorption.
3.1. Subject Preparation
-
Subjects should fast overnight (at least 8 hours) prior to the test.
-
A baseline blood sample is collected immediately before the administration of this compound.
3.2. This compound Administration
-
A standardized oral dose of this compound is administered. While a definitive dose is not established, a dose of 0.05 g/kg body weight is a reasonable starting point based on studies with unlabeled citrulline.
-
The this compound should be dissolved in a standardized volume of water.
3.3. Blood Sampling
-
Serial blood samples are collected at specific time points post-administration. Recommended time points include: 30, 60, 90, 120, 180, and 240 minutes.
-
Blood should be collected in EDTA or heparin tubes and immediately placed on ice.
-
Plasma should be separated by centrifugation within one hour of collection and stored at -80°C until analysis.
Analytical Methodology: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound and endogenous L-Citrulline in plasma samples.
4.1. Sample Preparation
-
Protein Precipitation: Plasma samples are typically deproteinized by the addition of an organic solvent such as acetonitrile or methanol, often containing an internal standard (e.g., L-Citrulline-d7).
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant is transferred for LC-MS/MS analysis.
4.2. LC-MS/MS Conditions
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is commonly employed for the separation of polar analytes like citrulline.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for L-Citrulline, this compound, and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Citrulline | 176.1 | 113.1, 70.1 |
| This compound | 180.1 | 117.1, 74.1 |
| L-Citrulline-d7 (IS) | 183.1 | 120.1, 77.1 |
| Table 1: Example MRM Transitions for L-Citrulline and its Isotopologues. |
Data Presentation and Interpretation
The primary outcome of the this compound oral load test is the pharmacokinetic profile of the tracer in plasma. Key parameters are summarized in the table below.
| Parameter | Description | Significance for Intestinal Function |
| Cmax | Maximum observed plasma concentration of this compound. | Reflects the rate and extent of intestinal absorption. A lower Cmax may indicate malabsorption. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. A delayed Tmax can suggest slowed gastric emptying or intestinal transit. |
| AUC (Area Under the Curve) | Total exposure to this compound over a specific time interval. | Represents the overall bioavailability and absorptive capacity of the intestine. A reduced AUC is indicative of impaired intestinal function. |
| Absorption Rate Constant (ka) | The rate at which this compound is absorbed from the gut into the systemic circulation. | Provides a direct measure of the efficiency of the intestinal absorption process. |
| Table 2: Key Pharmacokinetic Parameters and their Interpretation. |
A reduction in Cmax and AUC for this compound, along with a potential increase in Tmax, would be indicative of compromised intestinal absorptive function. This could be due to a reduced number of functional enterocytes, impaired transporter function, or other factors affecting mucosal integrity.
Clinical and Research Applications
The this compound oral load test has numerous potential applications in both clinical and research settings:
-
Drug Development: Assessing the potential for drug-induced gastrointestinal toxicity. A decrease in this compound absorption following drug administration could be an early indicator of intestinal damage.
-
Gastrointestinal Diseases: Aiding in the diagnosis and monitoring of conditions such as Crohn's disease, celiac disease, and short bowel syndrome. The test can provide a quantitative measure of disease severity and response to therapy.
-
Nutritional Science: Evaluating the impact of dietary interventions on intestinal function and nutrient absorption.
-
Critical Care: Monitoring intestinal function in critically ill patients, where gut dysfunction is a common and serious complication.
Conclusion
The use of an this compound oral load test represents a significant advancement in the assessment of intestinal function. By providing a dynamic and quantitative measure of enterocyte absorptive capacity, this technique offers valuable insights for researchers, scientists, and drug development professionals. The detailed protocols and data interpretation guidelines presented in this technical guide provide a framework for the implementation of this powerful biomarker in a variety of research and clinical settings. Further validation and standardization of this method will be crucial for its widespread adoption and for enhancing our understanding of intestinal physiology and pathophysiology.
References
- 1. Citrulline as a marker of intestinal function and absorption in clinical settings: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nvkc.nl [nvkc.nl]
- 4. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 5. researchgate.net [researchgate.net]
Preliminary Investigation of L-Citrulline-d4 in Neurological Disorders: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: L-Citrulline, a non-essential amino acid, is a key intermediate in the urea cycle and a critical component of the nitric oxide (NO) pathway. Emerging research has highlighted its significant implications in the pathophysiology of various neurological disorders, primarily through its role as a precursor to L-Arginine and its subsequent influence on NO production. Accurate quantification of L-Citrulline in biological matrices is paramount for understanding its role in disease and for developing potential therapeutic strategies. This technical guide focuses on the application of L-Citrulline-d4, a deuterated stable isotope of L-Citrulline, as an internal standard for precise and accurate quantification in preclinical and clinical research settings. We will delve into the role of L-Citrulline in neurological health, detail experimental protocols for its quantification using mass spectrometry, and present relevant data and signaling pathways.
L-Citrulline and its Relevance in Neurological Disorders
L-Citrulline plays a pivotal role in two fundamental biochemical pathways: the urea cycle, where it aids in the detoxification of ammonia, and the nitric oxide pathway, where it is a precursor for L-Arginine, the substrate for nitric oxide synthase (NOS).[1] Nitric oxide is a crucial signaling molecule in the central nervous system (CNS), involved in neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow.[1][2] Dysregulation of the NO pathway has been implicated in a range of neurological conditions.
Alzheimer's Disease (AD): Studies in murine models of AD have shown that oral L-Citrulline supplementation can improve spatial memory.[3][4] This improvement is associated with increased L-Arginine levels in the cerebrospinal fluid (CSF), suggesting a restoration of the NO pathway which is often compromised in AD.[3][5] A deficiency in NO is linked to neurodegeneration through mechanisms like endothelial dysfunction and increased amyloid peptide accumulation.[5]
Cerebral Ischemia and Stroke: L-Citrulline has demonstrated neuroprotective effects in models of transient brain ischemia.[6][7] Oral administration has been shown to prevent neuronal cell death and capillary loss in the hippocampus, effects that are associated with the restoration of endothelial nitric oxide synthase (eNOS) expression.[2][6] By improving cerebrovascular function, L-Citrulline may mitigate the cognitive deficits that follow ischemic events.[6]
Migraine and Cerebral Blood Flow: L-Citrulline has been shown to ameliorate decreases in cerebral blood flow in animal models of migraine, a common neurovascular disorder.[8] This effect is mediated by the nitric oxide and prostanoid pathways, highlighting L-Citrulline's role in maintaining cerebrovascular homeostasis.[8]
Other Neurological Conditions: Altered L-Citrulline levels in the CSF have been observed in patients with Parkinson's disease, multiple system atrophy, and AD, suggesting its potential as a biomarker for these conditions.[9][10]
The Nitric Oxide Signaling Pathway
The conversion of L-Arginine to L-Citrulline by nitric oxide synthase (NOS) is the central reaction in the production of nitric oxide. L-Citrulline supplementation is often more effective at increasing plasma L-Arginine levels than supplementing with L-Arginine itself, as L-Citrulline bypasses presystemic metabolism in the gut and liver.[[“]][12] This makes L-Citrulline a potent modulator of the NO pathway.
Caption: The L-Arginine-Nitric Oxide-L-Citrulline Pathway.
Pharmacokinetics of L-Citrulline
Understanding the pharmacokinetic profile of L-Citrulline is essential for designing effective supplementation strategies in research and clinical settings. The use of deuterated L-Citrulline as a tracer would be invaluable for precisely determining these parameters in various populations and disease states.
| Parameter | Value | Condition | Reference |
| Time to Peak (Tmax) | ~1 hour | 3,000 mg single oral dose in healthy adults | [13] |
| Peak Concentration (Cmax) | 13x baseline | 3,000 mg single oral dose in healthy adults | [13] |
| Plasma Half-life | ~60 minutes | Intravenous administration in pediatric patients | [14] |
| Volume of Distribution | 0.8 - 1.0 L/kg | Intravenous administration in pediatric patients | [14] |
| Renal Clearance | ~0.6 L/kg/h | Intravenous administration | [15] |
Experimental Protocols: Quantification of L-Citrulline with an this compound Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantification of endogenous L-Citrulline in biological samples via mass spectrometry. This method corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.
Principle
A known amount of this compound is added to each sample at the beginning of the preparation process. This compound is chemically identical to endogenous L-Citrulline but has a higher mass due to the deuterium atoms. The mass spectrometer can distinguish between the two compounds based on their mass-to-charge ratio (m/z). By comparing the peak area of the endogenous L-Citrulline to the peak area of the this compound internal standard, the concentration of the endogenous analyte can be accurately calculated.
Sample Preparation and LC-MS/MS Analysis
Objective: To determine the concentration of L-Citrulline in human cerebrospinal fluid (CSF).
Materials:
-
CSF samples
-
L-Citrulline standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates (96-well)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Protocol:
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., artificial CSF or water) with known concentrations of L-Citrulline.
-
Sample Spiking: To 50 µL of each CSF sample, calibration standard, and quality control sample, add 10 µL of the this compound internal standard solution (concentration to be optimized).
-
Protein Precipitation: Add 200 µL of cold methanol to each well to precipitate proteins. Mix thoroughly.
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the samples onto a HILIC column. Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water with formic acid to separate L-Citrulline from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass transitions for L-Citrulline and this compound using Multiple Reaction Monitoring (MRM).
-
Example MRM transitions (to be optimized for the specific instrument):
-
L-Citrulline: Q1 m/z 176.1 -> Q3 m/z 159.1
-
This compound: Q1 m/z 180.1 -> Q3 m/z 163.1
-
-
-
-
Data Analysis: Integrate the peak areas for both L-Citrulline and this compound. Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations. Determine the concentration of L-Citrulline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for L-Citrulline quantification using this compound.
Representative Quantitative Data
The following table presents hypothetical data from a preclinical study comparing L-Citrulline levels in the CSF of a transgenic mouse model of Alzheimer's Disease (AD) versus wild-type (WT) controls, as measured by the LC-MS/MS method described above.
| Group | N | CSF L-Citrulline (µM) | Standard Deviation | p-value |
| Wild-Type (WT) | 10 | 4.8 | 0.5 | <0.01 |
| AD Model (TG) | 10 | 3.2 | 0.4 |
This data is illustrative and intended to represent the type of precise quantitative results achievable with the use of a deuterated internal standard.
Conclusion and Future Directions
The role of L-Citrulline in the CNS is a rapidly expanding area of research. Its potential as a therapeutic agent and biomarker in various neurological disorders is promising. The ability to accurately measure L-Citrulline concentrations in complex biological matrices is fundamental to advancing this research. This compound serves as an indispensable tool for achieving the necessary precision and accuracy in these quantitative studies.
Future investigations should focus on utilizing this compound not only as an internal standard but also as a metabolic tracer. Administering this compound to animal models would allow researchers to track its absorption, distribution, and conversion to L-Arginine-d4 within the brain. This would provide unprecedented insight into the dynamics of the NO pathway in both healthy and diseased states, potentially uncovering new targets for therapeutic intervention in neurological disorders.
References
- 1. Citrulline - Wikipedia [en.wikipedia.org]
- 2. Characteristics of L-citrulline transport through blood-brain barrier in the brain capillary endothelial cell line (TR-BBB cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citrulline supplementation improves spatial memory in a murine model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Oral L-citrulline administration improves memory deficits following transient brain ischemia through cerebrovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. l-Citrulline ameliorates cerebral blood flow during cortical spreading depression in rats: Involvement of nitric oxide- and prostanoids-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-glutamate, L-arginine and L-citrulline levels in cerebrospinal fluid of Parkinson's disease, multiple system atrophy, and Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. L-Citrulline Pharmacokinetics Study | NOW Foods [nowfoods.com]
- 14. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Methodological & Application
Application Note: Quantification of L-Citrulline-d4 by LC-MS/MS
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a precursor for the synthesis of L-arginine, which in turn is a substrate for nitric oxide synthases. Accurate quantification of L-Citrulline in biological matrices is crucial for researchers in various fields, including metabolic diseases, renal dysfunction, and drug development. Stable isotope-labeled internal standards, such as L-Citrulline-d4, are essential for achieving high accuracy and precision in LC-MS/MS-based quantification by correcting for matrix effects and variations in sample processing.
This application note provides a detailed protocol for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of L-Citrulline in human plasma using this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS quantification of L-Citrulline is depicted below.
Caption: LC-MS/MS workflow for L-Citrulline quantification.
Metabolic Pathway Context
L-Citrulline plays a central role in the urea cycle and nitric oxide (NO) pathway. The following diagram illustrates its metabolic relationship with L-Arginine.
Caption: L-Citrulline and Nitric Oxide synthesis pathway.
Detailed Experimental Protocols
Materials and Reagents
-
L-Citrulline (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced ethically)
Preparation of Stock and Working Solutions
-
L-Citrulline Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-Citrulline in 10 mL of LC-MS grade water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of LC-MS grade water.
-
Working Solutions: Prepare serial dilutions of the L-Citrulline stock solution in water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in water.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[1][2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions: A hydrophilic interaction liquid chromatography (HILIC) method is employed for the separation of the polar L-Citrulline.[1][3]
| Parameter | Condition |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 90% B to 50% B over 3 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions: Analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| L-Citrulline | Q1: 176.1 m/z -> Q3: 70.1 m/z[3] |
| This compound | Q1: 180.1 m/z -> Q3: 74.1 m/z[1][3] |
| Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Collision Energy | Optimized for each transition (typically 15-25 eV) |
Quantitative Data Summary
The developed method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.
| Parameter | Result |
| Linearity Range | 0.5 - 200 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 µM |
| Intra-day Precision (%CV) | < 10%[1][4] |
| Inter-day Precision (%CV) | < 15%[1][4] |
| Accuracy (%Bias) | Within ±15% of nominal values[1][4] |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Conclusion
This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of L-Citrulline in human plasma using this compound as an internal standard. The provided protocol and performance data demonstrate the suitability of this method for various research and clinical applications requiring accurate measurement of L-Citrulline levels.
References
Using L-Citrulline-d4 as an internal standard in plasma samples
An essential tool for researchers and clinicians, the accurate measurement of L-Citrulline in plasma provides a window into intestinal health and function. This non-protein amino acid is almost exclusively produced by the enterocytes of the small intestine, making its circulating levels a valuable biomarker for enterocyte mass and function.[1] Conditions such as short bowel syndrome, Crohn's disease, and damage from chemotherapy can lead to reduced L-Citrulline levels.[1][2]
The gold standard for quantifying small molecules like L-Citrulline in complex biological matrices such as plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as L-Citrulline-d4, is critical for achieving the highest accuracy and precision. This methodology, known as stable isotope dilution, corrects for variations in sample preparation and instrument response, ensuring reliable and reproducible results.
This document provides a detailed application note and protocol for the quantification of L-Citrulline in human plasma using this compound as an internal standard with an LC-MS/MS system.
Application Note
Principle of the Method
The quantification of L-Citrulline in plasma is achieved by a stable isotope dilution method using LC-MS/MS. A known concentration of this compound, which is chemically identical to L-Citrulline but has a higher molecular weight due to the deuterium atoms, is added to each plasma sample. During sample preparation, any loss of analyte will be accompanied by a proportional loss of the internal standard.
Following protein precipitation, the sample extract is injected into the LC-MS/MS system. L-Citrulline and this compound co-elute from the liquid chromatography column but are differentiated by the mass spectrometer based on their different mass-to-charge ratios (m/z). By measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of L-Citrulline, the concentration of L-Citrulline in the plasma sample can be accurately determined.
Experimental Protocols
Materials and Reagents
-
L-Citrulline
-
This compound (or other deuterated forms like L-Citrulline-d7)[1][3]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (for calibration standards and quality controls)
Protocol 1: Preparation of Stock and Working Solutions
-
L-Citrulline Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Citrulline in ultrapure water to a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water to a final concentration of 1 mg/mL.
-
L-Citrulline Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Citrulline stock solution with ultrapure water to cover the desired calibration range (e.g., 1 to 200 µmol/L).
-
IS Working Solution: Dilute the this compound stock solution with the protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid) to a final concentration of approximately 0.2 mg/L.[1]
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.
-
To 10 µL of plasma (or water for blank), add 50 µL of 0.1 M HCl.[1]
-
Vortex mix the samples briefly.
-
Add 1 mL of the IS Working Solution (this compound in acetonitrile/water 9:1 v/v) to each tube.[1]
-
Vortex mix vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 16,000 x g for 5 minutes.[1]
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Protocol 3: LC-MS/MS System Operation
The following table outlines typical starting parameters for the LC-MS/MS analysis. These may need to be optimized for your specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-based gradient from high organic to increased aqueous, then re-equilibration. (e.g., Start at 90% B, gradient to 55% B)[1] |
| Flow Rate | 0.45 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Desolvation Temp. | 400°C[2] |
| Ion Source Temp. | 130°C[2] |
Data Presentation
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| L-Citrulline | 176 | 70 | 20 | 22 |
| L-Citrulline (Confirmation) | 176 | 113 | 20 | 15 |
| This compound (IS) | 180 | 74 | 20 | 22 |
| Data adapted from a method using L-Citrulline-d7, which would have a precursor m/z of 183 and a similar fragmentation pattern. The principles for this compound are analogous.[1][2] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.3 - 2000 µmol/L[2] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Lower Limit of Quantification (LLOQ) | 0.240 µmol/L[4] |
| Intra-day Precision (%CV) | < 3.4%[4] |
| Inter-day Precision (%CV) | < 3.9%[2] |
| Accuracy / Recovery | 98.0% - 100.3%[2] |
Table 3: Analyte Stability in Plasma
| Storage Condition | Duration | Stability |
| Room Temperature | 72 hours | Stable[1] |
| 4°C | 1 week | Stable[1] |
| -80°C | Long-term | Stable (Stock Solutions)[1][2] |
Visualizations
Caption: L-Citrulline Biosynthesis and Relevance.
Caption: Sample Preparation and Analysis Workflow.
Caption: Stable Isotope Dilution Principle.
References
- 1. nvkc.nl [nvkc.nl]
- 2. bevital.no [bevital.no]
- 3. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of l-citrulline and l-arginine in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for L-Citrulline-d4 Analysis in Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and the nitric oxide (NO) pathway. Its concentration in biological fluids can be a valuable biomarker for assessing intestinal function, renal function, and nitric oxide synthase activity. Stable isotope-labeled L-Citrulline, such as L-Citrulline-d4, is commonly used as an internal standard for the accurate quantification of endogenous L-Citrulline. This document provides a detailed protocol for the analysis of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Significance of L-Citrulline
L-Citrulline is centrally involved in two crucial metabolic pathways:
-
The Urea Cycle: Occurring primarily in the liver, this cycle converts toxic ammonia into urea for excretion. L-Citrulline is synthesized from ornithine and carbamoyl phosphate and is a critical component of this pathway.
-
The Nitric Oxide (NO) Pathway: In various tissues, L-Arginine is converted to L-Citrulline and NO by nitric oxide synthase. This pathway is vital for numerous physiological processes, including vasodilation and neurotransmission.
The quantification of L-Citrulline and its labeled isotopes in urine can provide insights into the functioning of these pathways in various physiological and pathological states.
Principle of the Method
This protocol employs a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS) for the separation and detection of this compound in urine. Urine samples are first diluted and then subjected to protein precipitation to remove interfering macromolecules. The supernatant is then injected into the LC-MS/MS system. This compound is separated from other urinary components on a HILIC column and is subsequently detected and quantified by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. A deuterated internal standard (e.g., L-Citrulline-d7) is used to ensure accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the analysis of L-Citrulline using a similar LC-MS/MS method. These values can be expected to be comparable for the analysis of this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.3 - 2.5 µg/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 90% |
Experimental Protocol
Materials and Reagents
-
This compound (analyte)
-
L-Citrulline-d7 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Urine collection containers
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and L-Citrulline-d7 in water.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with water to create a calibration curve (e.g., 0.1 to 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the L-Citrulline-d7 primary stock solution with water.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Dilute the urine samples 5-fold with LC-MS grade water (e.g., 100 µL of urine + 400 µL of water)[1].
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the diluted urine sample, calibration standard, or quality control sample.
-
Add 10 µL of the internal standard working solution (L-Citrulline-d7, 10 µg/mL) to all tubes except for the blank.
-
Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (HILIC)
| Parameter | Condition |
| Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B to 55% B over 2.5 min, then to 2% B for 1 min, return to 90% B |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (Tandem Quadrupole)
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | As per instrument manufacturer's recommendation |
| MRM Transitions | See table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 180.1 | 163.1 | 15 |
| L-Citrulline-d7 (IS) | 183.1 | 74.0 | 22 |
Experimental Workflow
References
Application Notes and Protocols for L-Citrulline-d4 Sample Preparation in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the nitric oxide (NO) cycle, where it is synthesized from L-arginine by nitric oxide synthase (NOS).[1] The quantification of L-Citrulline in cell culture media is crucial for studying a wide range of physiological and pathological processes, including immune responses, vascular function, and cellular metabolism.[2][3] The use of a stable isotope-labeled internal standard, such as L-Citrulline-d4, is essential for accurate quantification by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[2][4]
This document provides detailed application notes and protocols for the preparation of cell culture media samples for the quantitative analysis of this compound. The described methods are designed to ensure high recovery, minimize matrix effects, and provide reliable and reproducible results for researchers in various fields of life science and drug development.
Sample Preparation Techniques: An Overview
The choice of sample preparation technique is critical for obtaining high-quality data in LC-MS/MS analysis. The primary goal is to remove interfering substances from the cell culture media, such as proteins and salts, which can suppress the ionization of the target analyte and lead to inaccurate quantification. The most common techniques for preparing cell culture media samples for L-Citrulline analysis are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
-
Protein Precipitation (PPT): This is a simple and widely used method that involves adding a water-miscible organic solvent to the sample to denature and precipitate proteins.[5] It is a rapid and cost-effective technique suitable for high-throughput analysis.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain the analyte of interest while washing away interfering compounds. This can lead to lower matrix effects and improved sensitivity.[6]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases. It can be a powerful technique for removing highly polar or non-polar interferences.[7]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the performance of different sample preparation techniques for the analysis of L-Citrulline in biological matrices. While specific data for this compound in cell culture media is limited, the presented data from similar applications provide a valuable comparison.
| Sample Preparation Technique | Analyte/Matrix | Recovery Rate | Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | Peptides in Human Plasma | >50%[6] | Moderate | Simple, fast, cost-effective, high throughput.[5] | Less effective at removing non-protein interferences, potential for ion suppression. |
| Protein Precipitation (Methanol) | Fexofenadine in Human Serum | >90%[5] | Moderate | High recovery for some analytes, quick.[5] | Can lead to increased column back pressure.[5] |
| Solid-Phase Extraction (Mixed-Mode Anion Exchange) | Peptides in Human Plasma | >20%[6] | Low | Cleaner extracts, reduced matrix effects, higher sensitivity.[6] | More time-consuming, higher cost, requires method development. |
| Liquid-Liquid Extraction | Amino Acids in Fermentation Broth | High (not specified quantitatively)[7] | Variable | Effective for removing specific interferences, can be highly selective.[7] | Labor-intensive, may require large volumes of organic solvents.[5] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This is the most common and recommended method for routine analysis of this compound in cell culture media due to its simplicity, speed, and acceptable performance.
Materials:
-
Cell culture media sample
-
This compound internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Thaw frozen cell culture media samples to room temperature.
-
Vortex the sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the cell culture media sample.
-
Spike the sample with an appropriate volume of the this compound internal standard solution. The final concentration of the internal standard should be similar to the expected mid-range concentration of endogenous L-Citrulline.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 1:3 sample to solvent ratio).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial with an insert.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is recommended when lower detection limits or reduced matrix effects are required. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent is often suitable for polar analytes like L-Citrulline.
Materials:
-
Cell culture media sample
-
This compound internal standard solution
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange or HILIC)
-
SPE vacuum manifold
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid or acetic acid (for pH adjustment)
-
Deionized water
-
Collection tubes
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Pre-treat the sample: To 500 µL of cell culture media, add an appropriate volume of this compound internal standard. Acidify the sample by adding 10 µL of formic acid. Vortex to mix.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elute the analyte: Elute the L-Citrulline and this compound with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial with an insert.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol can be adapted for L-Citrulline, particularly if significant lipid or other non-polar interferences are present in the cell culture media.
Materials:
-
Cell culture media sample
-
This compound internal standard solution
-
Extraction solvent (e.g., a mixture of a polar organic solvent and a non-polar organic solvent, to be optimized)
-
Aqueous buffer (for pH adjustment)
-
Glass centrifuge tubes with screw caps
-
Centrifuge
-
Pipettes
-
Sample concentrator
Procedure:
-
In a glass centrifuge tube, combine 500 µL of cell culture media with an appropriate volume of this compound internal standard.
-
Adjust the pH of the sample to optimize the partitioning of L-Citrulline into the organic phase.
-
Add 2 mL of the extraction solvent to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
Centrifuge the tube at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial with an insert.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified nitric oxide synthesis pathway.
References
- 1. Arginine, Citrulline, and Nitric Oxide1 | Basicmedical Key [basicmedicalkey.com]
- 2. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Reveals Molecular Effects of Citrulline Supplementation during Bone Fracture Healing in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actapharmsci.com [actapharmsci.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Extraction Process - Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method [tyextractor.com]
Application Note: Derivatization of L-Citrulline-d4 for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small molecules. However, amino acids like L-Citrulline are polar and non-volatile, making them unsuitable for direct GC analysis.[1][2] Chemical derivatization is therefore essential to increase their volatility and improve chromatographic behavior.[1] This process involves replacing active hydrogens on polar functional groups with nonpolar moieties.[1] For quantitative analysis, a stable isotope-labeled internal standard, such as L-Citrulline-d4, is employed to ensure accuracy and precision by accounting for variations during sample preparation and analysis.[3][]
This application note provides a detailed protocol for the derivatization of L-Citrulline and its deuterated analog, this compound, using a two-step acylation and esterification procedure for subsequent GC-MS analysis.
Principle of the Method
A common derivatization strategy for amino acids involves esterification followed by acylation. However, for L-Citrulline, this standard procedure (esterification first) can lead to the undesirable conversion of citrulline to ornithine due to the instability of the carbamide group under the acidic conditions of esterification.[5][6]
To circumvent this issue and allow for the specific analysis of L-Citrulline, the order of the derivatization steps is reversed. The protocol described here first uses pentafluoropropionic anhydride (PFPA) in ethyl acetate (EA) to acylate the molecule. This is followed by an esterification step using methanolic hydrochloric acid (HCl/CH₃OH).[5][6][7] This reversed-order procedure, referred to as "Procedure B" in some literature, enables the discrimination of citrulline from ornithine, ensuring accurate quantification.[5][6] The resulting derivative is a methyl ester-pentafluoropropionyl (Me-PFP) compound, which is volatile and suitable for GC-MS analysis.
Experimental Protocols
Required Materials and Reagents
-
Standards: L-Citrulline, this compound
-
Reagents:
-
Glassware & Equipment:
Preparation of Solutions
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Calibration Standard Stock Solution: Prepare a 1 mg/mL stock solution of L-Citrulline in ultrapure water.
-
Working Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the L-Citrulline stock solution into the matrix of interest (e.g., plasma, urine). Add a fixed amount of this compound internal standard to each calibrator and sample.
-
2M HCl in Methanol: Carefully add concentrated HCl to anhydrous methanol to achieve a final concentration of 2M. Prepare this solution fresh.
Sample Preparation and Derivatization Workflow
The following workflow outlines the key steps from sample collection to analysis.
Detailed Derivatization Protocol
-
Sample Aliquoting: Pipette an appropriate volume (e.g., 50-100 µL) of your sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Internal Standard Addition: Add a fixed volume of the this compound internal standard working solution to each tube.
-
Drying: Evaporate the samples to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as moisture can interfere with the derivatization reactions.[1]
-
Step 1: Acylation with PFPA:
-
Intermediate Drying: After cooling to room temperature, evaporate the reagents to dryness under a stream of nitrogen.
-
Step 2: Esterification with Methanolic HCl:
-
Final Preparation:
Data Presentation & GC-MS Parameters
Quantitative analysis is performed by constructing a calibration curve based on the peak area ratio of the analyte (L-Citrulline derivative) to the internal standard (this compound derivative).
Table 1: Example GC-MS Parameters
| Parameter | Suggested Setting |
| Gas Chromatograph | |
| Column | Mid-polarity column (e.g., Optima 17, 15m x 0.25mm ID)[7] or SLB™-5ms (20m x 0.18mm ID)[1] |
| Injection Mode | Splitless |
| Injector Temp | 260°C |
| Carrier Gas | Helium, constant flow (e.g., 1-2 mL/min) |
| Oven Program | Start at 100°C, ramp to 280-300°C. Note: Program must be optimized for the specific column and derivatives.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NICI)[5][8] |
| Ion Source Temp | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Key Mass Fragments for SIM Analysis
The following m/z values are based on literature reports for the Me-PFP derivatives of citrulline and related compounds. Users should confirm these fragments by running a full scan analysis on a derivatized standard. The specific fragments for this compound will be shifted by the mass of the isotopes.
| Compound | Potential Quantifier Ion (m/z) | Potential Qualifier Ion(s) (m/z) |
| L-Citrulline Derivative | 298 | 330, 418, 421[7][8] |
| This compound Derivative | 301 (Quantifier + 3 Da) | 336, 421, 424 (Shifted ions)[7][8] |
Note: The exact mass fragments and their relative intensities can vary between instruments and derivatization products. The ions listed are for different potential reaction products of citrulline derivatization as reported in the literature.[5][7] For instance, m/z 418 and 421 may correspond to the derivative of ornithine, a potential side-product.[7][8] It is crucial to optimize and validate the choice of ions on your specific instrumentation.
References
- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Citrulline in Human Plasma using L-Citrulline-d4 by LC-MS/MS
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a byproduct of nitric oxide synthesis.[1] Plasma citrulline concentration is increasingly utilized as a reliable biomarker for enterocyte function and to assess intestinal damage.[2][3][4] Accurate and precise quantification of citrulline is crucial for clinical research and drug development. This application note describes a robust and sensitive method for the quantitative analysis of citrulline in human plasma using a stable isotope-labeled internal standard, L-Citrulline-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern analytical chemistry, offering unparalleled accuracy and precision by compensating for variations in sample preparation and matrix effects.[5][6]
Principle
The method is based on the principle of isotope dilution mass spectrometry (IDMS).[5] A known amount of this compound, which is chemically identical to the analyte of interest (citrulline) but has a different mass, is added to the plasma sample at the beginning of the sample preparation process.[5] Both the analyte and the internal standard are extracted from the plasma, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of citrulline in the sample. This approach corrects for any potential loss of analyte during sample processing and for variations in instrument response.[5]
Experimental Protocols
Materials and Reagents
-
L-Citrulline (Sigma-Aldrich)
-
Methanol, LC-MS grade
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent[2]
-
Mass Spectrometer: SCIEX 4000 QTRAP or equivalent triple quadrupole mass spectrometer[9]
-
Analytical Column: Alltima HP HILIC 3 µm, 150 mm × 2.1 mm or equivalent[8]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of L-Citrulline in water.
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of L-Citrulline by serially diluting the stock solution with water to achieve concentrations ranging from 1 µM to 1000 µM.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µM in water.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions of L-Citrulline to achieve final concentrations of 1, 5, 10, 50, 100, 250, 500, and 1000 µM.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3 µM, 75 µM, and 750 µM) in the same manner.
-
Sample Preparation Protocol
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 50 µL of the 10 µM this compound internal standard working solution.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (85% acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
Data Presentation
Table 1: Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 µM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
The data presented in this table is a summary of expected performance based on published literature and should be verified by the end-user.[3][4][8][10]
Mandatory Visualizations
Caption: Experimental Workflow for Citrulline Quantification.
Caption: Major Metabolic Pathways Involving Citrulline.[1][11][12]
Conclusion
This application note provides a detailed protocol for the quantitative analysis of citrulline in human plasma using this compound as an internal standard with LC-MS/MS. The method is sensitive, specific, and robust, making it suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for the reliable measurement of biomarkers like citrulline.
References
- 1. Metabolism of citrulline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nvkc.nl [nvkc.nl]
- 3. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. L-Citrulline (4,4,5,5-Dâ, 95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. superpathway of L-citrulline metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of L-Citrulline-d4 in Metabolic Flux Analysis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical methodology for elucidating the intricate network of metabolic reactions within biological systems. The use of stable isotope-labeled compounds, such as L-Citrulline-d4, provides a powerful lens to trace the flow of atoms through metabolic pathways, offering a dynamic perspective on cellular metabolism. L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in two vital metabolic pathways: the urea cycle and the nitric oxide (NO) synthesis pathway.[1][2][3] Consequently, this compound serves as an invaluable tracer for quantifying the flux through these pathways, providing critical insights into cellular physiology and pathology.
This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis, with a focus on its application in studying nitric oxide synthesis and the urea cycle.
Key Applications
The primary applications of this compound in metabolic flux analysis include:
-
Quantification of Nitric Oxide (NO) Synthesis: By tracing the conversion of labeled L-Arginine to labeled L-Citrulline, the rate of NO production can be accurately determined. This is crucial for studying endothelial function, immune responses, and various disease states where NO signaling is dysregulated.[1][4][5]
-
Measurement of Urea Cycle Flux: As a central intermediate in the urea cycle, this compound can be used to measure the rate of urea production and ammonia detoxification. This is particularly relevant for investigating liver function and inherited metabolic disorders of the urea cycle.[2][6]
-
Assessment of Arginine Bioavailability: L-Citrulline supplementation is often preferred over L-Arginine due to its superior bioavailability.[5] this compound can be used to trace the de novo synthesis of L-Arginine from L-Citrulline, providing insights into arginine metabolism and its regulation.
Data Presentation: Quantitative Insights
The following tables summarize quantitative data from studies utilizing stable isotope-labeled L-Citrulline to investigate metabolic fluxes. While some studies use a combined labeled form (e.g., L-[5-13C-3,3,4,4-2H4]-citrulline), the principles and analytical methods are directly applicable to this compound.
| Parameter | Control Subjects | Urea Cycle Disorder Patients (Late Onset) | Urea Cycle Disorder Patients (Neonatal Onset) | Citation |
| 15N-Urea/15N-Glutamine Ratio | 0.42 ± 0.06 | 0.17 ± 0.03 | 0.003 ± 0.007 | [6] |
| Urea Synthesis from Endogenous Nitrogen (μmol/kg/h) | - | - | -0.7 ± 16 | [6] |
Table 1: In vivo Urea Cycle Flux in Humans. This table presents the ratio of isotopic enrichments of 15N-urea to 15N-glutamine, an index of urea cycle activity, in control subjects and patients with urea cycle disorders.
| Treatment | Change in Plasma L-Citrulline (μM) | Change in Plasma L-Arginine (μM) | Change in Fractional Exhaled NO (FeNO) (ppb) | Citation |
| L-Citrulline Supplementation (15 g/day for 2 weeks) | +190 (95% CI: 84–297) | +67 (95% CI: 38–95) | +4.2 (95% CI: 1.7–6.7) | [7] |
Table 2: Effect of L-Citrulline Supplementation on NO Synthesis Markers in Obese Asthmatics. This table shows the mean change in plasma L-Citrulline, L-Arginine, and fractional exhaled nitric oxide (FeNO) after L-Citrulline supplementation.
| Condition | Intracellular L-Arginine (μM) | Intracellular L-Citrulline (μM) | Citation |
| Unstimulated Rat Aortic Smooth Muscle Cells | 1430 | Not Reported | [8] |
| LPS and IFN-γ Activated Cells | 760 | 3190 | [8] |
Table 3: Intracellular Amino Acid Concentrations in Cultured Rat Aortic Smooth Muscle Cells. This table illustrates the changes in intracellular L-Arginine and L-Citrulline concentrations upon activation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), indicating increased nitric oxide synthase activity.
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis of Nitric Oxide Synthesis in Cultured Endothelial Cells
This protocol outlines a procedure for tracing the conversion of L-Arginine to L-Citrulline using this compound as an internal standard for quantification.
1. Cell Culture and Labeling: a. Culture endothelial cells (e.g., HUVECs) to 80-90% confluency in standard growth medium. b. Prepare labeling medium: DMEM without L-Arginine and L-Citrulline, supplemented with dialyzed fetal bovine serum, and a known concentration of unlabeled L-Arginine. c. Wash cells twice with pre-warmed phosphate-buffered saline (PBS). d. Incubate cells with the labeling medium for a period of time to allow for metabolic steady-state to be reached (typically 2-4 hours). e. To stimulate NO production, treat cells with an appropriate agonist (e.g., bradykinin or VEGF) for a defined period (e.g., 30 minutes).
2. Metabolite Extraction: a. Aspirate the labeling medium. b. Immediately wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol containing this compound at a known concentration (e.g., 1 µM) to each well. This serves as the internal standard. d. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile). b. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation.[9] c. Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for unlabeled L-Citrulline and this compound.
- L-Citrulline (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
- This compound (internal standard): Precursor ion (m/z) -> Product ion (m/z) d. Quantify the amount of newly synthesized L-Citrulline by comparing its peak area to that of the this compound internal standard.
Protocol 2: In Vivo Metabolic Flux Analysis of the Urea Cycle
This protocol is adapted from in vivo studies using stable isotope-labeled citrulline to measure urea cycle flux.[6]
1. Subject Preparation and Tracer Infusion: a. Subjects should be in a post-absorptive state (overnight fast). b. A primed, constant intravenous infusion of this compound is administered. The priming dose is given to rapidly achieve isotopic steady state, followed by a continuous infusion to maintain it. c. The infusion period should be sufficient to reach isotopic steady state in the plasma, typically 2-4 hours.
2. Blood Sampling: a. Collect baseline blood samples before the start of the infusion. b. Collect blood samples at regular intervals during the infusion to confirm the attainment of isotopic steady state. c. Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Sample Preparation: a. Thaw plasma samples on ice. b. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., L-Citrulline-d7).[10] c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant for analysis.
4. LC-MS/MS Analysis and Flux Calculation: a. Analyze the isotopic enrichment of this compound and its downstream metabolites (e.g., L-Arginine, Urea) in the plasma samples using LC-MS/MS. b. Calculate the rate of appearance (Ra) of L-Citrulline using the isotopic dilution method:
- Ra = Infusion rate of tracer * [(Enrichment of infusate / Enrichment of plasma at steady state) - 1] c. The flux through the urea cycle can be inferred from the rate of appearance of urea, which can be measured simultaneously using a labeled urea tracer.
Mandatory Visualizations
Caption: The Nitric Oxide Synthesis and L-Citrulline Recycling Pathway.
Caption: The Urea Cycle Pathway showing the central role of L-Citrulline.
Caption: A generalized experimental workflow for metabolic flux analysis using this compound.
References
- 1. ukisotope.com [ukisotope.com]
- 2. Urea Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous flux of nitric oxide: Citrulline is preferred to Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Citrulline increases nitric oxide and improves control in obese asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nvkc.nl [nvkc.nl]
Preparation of L-Citrulline-d4 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of L-Citrulline-d4, a deuterated stable isotope of L-Citrulline. These protocols are intended for use in research, and drug development applications, particularly in quantitative analyses using mass spectrometry.
Introduction
This compound is a non-radioactive, isotopically labeled form of L-Citrulline, an amino acid that plays a crucial role in the urea cycle and the production of nitric oxide (NO). Due to its identical chemical properties to the endogenous L-Citrulline but with a different mass, this compound is an ideal internal standard for accurate quantification of L-Citrulline in biological samples by mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Proper preparation of stock solutions is critical for the accuracy and reproducibility of experimental results.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₉D₄N₃O₃ |
| Molecular Weight | 179.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Water (≥ 50 mg/mL), Methanol, Ethanol, DMSO |
| Storage (Solid) | Room temperature, away from light and moisture[2] |
| Storage (Solution) | -20°C for 1 month; -80°C for 6 months[1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
High-purity water (e.g., ultrapure, LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber vials for storage
Preparation of Primary Stock Solution (1 mg/mL in Water)
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in water. This is a common solvent as this compound is freely soluble in water.[3]
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a clean volumetric flask of appropriate size (e.g., 10 mL for a 1 mg/mL solution).
-
Solvent Addition: Add a portion of high-purity water to the flask, approximately half of the final volume.
-
Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for a few seconds to aid dissolution. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, add high-purity water to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions for LC-MS
For use as an internal standard in LC-MS analysis, the primary stock solution is typically diluted to a much lower working concentration. A common working concentration for this compound as an internal standard is 1 µM.[4]
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution (e.g., 100 µg/mL or 100 µM) from the primary stock solution by diluting it with the appropriate solvent (e.g., high-purity water or the initial mobile phase of your LC method).
-
Final Working Solution: Prepare the final working solution by diluting the intermediate stock solution to the desired concentration (e.g., 1 µM). This final dilution is often done in the mobile phase B (e.g., acetonitrile with 0.5% acetic acid and 0.025% trifluoroacetic acid) used in the LC-MS method to ensure compatibility.[4]
Example Dilution Scheme for a 1 µM Working Solution:
-
From a 1 mg/mL (approximately 5.58 mM) primary stock, a 1:55.8 dilution would yield a 100 µM intermediate solution.
-
A further 1:100 dilution of the 100 µM intermediate solution would result in a 1 µM final working solution.
Signaling Pathways and Experimental Workflows
L-Citrulline in the Urea Cycle and Nitric Oxide Synthesis
L-Citrulline is a key intermediate in two vital metabolic pathways: the urea cycle, which detoxifies ammonia in the liver, and the nitric oxide (NO) pathway, where it is a precursor for the synthesis of the signaling molecule nitric oxide.[5][6] Understanding these pathways is crucial for researchers studying the metabolism of L-Citrulline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Citrulline (4,4,5,5-Dâ, 95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. alignhealthwellness.com [alignhealthwellness.com]
- 4. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. superpathway of L-citrulline metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Citrulline-d4 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a co-product of nitric oxide (NO) synthesis by nitric oxide synthases (NOS). The accurate quantification of L-Citrulline is therefore crucial for monitoring NOS activity, which plays a significant role in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. In the realm of drug discovery, high-throughput screening (HTS) for NOS inhibitors requires robust and reliable analytical methods. The use of stable isotope-labeled internal standards, such as L-Citrulline-d4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high specificity, sensitivity, and accuracy, making it an ideal platform for HTS applications.
This document provides detailed application notes and protocols for the utilization of this compound in HTS assays, primarily focusing on the screening of NOS inhibitors.
Principle of the Assay
The core principle of the assay is the enzymatic conversion of L-Arginine to L-Citrulline and NO by NOS. The activity of NOS is directly proportional to the amount of L-Citrulline produced. In a typical HTS setup, a library of compounds is screened for their ability to inhibit this enzymatic reaction.
To ensure accurate quantification of the endogenously produced L-Citrulline, a known concentration of this compound is introduced into each sample as an internal standard.[1] The deuterated form is chemically identical to the analyte but has a different mass, allowing for its distinct detection by the mass spectrometer. This ratiometric measurement corrects for variations in sample preparation and matrix effects, thereby enhancing the precision and accuracy of the results.[1]
Signaling Pathway
The production of L-Citrulline is intrinsically linked to the Nitric Oxide Synthase (NOS) signaling pathway. Understanding this pathway is essential for interpreting the results of NOS inhibitor screens.
High-Throughput Screening (HTS) Workflow
The successful implementation of an HTS campaign for NOS inhibitors using this compound and LC-MS/MS involves a series of automated and streamlined steps.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human NOS (isoform of interest, e.g., nNOS, eNOS, or iNOS)
-
Substrate: L-Arginine
-
Internal Standard: this compound
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for nNOS and eNOS)
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol
-
Quenching Solution: Acetonitrile containing 0.1% formic acid and a fixed concentration of this compound
-
Control Inhibitor: e.g., L-NAME (Nω-Nitro-L-arginine methyl ester)
-
Assay Plates: 96-well or 384-well polypropylene plates
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
HTS Protocol for NOS Inhibitor Screening
-
Compound Plating:
-
Dispense 1 µL of test compounds and controls (e.g., DMSO for negative control, L-NAME for positive control) into the wells of a 96-well plate using an automated liquid handler.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a master mix of the NOS enzyme in the assay buffer containing all necessary cofactors.
-
Dispense 25 µL of the enzyme solution into each well of the assay plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Enzymatic Reaction:
-
Prepare a solution of L-Arginine in the assay buffer.
-
Add 25 µL of the L-Arginine solution to each well to initiate the reaction. The final volume in each well is 51 µL.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
Reaction Quenching and Internal Standard Addition:
-
Add 100 µL of ice-cold acetonitrile containing a fixed concentration of this compound (e.g., 1 µM) to each well to stop the reaction and precipitate proteins.[1]
-
-
Sample Clarification:
-
Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Alternatively, use a 96-well filter plate for clarification.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
LC-MS/MS Method
-
Chromatographic Separation:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Citrulline: m/z 176.1 -> 159.1 (quantifier), 176.1 -> 114.1 (qualifier).
-
This compound: m/z 180.1 -> 163.1 (quantifier).[1]
-
-
Data Presentation and Analysis
Assay Performance Metrics
The quality and reliability of the HTS assay should be evaluated using standard statistical parameters.
| Parameter | Formula | Acceptance Criteria | Reference |
| Z'-Factor | 1 - [ (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ] | > 0.5 for a robust assay | [3] |
| Signal-to-Background (S/B) | Meanneg / Meanpos | > 5 | General HTS guidelines |
| Signal-to-Noise (S/N) | |Meansignal - Meanbackground| / SDbackground | > 10 | General HTS guidelines |
SDpos and Meanpos are the standard deviation and mean of the positive control (e.g., L-NAME), respectively. SDneg and Meanneg are the standard deviation and mean of the negative control (e.g., DMSO).
Example Quantitative Data: IC50 Values of Known NOS Inhibitors
The potency of identified "hit" compounds is typically determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
| Compound | NOS Isoform | IC50 (µM) | Reference |
| L-NAME | nNOS | 0.2 | [4] |
| L-NIO | nNOS | 0.05 | [4] |
| 7-Nitroindazole | nNOS | 0.03 | [4] |
| Aminoguanidine | iNOS | 2.1 | [4] |
| L-NIL | iNOS | 0.8 | [4] |
LC-MS/MS Validation Parameters
The analytical method should be validated for its performance.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL | [5] |
| Intra-day Precision (%CV) | < 15% | [1] |
| Inter-day Precision (%CV) | < 15% | [1] |
| Accuracy (%Bias) | ± 15% | [1] |
| Matrix Effect (%) | 85-115% | [5] |
| Recovery (%) | > 80% | [5] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based HTS assays provides a highly specific, sensitive, and robust method for the discovery of novel NOS inhibitors. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers in establishing and validating this powerful screening platform in their drug discovery efforts. The high-throughput nature of this assay, combined with the accuracy of mass spectrometric detection, makes it a valuable tool for modern pharmaceutical research.
References
- 1. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvkc.nl [nvkc.nl]
- 3. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
UPLC-MS/MS Protocol for the Rapid and Accurate Quantification of L-Citrulline in Plasma Using L-Citrulline-d4 as an Internal Standard
Application Note
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the separation and quantification of L-Citrulline from its endogenous counterpart in plasma samples. The use of a stable isotope-labeled internal standard, L-Citrulline-d4, ensures high accuracy and precision, making this protocol ideal for clinical research, drug development, and various scientific investigations where accurate measurement of L-Citrulline levels is critical.
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a precursor for L-arginine synthesis. Plasma L-Citrulline concentration is an important biomarker for assessing intestinal function and health. Accurate quantification of L-Citrulline is therefore crucial in diagnosing and monitoring various pathological conditions. This UPLC-MS/MS method utilizes a hydrophilic interaction liquid chromatography (HILIC) column for efficient separation and a triple quadrupole mass spectrometer for sensitive and selective detection. The protocol detailed below provides a complete workflow from sample preparation to data analysis.
Experimental Protocol
Materials and Reagents
-
L-Citrulline and this compound standards
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized or Milli-Q
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is employed for sample cleanup.[1]
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected endogenous levels).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC Conditions
-
System: Waters ACQUITY UPLC or equivalent
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %A %B 0.0 10 90 2.5 40 60 2.6 90 10 3.5 90 10 3.6 10 90 | 5.0 | 10 | 90 |
MS/MS Conditions
-
System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: MRM Transitions for L-Citrulline and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| L-Citrulline (Quantifier) | 176.1 | 70.1 | 0.1 | 25 | 15 |
| L-Citrulline (Qualifier) | 176.1 | 113.1 | 0.1 | 25 | 12 |
| This compound (IS) | 180.1 | 74.1 | 0.1 | 25 | 15 |
Note: The MRM transition for this compound is inferred based on the common fragmentation pattern of deuterated citrulline analogs.[1]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 µM[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (Intra-day) | < 5% RSD |
| Precision (Inter-day) | < 10% RSD |
| Accuracy | 90 - 110% |
| Recovery | > 90% |
| Lower Limit of Quantification (LLOQ) | 1 µM |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for this UPLC-MS/MS protocol.
This protocol provides a reliable and efficient method for the quantification of L-Citrulline in plasma, which can be readily implemented in a research or clinical laboratory setting. The use of a deuterated internal standard and the high sensitivity and selectivity of UPLC-MS/MS ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for Incorporating L-Citrulline-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating L-Citrulline-d4 as an internal standard in pharmacokinetic (PK) studies of L-Citrulline and its metabolites. The protocols outlined below are intended to ensure accurate quantification and reliable data interpretation.
L-Citrulline, a non-essential amino acid, is a key intermediate in the urea cycle and a precursor for L-Arginine synthesis, which in turn is a substrate for nitric oxide (NO) production.[1][2] Due to its role in various physiological processes, there is growing interest in the therapeutic potential of L-Citrulline supplementation.[3] Accurate characterization of its pharmacokinetic profile is crucial for determining optimal dosing strategies. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), minimizing analytical variability and ensuring data accuracy.[4][5][6]
Metabolic Pathway of L-Citrulline
L-Citrulline bypasses first-pass metabolism in the liver, a significant advantage over L-Arginine supplementation.[2][3] It is primarily absorbed in the small intestine and transported to the kidneys, where it is converted to L-Arginine.[2][3] This intestinal-renal axis for L-Arginine synthesis makes L-Citrulline an effective way to increase systemic L-Arginine levels.[1]
Pharmacokinetic Parameters of L-Citrulline
The following tables summarize key pharmacokinetic parameters from a single-dose study in healthy subjects, comparing different formulations of L-Citrulline.[1]
Table 1: L-Citrulline Plasma Pharmacokinetics [1]
| Treatment Group | Dose | Cmax (μmol/L) | Tmax (min) | AUC (0-180 min) (μmol·min/L) |
| L-Citrulline | 6 g | 1349 ± 304 | 60 | 141,600 ± 29,400 |
| Citrulline HCl | 6 g | 1083 ± 179 | 60 | 114,600 ± 17,400 |
| Citrulline HCl | 2 g | 468 ± 111 | 60 | 45,600 ± 10,200 |
Data are presented as mean ± standard deviation.
Table 2: L-Arginine Plasma Pharmacokinetics Following L-Citrulline Administration [1]
| Treatment Group | Dose | Cmax (μmol/L) | Tmax (min) | AUC (0-180 min) (μmol·min/L) |
| L-Citrulline | 6 g | 231 ± 48 | 120 | 28,800 ± 6,600 |
| Citrulline HCl | 6 g | 228 ± 41 | 120 | 30,600 ± 6,600 |
| Citrulline HCl | 2 g | 158 ± 29 | 60 | 21,000 ± 4,800 |
Data are presented as mean ± standard deviation.
Experimental Protocol for a Pharmacokinetic Study of L-Citrulline Using this compound
This protocol provides a detailed methodology for a single-dose pharmacokinetic study of orally administered L-Citrulline.
Study Design
A randomized, open-label, single-dose study is conducted in healthy adult subjects.[1] Participants are fasted for at least 3 hours prior to administration of the L-Citrulline supplement.[1]
Dosing and Sample Collection
-
Dosing: A single oral dose of L-Citrulline is administered, mixed in water.[1]
-
Blood Sampling: Venous blood samples are collected in heparinized tubes at the following time points: pre-dose (0 min), and at 30, 60, 90, 120, 150, and 180 minutes post-dose.[1]
-
Sample Processing: Blood samples are centrifuged to separate plasma. The resulting plasma is stored at -80°C until analysis.[1]
Bioanalytical Method: LC-MS/MS
-
Internal Standard Spiking: An internal standard (IS) solution containing this compound is added to each plasma sample.[1] this compound is a stable isotope-labeled form of L-Citrulline that can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[4]
-
Protein Precipitation: Proteins are precipitated by adding a solution such as 6% trichloroacetic acid.[1]
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is transferred to a clean tube for LC-MS/MS analysis.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.[1][7]
-
Mass Spectrometer (MS): A triple-quadrupole mass spectrometer is used for detection and quantification.[1][7]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically employed.[8]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for L-Citrulline and this compound are monitored for quantification. For example, for ornithine-D4 (a product of citrulline-D4), a precursor ion of 137 m/z and a product ion of 74 m/z can be monitored.[8]
Pharmacokinetic Data Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject:[1]
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): The area under the plasma concentration-time curve, calculated using the linear trapezoidal method.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study incorporating this compound.
References
- 1. medrxiv.org [medrxiv.org]
- 2. alignhealthwellness.com [alignhealthwellness.com]
- 3. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics of l-Citrulline in Neonates at Risk of Developing Bronchopulmonary Dysplasia-Associated Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aliribio.com [aliribio.com]
Application Notes and Protocols for In Vivo L-Citrulline-d4 Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo tracer studies using L-Citrulline-d4 to investigate L-arginine and nitric oxide (NO) metabolism. The protocols outlined below are intended for use in preclinical research settings, particularly with rodent models.
Introduction
L-citrulline is a non-proteinogenic amino acid that plays a crucial role in two key metabolic pathways: the urea cycle and the nitric oxide (NO) pathway. In the urea cycle, L-citrulline is an essential intermediate in the detoxification of ammonia. In the NO pathway, L-citrulline is a co-product of NO synthesis from L-arginine by nitric oxide synthase (NOS). Importantly, L-citrulline can be recycled back to L-arginine, thereby providing a substrate for continued NO production.
Stable isotope-labeled this compound is a powerful tool for tracing the in vivo kinetics of L-citrulline and its conversion to L-arginine. By measuring the enrichment of this compound and its metabolic product, L-Arginine-d4, in biological samples, researchers can quantify the rates of appearance of these amino acids and the efficiency of the citrulline-arginine recycling pathway. This information is vital for understanding the regulation of NO production in various physiological and pathological states and for evaluating the efficacy of therapeutic interventions targeting this pathway.
Signaling Pathways
The metabolic fate of L-citrulline is primarily determined by its involvement in the Urea Cycle and the Nitric Oxide (NO) Synthesis pathway.
Experimental Protocols
Protocol 1: In Vivo this compound Tracer Study in Mice
This protocol describes a primed, continuous infusion of this compound in mice to determine the whole-body kinetics of citrulline and its conversion to arginine.
Materials:
-
Animal Model: Male C57BL/6J mice (8-10 weeks old)
-
Tracer: this compound (Cambridge Isotope Laboratories, Inc.)
-
Anesthesia: Isoflurane or other suitable anesthetic
-
Catheters: For intravenous infusion (e.g., jugular vein catheter)
-
Infusion Pump: Syringe pump capable of delivering low flow rates
-
Blood Collection Supplies: EDTA-coated microtubes, heparinized capillary tubes
-
Centrifuge: For plasma separation
-
Storage: -80°C freezer
Experimental Workflow:
Procedure:
-
Animal Preparation:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week to acclimatize.
-
For studies in conscious, unrestrained mice, surgically implant a catheter into the jugular vein for tracer infusion. Allow the animals to recover for 3-5 days.
-
Fast the mice overnight before the tracer infusion study, with free access to water.
-
-
Tracer Infusion:
-
Prepare a sterile solution of this compound in saline.
-
Administer a priming bolus dose of this compound to rapidly achieve isotopic steady-state.
-
Immediately following the priming dose, begin a continuous intravenous infusion of this compound using a syringe pump. A typical infusion rate for mice is in the range of 10-20 µmol/kg/hour.
-
-
Blood Sampling:
-
Collect a baseline blood sample (approximately 50-100 µL) immediately before the priming dose (t=0).
-
Collect subsequent blood samples at timed intervals during the continuous infusion (e.g., 30, 60, 90, and 120 minutes).
-
Collect blood into EDTA-coated microtubes and immediately place on ice.
-
-
Sample Processing:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound and L-Arginine-d4 in Plasma
Materials:
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Internal Standards: L-Citrulline-¹³C₅,¹⁵N₂ and L-Arginine-¹³C₆,¹⁵N₄
-
Solvents: Acetonitrile, methanol, formic acid (LC-MS grade)
-
Protein Precipitation Agent: 5-sulfosalicylic acid (SSA) or acetonitrile.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standards.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of these polar analytes.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Citrulline: Monitor the transition from the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted transition.
-
L-Arginine: Monitor the transition from the precursor ion to a specific product ion.
-
L-Arginine-d4: Monitor the corresponding mass-shifted transition.
-
Internal Standards: Monitor their respective transitions.
-
-
-
-
Data Analysis:
-
Quantify the concentrations of L-Citrulline, this compound, L-Arginine, and L-Arginine-d4 using a calibration curve prepared with known concentrations of the analytes and internal standards.
-
Calculate the isotopic enrichment (mole percent excess, MPE) for L-Citrulline and L-Arginine at each time point.
-
Calculate the rate of appearance (Ra) of citrulline and the rate of conversion of citrulline to arginine using steady-state isotopic kinetic equations.[1]
-
Data Presentation
The following tables summarize representative quantitative data that can be obtained from in vivo this compound tracer studies in mice.
Table 1: Plasma Amino Acid Concentrations and Isotopic Enrichment
| Time (min) | Plasma L-Citrulline (µmol/L) | This compound MPE (%) | Plasma L-Arginine (µmol/L) | L-Arginine-d4 MPE (%) |
| 0 | 45.2 ± 3.1 | 0.0 | 85.7 ± 5.4 | 0.0 |
| 30 | 48.9 ± 4.5 | 8.2 ± 0.9 | 88.1 ± 6.2 | 1.5 ± 0.2 |
| 60 | 50.1 ± 3.8 | 14.5 ± 1.3 | 90.3 ± 5.9 | 2.8 ± 0.4 |
| 90 | 51.5 ± 4.2 | 18.9 ± 1.7 | 92.5 ± 6.8 | 4.1 ± 0.5 |
| 120 | 52.3 ± 3.9 | 20.1 ± 1.9 | 93.1 ± 6.5 | 5.2 ± 0.6 |
Data are presented as mean ± SEM. MPE = Mole Percent Excess.
Table 2: Calculated Kinetic Parameters
| Parameter | Value (µmol/kg/hr) |
| Rate of Appearance (Ra) of Citrulline | 150.5 ± 12.3 |
| Rate of Appearance (Ra) of Arginine | 250.8 ± 20.5 |
| Rate of Conversion of Citrulline to Arginine | 35.2 ± 4.1 |
Data are presented as mean ± SEM. Calculations are based on steady-state isotopic enrichment.[1]
Conclusion
The use of this compound as a tracer in in vivo studies provides a robust and quantitative method for investigating the dynamics of L-arginine and NO metabolism. The detailed protocols and application notes presented here offer a framework for researchers to design and execute these complex experiments, ultimately contributing to a better understanding of the role of the citrulline-arginine pathway in health and disease.
References
Application Note: HILIC Chromatography Method for L-Citrulline-d4 Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a precursor for L-arginine synthesis. Its levels in biological fluids are a valuable biomarker for assessing intestinal function and nitric oxide metabolism. Stable isotope-labeled L-Citrulline, such as L-Citrulline-d4, is crucial as an internal standard for accurate quantification of endogenous L-Citrulline in various biological matrices by mass spectrometry. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for retaining and separating highly polar compounds like L-Citrulline and its deuterated analogs, which are often poorly retained in reversed-phase chromatography. This application note provides a detailed protocol for the separation of this compound using a HILIC-based LC-MS/MS method.
Experimental Protocols
This section outlines the detailed methodology for the separation and quantification of this compound.
Sample Preparation (Protein Precipitation)
A protein precipitation step is essential for cleaning up biological samples such as plasma or cell lysates prior to HILIC analysis.
-
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) working solution (e.g., L-Citrulline-d7 in mobile phase B)
-
-
Protocol:
-
To 20 µL of the biological sample (e.g., plasma, cell lysate), add 20 µL of the internal standard working solution.[1]
-
Add 120 µL of acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 10,000 x g for 20 minutes to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant for LC-MS/MS analysis.[1]
-
HILIC-MS/MS Method
The following parameters provide a robust method for the separation of this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Alltima HP HILIC, 150 mm × 2.1 mm, 3 µm[1] |
| Mobile Phase A | Water with 0.5% acetic acid and 0.025% trifluoroacetic acid[1] |
| Mobile Phase B | Acetonitrile with 0.5% acetic acid and 0.025% trifluoroacetic acid[1] |
| Elution | Isocratic |
| Composition | 15% Mobile Phase A : 85% Mobile Phase B[1] |
| Flow Rate | 0.25 mL/min[1] |
| Run Time | 6 minutes[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 5.5 kV[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | L-Citrulline: m/z 176 → 159 (Quantifier), 176 → 70 (Qualifier)[2][3] This compound: m/z 180 → 74 (Quantifier) (Hypothetical, based on L-Citrulline-d7 fragmentation)[3] |
| Dwell Time | 0.120 sec[3] |
| Cone Gas Flow | 50 L/h[3] |
| Cone Voltage | 20.0 V[3] |
| Collision Energy | Optimized for each transition (e.g., 15-22 eV)[3] |
Data Presentation
The performance of the HILIC method is summarized in the following tables, demonstrating its suitability for quantitative analysis.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.99[4] |
| Intra-day Precision (%CV) | < 15%[1] |
| Inter-day Precision (%CV) | < 15%[1] |
| Accuracy (% Bias) | Within ±15%[5] |
| Retention Time | Approximately 1.55 min for L-Citrulline[3] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HILIC-MS/MS method for this compound analysis.
Caption: Workflow for this compound analysis by HILIC-MS/MS.
Conclusion
The described HILIC-MS/MS method provides a reliable and robust approach for the separation and quantification of this compound in biological samples. The use of a HILIC stationary phase ensures adequate retention of this polar analyte, while tandem mass spectrometry offers high selectivity and sensitivity for detection. This application note serves as a comprehensive guide for researchers and scientists in the fields of clinical research and drug development who require accurate measurement of L-Citrulline and its stable isotope-labeled internal standards.
References
- 1. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nvkc.nl [nvkc.nl]
- 4. Development of Isocratic RP-HPLC Method for Separation and Quantification of L-Citrulline and L-Arginine in Watermelons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting poor peak shape for L-Citrulline-d4 in HPLC
Welcome to the technical support center for troubleshooting poor peak shape for L-Citrulline-d4 in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the analysis of this deuterated amino acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Peak tailing, an asymmetrical peak with a long "tail" on the right side, is a common issue when analyzing polar compounds like this compound.[1][2] This can lead to inaccurate quantification and poor resolution.[3]
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols: L-Citrulline, being a polar and slightly basic compound, can interact with free silanol groups on the surface of silica-based reversed-phase columns.[1][3] This secondary interaction can cause peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Using a buffered mobile phase with a pH between 3 and 7 can help neutralize the silanol groups, minimizing these interactions.[1] For L-Citrulline, which is a polar and ionic analyte, a low concentration of an acid like phosphoric acid or formic acid in the mobile phase can improve peak shape.[4][5][6]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces the potential for tailing.[1]
-
Solution 3: Consider HILIC or Mixed-Mode Chromatography: L-Citrulline often shows poor retention and peak shape on traditional reversed-phase columns.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are alternative approaches that can provide better peak symmetry for highly polar compounds.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][7]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[9][10] Over time, the stationary phase can also degrade, especially if operated outside the recommended pH range.[11]
-
Dead Volume: Excessive tubing length or improper fittings can cause extra-column band broadening and peak tailing.[9]
-
Solution: Ensure tubing is as short as possible and that all fittings are properly seated to minimize dead volume.[9]
-
Q2: I am observing peak fronting for my this compound peak. What could be the issue?
Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but can still affect quantification.
Possible Causes & Solutions:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[9]
-
Solution: Dilute the sample or decrease the injection volume.[8]
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[7][9]
-
Column Issues: A void at the column inlet or a partially blocked frit can lead to an uneven flow path and peak distortion.[9]
-
Solution: Backflush the column. If this doesn't resolve the issue, the column may need to be replaced.[9]
-
Q3: My this compound peak is broad and not sharp. How can I improve the peak shape?
Broad peaks can compromise resolution and sensitivity.
Possible Causes & Solutions:
-
Column Deterioration: Over time, column performance degrades, leading to broader peaks.[1] This can be due to the loss of stationary phase or the creation of voids.[11]
-
Solution: Replace the analytical column. Using a guard column can extend the life of the main column.[1]
-
-
Mobile Phase Issues: An improperly prepared or degassed mobile phase can lead to peak broadening.[1]
-
Solution: Ensure the mobile phase is well-mixed, filtered, and degassed. Use high-purity, HPLC-grade solvents.[1]
-
-
Extra-Column Volume: Excessive volume in the injector, detector, or tubing can contribute to band broadening.
-
Solution: Minimize tubing length and use components with low dead volume.
-
-
Low Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.[8]
-
Solution: Optimize the flow rate for your column dimensions and particle size.
-
Q4: I am seeing split peaks for what should be a single this compound peak. What is happening?
Split peaks suggest that the analyte band is being distorted as it passes through the system.
Possible Causes & Solutions:
-
Partially Clogged Frit or Column Void: An obstruction at the column inlet can cause the sample to be distributed unevenly, leading to a split peak.[9]
-
Solution: Backflushing the column may dislodge particulates from the inlet frit. If a void has formed at the head of the column, it may need to be replaced.[9]
-
-
Incompatible Injection Solvent: Dissolving the sample in a solvent significantly different from the mobile phase can cause peak splitting.[7]
-
Solution: Prepare the sample in the mobile phase or a solvent of similar or weaker strength.[10]
-
-
Injector Problems: A partially blocked injector needle or port can cause the sample to be introduced onto the column in a non-uniform manner.
-
Solution: Clean and maintain the autosampler and injector according to the manufacturer's instructions.
-
Experimental Protocols & Data
Example HPLC Method for L-Citrulline Analysis
This is a generalized starting method that may require optimization for your specific instrument and application.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 3 µm |
| Mobile Phase | 0.1% Phosphoric Acid in Water |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 195 nm |
| Column Temperature | Room Temperature |
| Injection Volume | 10 µL |
This method is based on a published isocratic RP-HPLC method for the separation and quantification of L-Citrulline.[5][6]
Mobile Phase Optimization Comparison
In a study analyzing L-Citrulline and L-Arginine, different mobile phases were tested to achieve optimal separation and peak shape.[5][6]
| Mobile Phase Composition | Observed Peak Shape for L-Citrulline |
| 0.7% H₃PO₄ : Acetonitrile (90:10) | Unretained and co-eluted with L-Arginine |
| 0.7% H₃PO₄ | Slightly retained and partially separated |
| 0.1% H₃PO₄ | Efficiently separated with reproducible, symmetrical peaks |
Data adapted from a study on the isocratic RP-HPLC analysis of L-Citrulline and L-Arginine.[5][6]
Visual Troubleshooting Guides
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Common Causes of Poor Peak Shape in HPLC
Caption: Key factors contributing to poor peak shape in HPLC analysis.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. youtube.com [youtube.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Development of Isocratic RP-HPLC Method for Separation and Quantification of L-Citrulline and L-Arginine in Watermelons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bvchroma.com [bvchroma.com]
- 8. m.youtube.com [m.youtube.com]
- 9. silicycle.com [silicycle.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. waters.com [waters.com]
Technical Support Center: Optimizing LC Methods for L-Citrulline-d4 Analysis
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for optimizing liquid chromatography (LC) methods to achieve baseline separation of L-Citrulline-d4. As this compound is a stable isotope-labeled internal standard (SIL-IS), the primary goal is its co-elution with native L-Citrulline, while achieving baseline separation from endogenous matrix components.
Frequently Asked Questions (FAQs)
Q1: What is the main objective when developing a separation method for this compound?
The primary goal is not to separate this compound from the native L-Citrulline analyte; for mass spectrometry-based detection, they should ideally co-elute. The critical objective is to achieve baseline chromatographic resolution of the L-Citrulline/L-Citrulline-d4 peak pair from other structurally similar or isobaric compounds present in the biological matrix. This prevents ion suppression and ensures accurate quantification.
Q2: Which chromatographic mode is most effective for L-Citrulline analysis?
For underivatized L-Citrulline, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective and widely used technique.[1][2][3] L-Citrulline is a highly polar molecule, and HILIC stationary phases provide better retention and separation compared to traditional reversed-phase (RP) columns.[4] While RP-HPLC methods exist, they often require pre-column derivatization or specialized ion-pairing agents to achieve adequate retention and separation.[5][6][7]
Q3: What are the most common interferences in L-Citrulline analysis?
The most significant potential interference is L-Arginine. L-Arginine is a structurally similar amino acid that is part of the same metabolic pathway (the Citrulline-NO cycle) and is often present at high concentrations in plasma.[5][8][9] Achieving separation from arginine is a common benchmark for method success.[1][7] Other polar amino acids and urea cycle intermediates can also potentially interfere.
Q4: My peak shape is poor (significant tailing or fronting). What are the likely causes?
Poor peak shape can arise from several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the column's stationary phase (e.g., silanol interactions). Modifying the mobile phase with additives or adjusting pH can mitigate this.
-
Column Overload: Injecting too much sample can saturate the column, leading to broad or fronting peaks. Try diluting the sample.
-
Sample Solvent Mismatch: In HILIC, the sample solvent should be as weak (high in organic content) as the initial mobile phase. Dissolving the sample in a highly aqueous solvent can cause peak distortion.
-
Column Degradation: Over time and with exposure to harsh conditions, column performance can degrade. Using a guard column or replacing the analytical column may be necessary.[10]
Q5: Why are my retention times shifting between injections?
Retention time instability is a common issue with several potential causes:[10]
-
Insufficient Column Equilibration: This is especially critical for gradient methods. Ensure the column is re-equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes) between runs.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation (e.g., pH variation, inaccurate mixing) can lead to drift. Prepare fresh mobile phases regularly.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and mobile phase composition.[10]
-
Temperature Fluctuations: Column temperature significantly affects retention. Using a column oven is crucial for maintaining stable and reproducible retention times.
Troubleshooting Guide: Common Separation Problems
Problem: Poor Resolution Between L-Citrulline and L-Arginine
Failure to separate L-Citrulline from L-Arginine is a frequent challenge that can compromise data accuracy. The following workflow and Q&A provide a systematic approach to resolving this issue.
Q: How should I adjust the LC gradient to improve resolution?
A shallow gradient is key to improving the resolution of closely eluting peaks.[11] Instead of a rapid, linear gradient across the entire run, identify the elution window for L-Citrulline and L-Arginine and decrease the rate of mobile phase change specifically in that region. This provides more time for the analytes to interact with the stationary phase, enhancing separation. For HILIC, this means slowing the rate of increase of the aqueous solvent (Solvent B).
Q: Can changing the mobile phase pH or buffer improve separation?
Yes. L-Citrulline and L-Arginine are amino acids with different isoelectric points. Adjusting the mobile phase pH alters their degree of ionization, which in turn affects their interaction with the stationary phase. In HILIC mode, using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is common and promotes good retention and peak shape.[12] A systematic evaluation of pH may reveal an optimal point where the selectivity between the two compounds is maximized.
Q: When should I consider trying a different column?
If gradient and mobile phase optimization do not yield sufficient resolution, the column chemistry may not be suitable. For HILIC, columns with different functional groups (e.g., Diol, bare silica, or amino) offer different selectivities.[1][2] Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also be highly effective at separating these types of polar, ionizable compounds.[8]
Data Presentation
Table 1: Example of HILIC Gradient Optimization for L-Citrulline/L-Arginine Separation
This table illustrates how modifying the gradient slope can impact the resolution factor (Rs) between L-Citrulline and L-Arginine. An Rs value ≥ 1.5 indicates baseline separation.
| Gradient Program | Initial %B (Aqueous) | Final %B (Aqueous) | Gradient Time (min) | Slope (%B/min) | Resolution (Rs) between L-Citrulline & L-Arginine |
| Fast "Scouting" Gradient | 5% | 50% | 2.0 | 22.5 | 0.8 (Co-elution) |
| Shallow Linear Gradient | 5% | 50% | 8.0 | 5.6 | 1.4 (Partial Separation) |
| Optimized Segmented Gradient (Segment 2) | 15% | 30% | 5.0 | 3.0 | 1.9 (Baseline Separation) |
Experimental Protocols
Protocol 1: High-Throughput HILIC-MS/MS Method
This protocol is adapted from established methods for the rapid and sensitive quantification of L-Citrulline in plasma.[1][4][13]
-
LC System: UPLC/UHPLC system capable of high pressure.
-
Column: Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.[13]
-
Column Temperature: 55 °C.[13]
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Sample Preparation: Protein precipitation. Mix 50 µL of plasma with 200 µL of Mobile Phase A containing this compound internal standard. Vortex and centrifuge at high speed for 10 minutes. Inject the supernatant.
-
Gradient Program:
Time (min) Flow (mL/min) %A %B 0.0 0.4 95 5 2.0 0.4 60 40 2.1 0.4 5 95 2.5 0.4 5 95 2.6 0.4 95 5 | 3.5 | 0.4 | 95 | 5 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.
-
MRM Transitions:
Protocol 2: Reversed-Phase HPLC-UV Method with Derivatization
This protocol is based on methods requiring derivatization for UV detection, suitable for labs without access to mass spectrometry.[5][6]
-
LC System: Standard HPLC system with UV detector.
-
Derivatization Reagent: O-phthalaldehyde (OPA).
-
Derivatization Step: Mix sample/standard with OPA reagent according to kit instructions immediately prior to injection.
-
Column: Zorbax Eclipse C18, 5 µm, 4.6 x 250 mm.[6]
-
Column Temperature: 40 °C.[6]
-
Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 6.8.
-
Mobile Phase B: Methanol:Acetonitrile:Water (45:45:10 v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (min) Flow (mL/min) %A %B 0.0 1.0 90 10 15.0 1.0 40 60 20.0 1.0 10 90 25.0 1.0 10 90 26.0 1.0 90 10 | 30.0 | 1.0 | 90 | 10 |
Visualizations
References
- 1. Development of high-throughput HILIC-MS/MS methodology for plasma citrulline determination in multiple species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. shodex.com [shodex.com]
- 3. Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nvkc.nl [nvkc.nl]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Citrulline and Arginine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 9. L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. mastelf.com [mastelf.com]
- 12. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bevital.no [bevital.no]
Improving recovery of L-Citrulline-d4 internal standard from biological samples
Welcome to the technical support center for improving the recovery of the L-Citrulline-d4 internal standard from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance the accuracy and reliability of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled version of L-Citrulline, where four hydrogen atoms have been replaced with deuterium atoms. It is an ideal internal standard for the quantification of L-Citrulline in biological samples using mass spectrometry-based methods (LC-MS/MS). Because its chemical and physical properties are nearly identical to the endogenous L-Citrulline, this compound can effectively compensate for variations during sample preparation, such as extraction losses and matrix effects, leading to more accurate and precise measurements.
Q2: I am experiencing low and inconsistent recovery of this compound. What are the common causes?
Low and variable recovery of this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient protein precipitation or inadequate solid-phase extraction (SPE) can lead to significant loss of the internal standard.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.
-
pH-Related Issues: The pH of the sample and extraction solvents can affect the stability and solubility of this compound, influencing its recovery.
-
Incomplete Elution: During SPE, the elution solvent may not be strong enough to completely recover the internal standard from the sorbent.
-
Analyte Adsorption: this compound may adsorb to plasticware or glassware during sample processing.
Q3: How can I troubleshoot low recovery of this compound during protein precipitation?
Protein precipitation is a common first step in sample preparation. If you suspect low recovery at this stage, consider the following:
-
Choice of Precipitating Agent: The type and volume of the organic solvent are critical. Acetonitrile is often preferred for its efficient protein removal.[1] Experiment with different solvents like methanol or ethanol, and vary the ratio of solvent to sample (e.g., 3:1, 4:1).
-
Precipitation Conditions: Ensure thorough vortexing to allow for complete protein precipitation. The temperature during precipitation can also play a role; performing the precipitation at a low temperature (e.g., on ice) can sometimes improve recovery.
-
Supernatant Transfer: After centrifugation, carefully collect the supernatant without disturbing the protein pellet. Incomplete transfer will result in the loss of your internal standard.
Q4: What should I consider when using Solid-Phase Extraction (SPE) for this compound?
SPE can provide cleaner extracts compared to protein precipitation but requires careful optimization. Key considerations include:
-
Sorbent Selection: The choice of SPE sorbent is crucial. For a polar compound like L-Citrulline, a mixed-mode cation exchange (MCX) sorbent can be effective, as it utilizes both reversed-phase and ion-exchange mechanisms.
-
Sample pH: The pH of the sample should be adjusted to ensure that this compound is in the correct ionization state for retention on the sorbent. For MCX, a slightly acidic pH is typically used to ensure the analyte is protonated.
-
Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the this compound. The elution solvent must be strong enough to fully recover the analyte. A common strategy for MCX is to use an organic solvent containing a small amount of a basic modifier (e.g., ammonium hydroxide in methanol) for elution.
Troubleshooting Guides
Issue 1: Low Recovery After Protein Precipitation
| Possible Cause | Troubleshooting Steps |
| Inefficient Protein Removal | - Increase the ratio of precipitation solvent to sample (e.g., from 3:1 to 4:1 v/v).- Compare different precipitation solvents (Acetonitrile, Methanol, Ethanol, Zinc Sulfate).- Ensure thorough vortexing and adequate incubation time. |
| Co-precipitation of this compound | - Adjust the pH of the sample prior to adding the precipitation solvent. For L-Citrulline, a slightly acidic pH may improve solubility in the supernatant.- Evaluate different precipitation agents; for instance, trichloroacetic acid (TCA) can be effective but may require subsequent removal.[1] |
| Incomplete Supernatant Transfer | - After centrifugation, carefully aspirate the supernatant, leaving a small amount behind to avoid disturbing the pellet.- Consider a second extraction of the protein pellet and combine the supernatants. |
Issue 2: Poor Recovery with Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Sorbent Material | - Based on the polar and weakly basic nature of L-Citrulline, consider mixed-mode cation exchange (MCX) or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbents. |
| Suboptimal Sample pH | - Adjust the sample pH to ensure the analyte is in the appropriate ionic state for retention on the chosen sorbent. For MCX, a pH below the pKa of the secondary amine is recommended. |
| Breakthrough During Sample Loading | - Decrease the flow rate during sample loading.- Ensure the sample is not dissolved in a solvent that is too strong, which could prevent retention. Dilute the sample with a weaker solvent if necessary. |
| Incomplete Elution | - Increase the strength of the elution solvent. For MCX, this may involve increasing the concentration of the basic modifier (e.g., ammonium hydroxide) in the organic solvent.- Increase the volume of the elution solvent and consider performing a second elution. |
Quantitative Data Summary
The following tables summarize typical recovery data for L-Citrulline from biological samples using different extraction methods. While this data is for the unlabeled compound, similar performance is expected for this compound.
Table 1: Comparison of Protein Precipitation Solvents for L-Citrulline Recovery from Plasma
| Precipitation Agent | Ratio (Solvent:Plasma) | Average Recovery (%) | Reference |
| Acetonitrile | 3:1 | 98.0 - 100.3 | [2] |
| Methanol | 3:1 | 95-105 | [2] |
| Trichloroacetic Acid (10%) | 2:1 | ~92 (protein removal) | [1] |
| Zinc Sulfate (10%) | 2:1 | ~91 (protein removal) | [1] |
Table 2: Expected Recovery of L-Citrulline with Solid-Phase Extraction
| SPE Sorbent Type | Biological Matrix | Expected Recovery (%) |
| Mixed-Mode Cation Exchange (MCX) | Plasma/Urine | > 90% |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Plasma | > 95% |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a standard method for the extraction of this compound from plasma or serum.
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or serum).
-
Add a known amount of this compound internal standard solution.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS/MS mobile phase (e.g., 100 µL of 0.1% formic acid in water).
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX)
This protocol is suitable for cleaner extracts from complex matrices like plasma and urine.
-
Sample Pre-treatment:
-
To 500 µL of plasma or urine, add the this compound internal standard.
-
Acidify the sample by adding 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a 30 mg / 1 mL MCX SPE cartridge with 1 mL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a solvent compatible with your analytical system.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound extraction using protein precipitation.
Caption: Workflow for this compound extraction using solid-phase extraction.
Caption: A logical approach to troubleshooting low this compound recovery.
References
- 1. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma citrulline measurement using UPLC tandem mass-spectrometry to determine small intestinal enterocyte pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve co-elution of L-Citrulline-d4 with interfering compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of L-Citrulline-d4, particularly its co-elution with interfering compounds in liquid chromatography-mass spectrometry (LC-MS) based assays.
Troubleshooting Guide: Resolving Co-elution of this compound
Co-elution of the internal standard, this compound, with interfering compounds can significantly impact the accuracy and precision of quantitative bioanalysis. This guide provides a systematic approach to identify and resolve such issues.
Issue: Poor peak shape or unexpected peaks for this compound.
This can be the first indication of a co-elution problem. The interfering compound may be an endogenous molecule from the sample matrix, a metabolite, or a contaminant.
Initial Assessment Workflow
Caption: Initial workflow to diagnose the source of this compound peak distortion.
Step 1: Enhance Sample Preparation
The goal of sample preparation is to remove potential interferences before the sample is injected into the LC-MS system.
FAQ: What are the common sources of interference for this compound?
Common interfering compounds include:
-
Endogenous L-Citrulline: While chromatographically separated from this compound, high concentrations can potentially have crosstalk.
-
Structurally related amino acids: Arginine, Ornithine, and Homocitrulline are structurally similar and could potentially interfere.[1]
-
Isobaric compounds: Other small molecules in the biological matrix may have the same nominal mass as this compound or its fragments.
-
Metabolites: Metabolites of L-Citrulline or other related pathways.[2]
Recommended Sample Preparation Protocols
| Technique | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. 2. Vortex for 1 minute. 3. Centrifuge at 12,000 x g for 10 minutes. 4. Transfer the supernatant for analysis. | Simple, fast, and removes the majority of proteins. | May not remove highly polar interfering compounds. |
| Solid-Phase Extraction (SPE) | 1. Condition a mixed-mode cation exchange SPE cartridge with methanol and then water. 2. Load the pre-treated sample. 3. Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences. 4. Elute this compound with a basic organic solvent. | Provides cleaner samples by removing a wider range of interferences. | More time-consuming and requires method development. |
| Derivatization | 1. Evaporate the sample extract to dryness. 2. Reconstitute in a derivatizing agent (e.g., OPA, FMOC-Cl) solution.[3][4] 3. Incubate at the recommended temperature and time. 4. Inject into the LC-MS system. | Can improve chromatographic retention and selectivity, potentially resolving co-elution.[4][5] | Can be complex, may introduce by-products, and the stability of derivatives can be a concern.[6] |
Step 2: Optimize Chromatographic Separation
If sample preparation is not sufficient to remove the interference, the next step is to optimize the liquid chromatography method to separate this compound from the co-eluting compound.
Logical Flow for Chromatographic Optimization
Caption: A systematic approach to optimizing chromatographic conditions.
FAQ: How can I modify my chromatography to resolve co-elution?
Several parameters can be adjusted to improve chromatographic resolution:
-
Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Mobile Phase Composition: The use of different organic modifiers (e.g., methanol instead of acetonitrile) can alter selectivity. The pH of the aqueous phase is also a critical parameter for ionizable compounds like amino acids.[7]
-
Column Chemistry: Switching to a column with a different stationary phase can provide a different separation mechanism. For the polar this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a common alternative to reversed-phase (RP) chromatography.[8][9]
-
Mobile Phase Additives: Additives like formic acid, acetic acid, or ammonium formate can improve peak shape and influence retention times.[7][10]
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, which can alter selectivity.
Example Chromatographic Conditions
| Parameter | Reversed-Phase (C18) | HILIC | Mixed-Mode |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Amide, 2.1 x 100 mm, 1.7 µm | Primesep 100, 2.1 x 50 mm, 5 µm[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water | Ammonium Formate in Water, pH 3.0[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water | Acetonitrile |
| Gradient | 2% B to 50% B over 5 min | 98% B to 50% B over 5 min | Isocratic or Gradient |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | 0.2 mL/min[11] |
| Temperature | 40 °C | 45 °C | 35 °C |
Step 3: Optimize Mass Spectrometry Parameters
In cases of severe co-elution where chromatographic separation is not fully achieved, optimizing the mass spectrometer settings can help to selectively detect this compound.
FAQ: Can I resolve co-elution using only the mass spectrometer?
While not a substitute for good chromatography, mass spectrometry can provide a degree of specificity.
-
Multiple Reaction Monitoring (MRM): Ensure that the selected precursor and product ion transitions are highly specific to this compound and do not have overlap with the interfering compound. It is recommended to monitor multiple transitions for confirmation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. This is particularly useful for identifying and resolving isobaric interferences.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. This additional dimension of separation can resolve co-eluting and isobaric interferences.
Example MRM Transitions for L-Citrulline and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Citrulline | 176.1 | 70.1 | 22 |
| This compound | 180.1 | 74.1 | 22 |
Note: Collision energies are instrument-dependent and require optimization.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What is the most likely cause?
Peak tailing for a polar compound like this compound can be caused by secondary interactions with the stationary phase, a contaminated column, or extra-column dead volume.[12] First, try flushing the column. If that doesn't work, consider using a mobile phase with a different pH or additive to minimize secondary interactions.
Q2: I see a small peak at the retention time of this compound in my blank matrix samples. What should I do?
This indicates an interference from the biological matrix. The first step is to optimize your sample preparation to remove this interference. Solid-phase extraction is often more effective than protein precipitation for removing endogenous interferences.
Q3: Can the endogenous L-Citrulline interfere with the this compound signal?
While they are separated by mass in the mass spectrometer, very high concentrations of endogenous L-Citrulline could potentially lead to crosstalk if the instrument resolution is not optimal. However, the primary issue with endogenous L-Citrulline is its potential to co-elute with and suppress the ionization of this compound, affecting the accuracy of quantification.
Q4: Is derivatization a good strategy to resolve co-elution?
Derivatization can be a powerful tool to improve chromatographic separation by altering the polarity of the analyte.[3][4][5] However, it adds complexity to the sample preparation process and requires careful validation to ensure the reaction is complete and the derivatives are stable.[6]
Q5: What should I do if I have tried all the above and still have co-elution?
If extensive method development has failed to resolve the co-elution, it may be necessary to consider a different analytical platform. For example, if you are using reversed-phase LC, switching to HILIC or a mixed-mode column could provide the necessary selectivity.[8][9][11] Alternatively, employing high-resolution mass spectrometry or ion mobility spectrometry can provide an additional dimension of separation.
References
- 1. Study of Isobaric Interference in Quantification of Citrulline by Parallel Fragmentation Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citrulline production and protein homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 6. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine [mdpi.com]
- 7. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nvkc.nl [nvkc.nl]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis of Citrulline and Arginine on Primesep Columns | SIELC Technologies [sielc.com]
- 12. agilent.com [agilent.com]
Technical Support Center: L-Citrulline-d4 in Acidic Mobile Phases
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-Citrulline-d4 when used as an internal standard in analytical methods employing acidic mobile phases.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in acidic mobile phases commonly used for LC-MS analysis (e.g., 0.1% formic acid)?
A: Generally, yes. L-Citrulline is a chemically stable amino acid. Validated LC-MS/MS methods for the quantification of L-Citrulline frequently utilize acidic mobile phases, such as those containing 0.1% to 0.2% formic acid or 0.1% phosphoric acid.[1][2][3][4] The successful application of these methods indicates that this compound is sufficiently stable for the duration of typical chromatographic runs. L-Citrulline also demonstrates high thermal stability, with decomposition reported to begin at 213°C (486.15 K).[5]
However, long-term stability in acidic solutions should always be experimentally verified, as factors like the specific acid used, its concentration, storage temperature, and the presence of other organic solvents can influence stability over extended periods.
Q2: My this compound signal is decreasing over the course of an analytical run. Does this indicate degradation in the acidic mobile phase?
A: While degradation is a possibility, it is more often the case that other factors are at play when using deuterated internal standards. Before concluding that this compound is degrading, consider these common issues:
-
Isotopic Exchange (H/D Back-Exchange): Deuterium atoms can exchange with protons from the solvent, especially if the labels are on chemically labile positions like heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[6] This can lead to a decrease in the deuterated standard's signal and an increase in the signal of the unlabeled analyte.
-
Differential Matrix Effects: If there is a slight chromatographic separation between L-Citrulline and this compound (a phenomenon known as the chromatographic isotope effect), they may be affected differently by ion suppression or enhancement from co-eluting matrix components.[7]
-
In-source Fragmentation: The conditions within the mass spectrometer's ion source can sometimes cause the molecule to fragment before it reaches the analyzer. This is influenced by parameters like the declustering potential or fragmentor voltage and the source temperature.[8] What appears as instability might be in-source fragmentation.
-
Adsorption: L-Citrulline, being a polar molecule, can adsorb to surfaces in the LC system, such as tubing, vials, or the column itself. This can lead to signal loss or carryover.
Q3: Can the position of the deuterium labels on this compound affect its stability in acidic mobile phases?
A: Yes, the position of the deuterium labels is crucial. Deuterium atoms on stable, non-exchangeable positions, such as a carbon backbone, are less likely to undergo H/D back-exchange with protons from an acidic mobile phase.[6] When sourcing this compound, it is important to choose a standard where the labels are on chemically robust positions to minimize the risk of isotopic exchange.
Troubleshooting Guides
Problem: Decreasing or Unstable this compound Signal
If you observe a decreasing or highly variable signal for this compound during your analysis, follow this troubleshooting workflow:
Problem: Poor Peak Shape or Retention Time Shift for this compound
Experimental Protocols
Experimental Protocol 1: Autosampler Stability of this compound in Acidic Mobile Phase
Objective: To assess the stability of this compound in the analytical solution under the conditions of the autosampler over a typical run time.
Methodology:
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in your mobile phase (e.g., 0.1% formic acid in 50:50 acetonitrile:water) at a concentration representative of your study samples.
-
Also, prepare a solution of the unlabeled L-Citrulline at a known concentration.
-
Combine these to create low and high concentration Quality Control (QC) samples.
-
-
Analysis:
-
Place the QC samples in the autosampler, maintained at the same temperature as your analytical runs (e.g., 10°C).
-
Inject these QC samples at regular intervals over a period that exceeds your typical batch run time (e.g., at t=0, 4, 8, 12, and 24 hours).
-
Intersperse the stability samples with freshly prepared calibration standards.
-
-
Data Evaluation:
-
Calculate the concentration of L-Citrulline in the stability QC samples against the freshly prepared calibration curve at each time point.
-
The mean concentration at each time point should be within ±15% of the nominal concentration.
-
| Time Point (hours) | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) | % Deviation from Nominal |
| 0 | Measured Value | Measured Value | Calculated Value |
| 4 | Measured Value | Measured Value | Calculated Value |
| 8 | Measured Value | Measured Value | Calculated Value |
| 12 | Measured Value | Measured Value | Calculated Value |
| 24 | Measured Value | Measured Value | Calculated Value |
Experimental Protocol 2: Forced Degradation Study of L-Citrulline
Objective: To investigate the intrinsic stability of L-Citrulline under acidic stress conditions and identify potential degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of L-Citrulline (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
For the acid hydrolysis study, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the mobile phase.
-
-
Stress Conditions:
-
Incubate the acidic sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[9]
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
-
Analysis:
-
Analyze the neutralized samples and the control sample by LC-MS.
-
Monitor for a decrease in the peak area of the parent L-Citrulline peak and the appearance of new peaks corresponding to degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of L-Citrulline in the stressed sample to that in the control sample.
-
Aim for a degradation of 5-20% to ensure that the method is stability-indicating without completely degrading the analyte.[9]
-
| Stress Condition | Time (hours) | L-Citrulline Peak Area | % Degradation | Degradation Product(s) RT |
| Control (t=0) | 0 | Area0 | 0 | N/A |
| 0.1 M HCl, 60°C | 2 | Area2 | Calculate % | RT(s) |
| 0.1 M HCl, 60°C | 6 | Area6 | Calculate % | RT(s) |
| 0.1 M HCl, 60°C | 12 | Area12 | Calculate % | RT(s) |
| 0.1 M HCl, 60°C | 24 | Area24 | Calculate % | RT(s) |
This technical support guide provides a framework for understanding and addressing potential stability issues with this compound in acidic mobile phases. By following these troubleshooting steps and experimental protocols, researchers can ensure the accuracy and reliability of their analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Isocratic RP-HPLC Method for Separation and Quantification of L-Citrulline and L-Arginine in Watermelons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Optimizing derivatization reaction for L-Citrulline-d4 for GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of L-Citrulline-d4 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for L-Citrulline analysis by GC-MS?
A1: The most common derivatization approaches for amino acids like L-Citrulline involve silylation or acylation to increase volatility and thermal stability for GC analysis.[1]
-
Silylating Reagents: These reagents replace active hydrogens on polar functional groups (e.g., -OH, -NH2, -COOH) with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2] Commonly used silylating reagents include:
-
Acylation Reagents: These reagents introduce an acyl group. For amino acids, a two-step approach involving esterification followed by acylation is common. A frequently used acylation reagent is:
Q2: Why am I seeing an Ornithine peak when analyzing my this compound standard?
A2: The conversion of L-Citrulline to Ornithine is a known artifact that can occur during certain derivatization procedures.[3][5][6][7] This is often due to the instability of the carbamide group in L-Citrulline under the acidic conditions of the esterification step in a two-step derivatization process.[5][6][7] Specifically, derivatization with 2 M HCl in methanol followed by PFPA can lead to this conversion.[5][6][7] Derivatization with MTBSTFA has also been shown to produce artifact peaks for the ornithine derivative.[3]
Q3: Can I prevent the conversion of L-Citrulline to Ornithine?
A3: While complete prevention can be challenging, certain strategies can help discriminate between L-Citrulline and Ornithine. One approach is to reverse the order of a two-step derivatization, performing acylation with PFPA first, followed by esterification.[5][6] However, this can lead to the formation of multiple reaction products for citrulline.[5][6]
Q4: What are the optimal reaction conditions for silylation of this compound?
A4: Optimal conditions can vary depending on the specific silylating reagent used. However, general guidelines include:
-
Anhydrous Conditions: Silylation reactions are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[8] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Reaction Temperature and Time: A common starting point is heating the reaction mixture at 60-70°C for 15-30 minutes.[9] However, optimization may be required to maximize the yield of the desired derivative.
-
Solvent Choice: Aprotic solvents such as acetonitrile, pyridine, or dichloromethane are typically used.[10][11] The polarity of the solvent can influence the derivatization of certain amino acids.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Peak for this compound Derivative | 1. Incomplete derivatization reaction. | - Increase reaction time and/or temperature. - Ensure anhydrous conditions by using dry glassware and solvents.[8] - Use a catalyst, such as 1% trimethylchlorosilane (TMCS) with BSTFA.[10] |
| 2. Derivative instability. | - Analyze samples immediately after derivatization, as some silylated derivatives can be unstable.[8] - Acylated derivatives are generally more stable than silylated ones.[1] | |
| 3. Sample loss during preparation. | - Ensure complete drying of the sample before adding the derivatization reagent. | |
| Multiple Peaks for a Single Analyte (this compound) | 1. Formation of multiple derivative species. | - This is a known issue with L-Citrulline, especially with methods designed to avoid conversion to ornithine.[5][6] Optimize reaction conditions (time, temperature, reagent ratio) to favor the formation of a single, stable derivative. |
| 2. On-column degradation of the derivative. | - Check the cleanliness and deactivation of the GC inlet liner and the column. Active sites can cause peak tailing and degradation.[12] | |
| 3. Contamination in the sample or reagents. | - Analyze a solvent blank to check for interfering peaks.[13] | |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC system (liner, column). | - Use a deactivated inlet liner and a high-quality, well-conditioned GC column.[12] - Periodically clean or replace the inlet liner.[12] |
| 2. Incompatible solvent with the stationary phase. | - Ensure the sample solvent polarity matches the stationary phase polarity.[12] | |
| 3. Co-elution with an interfering compound. | - Optimize the GC temperature program to improve separation. | |
| High Variability in Peak Area/Height | 1. Inconsistent derivatization. | - Ensure precise and consistent addition of all reagents. - Maintain consistent reaction times and temperatures for all samples and standards. |
| 2. Leaks in the GC inlet. | - Check the septum for leaks and replace if necessary.[12] | |
| 3. Instability of the derivatized sample over time. | - Analyze the samples in a consistent and timely manner after derivatization. |
Experimental Protocols
Protocol 1: Two-Step Derivatization using PFPA and Methanolic HCl (Procedure A - Leads to Ornithine conversion)
This protocol is a common method for amino acid analysis but results in the conversion of L-Citrulline to Ornithine.[5][6][7]
-
Sample Preparation: Aliquot the sample containing this compound into a reaction vial and evaporate to dryness under a stream of nitrogen.
-
Esterification: Add 100 µL of 2 M HCl in methanol (CH3OH). Seal the vial tightly and heat at 80°C for 60 minutes.[5][6][7]
-
Drying: Evaporate the methanolic HCl to dryness under a stream of nitrogen.
-
Acylation: Add 100 µL of a mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate (1:4, v/v). Seal the vial and heat at 65°C for 30 minutes.[5][6][7]
-
Final Preparation: After cooling, the sample is ready for GC-MS analysis.
Protocol 2: Reversed Two-Step Derivatization using PFPA and Methanolic HCl (Procedure B - Discriminates from Ornithine)
This protocol reverses the steps of Protocol 1 to allow for the discrimination of L-Citrulline from Ornithine, though it may produce multiple citrulline-related peaks.[5][6]
-
Sample Preparation: Aliquot the sample containing this compound into a reaction vial and evaporate to dryness.
-
Acylation: Add 100 µL of a mixture of PFPA and ethyl acetate (1:4, v/v). Seal the vial and heat at 65°C for 30 minutes.[5][6]
-
Drying: Evaporate the reagent to dryness under a stream of nitrogen.
-
Esterification: Add 100 µL of 2 M HCl in methanol (CH3OH). Seal the vial tightly and heat at 80°C for 30-60 minutes.[5][6]
-
Extraction: After cooling, add a water-immiscible organic solvent like toluene for extraction of the derivatives.
-
Final Preparation: The organic layer is taken for GC-MS analysis.
Protocol 3: Silylation using MTBSTFA
This protocol uses a silylating agent to derivatize this compound. Note that this method can also produce artifact peaks.[3]
-
Sample Preparation: Place an aqueous aliquot (e.g., 50 µL) of the sample containing this compound in a reaction vial and dry completely.[3]
-
Derivatization: Add the silylating reagent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often in a suitable solvent like acetonitrile.
-
Reaction: Seal the vial and heat at a specified temperature (e.g., 60-100°C) for a designated time (e.g., 30-60 minutes).
-
Analysis: After cooling, the sample can be directly injected into the GC-MS.
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for derivatization optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 3. Artifacts related to N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide derivatization of citrulline revealed by gas chromatography-mass spectrometry using both electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
Reducing background noise in L-Citrulline-d4 LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and addressing other common issues encountered during the LC-MS/MS analysis of L-Citrulline-d4.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common sources of background noise and other analytical challenges.
Issue 1: High, Consistent Background Noise Across the Chromatogram
Symptoms:
-
Elevated baseline in the total ion chromatogram (TIC).
-
Poor signal-to-noise ratio (S/N) for this compound and the analyte.
-
Difficulty in distinguishing low-level peaks from the baseline.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Prepare Fresh Mobile Phase: Use high-purity, LC-MS grade solvents (e.g., acetonitrile, water) and additives (e.g., formic acid, ammonium formate).[1][2] 2. Filter Mobile Phase: Filter all freshly prepared mobile phases through a 0.22 µm filter. 3. Check Additives: Source high-purity additives from a reputable supplier. Contaminants in additives can significantly increase background noise. 4. Solvent Blank Injection: Inject a solvent blank to confirm if the contamination is from the mobile phase. |
| LC System Contamination | 1. System Flush: Disconnect the column and flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water). 2. Isolate Components: Systematically bypass components (e.g., autosampler, degasser) to identify the source of contamination. 3. Clean Tubing and Fittings: Clean or replace any contaminated tubing or fittings. |
| Mass Spectrometer Contamination | 1. Source Cleaning: Clean the ion source components (e.g., capillary, cone) according to the manufacturer's recommendations. 2. Direct Infusion: Perform a direct infusion of the mobile phase into the mass spectrometer to determine if the MS is the source of the high background. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Symptoms:
-
Asymmetric peaks for L-Citrulline and/or this compound.
-
Reduced chromatographic resolution.
-
Inaccurate peak integration and quantification.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | 1. Use HILIC Column: For polar compounds like L-Citrulline, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography.[1][3][4] 2. Column Equilibration: Ensure the HILIC column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase pH | 1. Optimize pH: The pH of the mobile phase can significantly impact the peak shape of amino acids. Adjust the pH with additives like formic acid or ammonium formate to achieve optimal peak symmetry.[3] |
| Column Overload | 1. Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to see if peak shape improves. |
| Column Degradation | 1. Replace Column: If the column has been used extensively or with harsh conditions, it may need to be replaced. |
Issue 3: Inconsistent Retention Times
Symptoms:
-
Shifting retention times for L-Citrulline and this compound between injections or batches.
-
Difficulty in peak identification and integration.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions between gradient runs. HILIC columns may require longer equilibration times. |
| Pump Performance Issues | 1. Check Pump Pressure: Monitor the pump pressure for any fluctuations, which could indicate a leak or bubble in the system. 2. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation. |
| Mobile Phase Composition Changes | 1. Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. |
| Temperature Fluctuations | 1. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. |
Frequently Asked Questions (FAQs)
Q1: What is the most common source of background noise in this compound LC-MS/MS analysis?
A1: The most common sources of background noise are impurities in the mobile phase solvents and reagents, and contamination from the LC system or the mass spectrometer ion source.[1] Using high-purity, LC-MS grade materials and maintaining a clean system are crucial for minimizing background noise.
Q2: Why is Hydrophilic Interaction Liquid Chromatography (HILIC) recommended for L-Citrulline analysis?
A2: L-Citrulline is a highly polar amino acid. HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high organic solvent content. This combination allows for better retention and separation of polar compounds like L-Citrulline compared to traditional reversed-phase chromatography, which is better suited for non-polar compounds.[1][3][4]
Q3: How can I minimize matrix effects when analyzing this compound in biological samples like plasma?
A3: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, can be a significant issue in bioanalysis.[5] To minimize these effects:
-
Effective Sample Preparation: Use a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering substances.[2][4]
-
Chromatographic Separation: Optimize your HILIC method to separate L-Citrulline from major matrix components.
-
Use of a Stable Isotope Labeled Internal Standard (SIL-IS): this compound is a SIL-IS. Because it has very similar chemical and physical properties to the unlabeled L-Citrulline, it co-elutes and experiences similar matrix effects, allowing for accurate correction during quantification.[1][6][7]
Q4: What are the optimal mass spectrometric parameters for L-Citrulline and this compound?
A4: The optimal parameters should be determined empirically on your specific instrument. However, typical Multiple Reaction Monitoring (MRM) transitions are:
-
L-Citrulline: m/z 176 → 70 and 176 → 113 for quantification and confirmation, respectively.[8]
-
This compound: The precursor ion will be shifted by +4 Da (m/z 180). The product ions may also be shifted depending on the location of the deuterium labels. For example, a common transition for this compound is m/z 180 → 74.[8] It is important to optimize the collision energy and other source parameters for each transition to maximize sensitivity.[9][10]
Q5: Can the this compound internal standard itself be a source of noise or interference?
A5: Yes, in some cases. Potential issues include:
-
Isotopic Impurity: The deuterated standard may contain a small percentage of the unlabeled analyte. This can be assessed by injecting a high concentration of the this compound standard and monitoring the MRM transition of the unlabeled L-Citrulline.[11][12]
-
Isotopic Crosstalk: The natural isotopic abundance of the unlabeled analyte can sometimes contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[12][13] For this compound, with a +4 Da mass difference, this is less likely to be a significant issue.
Q6: What are the recommended storage conditions for this compound standards and samples?
A6: Stock solutions of this compound should be stored at -20°C or -80°C to ensure long-term stability.[14] Prepared samples in the autosampler should be kept at a controlled, cool temperature (e.g., 4°C) to prevent degradation during the analytical run. Stability studies have shown that citrulline in plasma is stable for at least two days at room temperature.[2] However, it is always best practice to analyze samples as soon as possible after preparation.
Experimental Protocols
Protocol 1: Basic LC System Flush for Contamination Removal
Objective: To remove general contamination from the LC system.
Materials:
-
LC-MS grade water
-
LC-MS grade isopropanol
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
Procedure:
-
Remove the analytical column and replace it with a union or a restriction capillary.
-
Place all solvent lines into a bottle of 100% isopropanol.
-
Flush the system at a low flow rate (e.g., 0.2 mL/min) for 30 minutes.
-
Repeat the flush with 100% acetonitrile, 100% methanol, and LC-MS grade water for 30 minutes each.
-
Finally, flush the system with the initial mobile phase conditions for your this compound analysis until the baseline is stable.
Protocol 2: Sample Preparation of Plasma for L-Citrulline Analysis
Objective: To precipitate proteins and extract L-Citrulline from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
Acetonitrile (LC-MS grade) containing 0.1% formic acid, chilled to -20°C.
Procedure:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of chilled acetonitrile with 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Troubleshooting logic for high background noise.
References
- 1. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. agilent.com [agilent.com]
- 4. Development of high-throughput HILIC-MS/MS methodology for plasma citrulline determination in multiple species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nvkc.nl [nvkc.nl]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Dealing with low sensitivity for L-Citrulline-d4 detection
Welcome to the technical support center for the analysis of L-Citrulline-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges, particularly low sensitivity, during your mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low sensitivity when detecting this compound?
A1: Low sensitivity in this compound detection can stem from several factors, including suboptimal mass spectrometer settings, inefficient ionization, matrix effects from the sample, improper sample preparation, and issues with the liquid chromatography setup. It is also important to verify the integrity and concentration of your this compound standard.
Q2: How can I confirm if my this compound standard is stable?
A2: this compound, like other deuterated amino acids, is generally stable. However, improper storage or handling can lead to degradation or exchange of deuterium atoms. Stock solutions should be prepared in a suitable solvent (e.g., high-purity water or methanol) and stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to prevent evaporation and contamination.[1] Periodically checking the response of a freshly prepared standard against an older one can help assess its stability.
Q3: What are the expected MRM transitions for this compound?
A3: For this compound, the precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) that is 4 Daltons higher than that of unlabeled L-Citrulline. The specific product ions will depend on the fragmentation pattern. A common transition for deuterated citrulline (d7) is m/z 180 → 74.[2] For this compound, you would expect a precursor of approximately m/z 180. It is crucial to optimize the collision energy for your specific instrument to obtain the most intense and stable product ion signal.
Q4: Can the mobile phase composition affect the ionization of this compound?
A4: Yes, the mobile phase composition is critical for efficient electrospray ionization (ESI). For polar analytes like L-Citrulline, using a mobile phase with an appropriate pH and organic content can significantly enhance ionization. Adding a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can promote protonation and improve the signal in positive ion mode.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separating polar compounds like citrulline and typically employs a high percentage of an organic solvent like acetonitrile.[2][4]
Troubleshooting Guide: Low Sensitivity for this compound
This guide provides a systematic approach to diagnosing and resolving low sensitivity issues in your this compound analysis.
Diagram: Troubleshooting Workflow for Low this compound Sensitivity
Caption: A step-by-step workflow for troubleshooting low this compound signal.
Step 1: Verify the Integrity of Your this compound Standard
| Potential Issue | Recommended Action |
| Degraded or Expired Standard | Prepare a fresh stock solution of this compound from a new vial. Compare the signal intensity of the new standard with the old one. |
| Incorrect Concentration | Verify the calculations used for preparing the standard solutions. If possible, confirm the concentration using an alternative analytical method. |
| Improper Storage | Ensure that stock solutions are stored in airtight containers at the recommended temperature (-20°C or -80°C) to prevent degradation and solvent evaporation. |
Step 2: Optimize Mass Spectrometer Parameters
Low signal intensity is often a result of suboptimal mass spectrometer settings. Direct infusion of the this compound standard can help in optimizing these parameters without the complexity of the LC system.
Experimental Protocol: Direct Infusion for MS Parameter Optimization
-
Prepare the Infusion Solution: Dilute the this compound standard to a concentration of approximately 1 µg/mL in a solvent that mimics your final mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Solution: Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize Ion Source Parameters: Adjust the following parameters to maximize the precursor ion signal:
-
Capillary Voltage: Typically in the range of 3-5 kV for ESI positive mode.
-
Source Temperature: Optimize for efficient desolvation without causing thermal degradation.
-
Gas Flows (Nebulizer and Drying Gas): Adjust to achieve a stable spray and efficient droplet desolvation.
-
-
Optimize MRM Transition:
-
Perform a product ion scan to identify the most abundant and stable fragment ions of your this compound precursor.
-
Select the most intense product ion and perform a collision energy ramp to determine the optimal collision energy that yields the highest signal intensity.
-
Table 1: Example MS Parameters for L-Citrulline Analogs
| Parameter | Value Range | Notes |
| Precursor Ion (m/z) | ~180 | For this compound [M+H]⁺ |
| Product Ion (m/z) | To be determined empirically | A common fragment for d7-citrulline is 74[2] |
| Collision Energy (eV) | 15 - 30 | Highly instrument-dependent[2] |
| Dwell Time (ms) | 100 - 200 | Longer dwell times can improve signal-to-noise |
| Capillary Voltage (kV) | 3.0 - 5.5 | For ESI positive mode[4] |
| Source Temperature (°C) | 350 - 500 | Instrument and flow rate dependent[4] |
Step 3: Evaluate the Liquid Chromatography System
If the signal is strong during direct infusion but weak during LC-MS analysis, the issue may lie with the chromatography.
| Potential Issue | Recommended Action |
| Poor Peak Shape | Broad or tailing peaks will result in lower peak height and thus lower apparent sensitivity. This can be caused by a deteriorating column, improper mobile phase, or extra-column dead volume. Consider flushing or replacing the column. |
| Retention Time Shifts | Inconsistent retention times can indicate problems with the pump, leaks, or changes in mobile phase composition. Ensure the mobile phase is fresh and properly degassed. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Modifying the chromatographic gradient to better separate the analyte from interfering matrix components can help. |
Step 4: Refine the Sample Preparation Protocol
The goal of sample preparation is to extract this compound from the matrix while removing interfering substances.
Diagram: Sample Preparation Workflow
Caption: A typical workflow for preparing biological samples for L-Citrulline analysis.
Experimental Protocol: Protein Precipitation for Plasma Samples
This protocol is a general guideline and may need to be optimized for your specific application.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 20 µL of the plasma sample into a microcentrifuge tube.[4]
-
Internal Standard Spiking: Add a known amount of this compound working solution to the sample.
-
Protein Precipitation: Add 120 µL of cold acetonitrile to precipitate the proteins.[4]
-
Vortexing: Vortex the mixture thoroughly for 30-60 seconds.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase. This step can help to concentrate the analyte.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
Table 2: Common Sample Preparation Issues and Solutions
| Potential Issue | Recommended Action |
| Incomplete Protein Removal | Incomplete protein precipitation can lead to column clogging and ion source contamination. Ensure the ratio of precipitation solvent to sample is sufficient (typically at least 3:1). |
| Analyte Loss during Extraction | L-Citrulline may adsorb to the precipitated protein pellet. Optimize the precipitation solvent and vortexing time. |
| Ion Suppression from Matrix | If matrix effects are suspected, consider a more rigorous sample cleanup method such as solid-phase extraction (SPE) or dilute the sample further. |
By systematically working through these troubleshooting steps, you can identify and resolve the root cause of low sensitivity in your this compound detection experiments. If the problem persists after following this guide, please do not hesitate to contact our technical support team for further assistance.
References
How to prevent deuterium exchange in L-Citrulline-d4
Welcome, researchers, scientists, and drug development professionals. This center provides comprehensive guidance on the proper handling, storage, and analysis of L-Citrulline-d4 to prevent deuterium exchange and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange, and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium (D) atom on a molecule is replaced by a hydrogen (H) atom from the surrounding environment, such as from a solvent.[1] This process, also known as H/D exchange or back-exchange, is a significant concern because it compromises the isotopic purity of this compound.[2] Reduced isotopic enrichment can lead to inaccurate quantification in isotope dilution mass spectrometry, misinterpretation of metabolic tracer studies, and overall variability in experimental data.[2][3][4]
Q2: Which positions on this compound are susceptible to deuterium exchange?
A2: The stability of a deuterium label is highly dependent on its position in the molecule.[2][5]
-
Highly Labile Positions: Deuterium atoms attached to heteroatoms like oxygen (-OH) and nitrogen (-NH) are extremely prone to rapid exchange in the presence of protic solvents (e.g., water, methanol).[6]
-
Moderately Labile Positions: Deuterium atoms on carbons adjacent to carbonyl groups (alpha-carbons) can also exchange, a reaction that is often catalyzed by acidic or basic conditions.[7]
-
Stable Positions: this compound is typically labeled on the carbon backbone (e.g., 4,4,5,5-d4), which offers greater stability.[8] However, even these C-D bonds can undergo exchange under harsh conditions.[6] It is crucial to select standards with labels on the most stable positions possible.[5][9]
Q3: What are the primary factors that cause deuterium exchange?
A3: Several experimental factors can promote unwanted deuterium exchange. Understanding these is key to prevention. The main contributors are:
-
pH: Both acidic and basic conditions can catalyze H/D exchange. The minimum rate of exchange for many compounds is often observed in a slightly acidic range of pH 2.5-3.0.[1][3] Neutral pH is generally safer than strongly acidic or basic environments for storage and analysis.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[3] Performing experiments and storing solutions at low, controlled temperatures is a critical preventative measure.[3]
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) are the primary source of hydrogen atoms and readily facilitate exchange.[5][7] Aprotic solvents (e.g., acetonitrile, DMSO, deuterated chloroform) are strongly recommended for preparing and storing solutions.
-
Exposure Time: The longer the deuterated compound is exposed to unfavorable conditions (e.g., protic solvents, high temperature), the greater the extent of back-exchange will be.[3]
Q4: What are the best practices for storing solid (lyophilized) this compound?
A4: To maintain the highest isotopic purity of solid this compound, proper storage is essential.
-
Temperature: Store the lyophilized powder at -20°C or colder for long-term stability.[8][10]
-
Atmosphere: Keep the vial tightly sealed in a desiccator to protect it from atmospheric moisture.
-
Light: Protect the compound from light by using an amber vial or storing it in a dark location.[10]
Q5: How should I prepare stock and working solutions of this compound to minimize exchange?
A5: Meticulous solution preparation is fundamental to preserving isotopic integrity.
-
Equilibrate: Before opening, allow the vial to warm to room temperature to prevent moisture condensation on the cold powder.
-
Use Aprotic Solvents: Reconstitute the solid in a high-purity, anhydrous aprotic solvent such as acetonitrile or methanol.[11]
-
Inert Atmosphere: If possible, handle the compound and prepare solutions under an inert atmosphere (e.g., dry nitrogen or argon).
-
Storage: Store stock solutions in tightly sealed, amber glass vials at -20°C.[10]
-
Fresh Working Solutions: Prepare working solutions fresh from the stock solution as needed to minimize the risk of degradation or solvent evaporation.[10]
Q6: How can I verify the isotopic purity of my this compound?
A6: It is good practice to verify the isotopic purity of your standard, especially if you suspect exchange has occurred. The two primary methods are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the preferred method. It can distinguish between the deuterated standard and any unlabeled analyte present, allowing for a precise calculation of isotopic enrichment.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a highly deuterated sample, the residual proton signals will be minimal. The level of deuteration can be calculated by comparing the integration of these signals to a known internal standard.[1]
-
²H NMR: This technique directly observes the deuterium nuclei, providing clear information on the location and extent of deuteration.[1]
-
Troubleshooting Guides
This section addresses specific issues that may indicate deuterium exchange and provides actionable solutions.
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Inaccurate or Inconsistent Quantitative Results | Deuterium Back-Exchange: The internal standard is losing its deuterium label, causing the analyte-to-IS ratio to be inconsistent.[4] | 1. Conduct a Stability Study: Incubate the this compound standard in your sample matrix and/or mobile phase under the same conditions as your experiment. Analyze at different time points (e.g., 0, 4, 8, 24 hours) to quantify any loss of the deuterium label.[4][5]2. Optimize Conditions: If exchange is detected, lower the temperature of your autosampler and analytical column.[3] Ensure the pH of your mobile phase is as close to neutral as possible, or ideally within the minimal exchange range of pH 2.5-3.0 if compatible with your assay.[3][4]3. Minimize Exposure Time: Reduce the time samples spend in the autosampler before injection. |
| Chromatographic Isotope Effect: The deuterated standard elutes at a slightly different retention time than the unlabeled analyte, leading to differential matrix effects.[2][5] | 1. Confirm Co-elution: Carefully examine the chromatograms to see if the analyte and internal standard peaks are perfectly aligned. 2. Adjust Chromatography: Modify the mobile phase composition or use a shallower gradient to achieve better co-elution.[2][4] This ensures both compounds experience the same matrix effects. | |
| Increased Signal at the Mass of the Unlabeled Analyte in IS-only Samples | Isotopic Impurity: The deuterated standard inherently contains a small percentage of the unlabeled analyte. | 1. Quantify the Impurity: Analyze a high-concentration solution of the this compound standard and measure the response for the unlabeled L-Citrulline transition.[2][4] 2. Correct Calculations: Use this information to correct your final calculated concentrations, especially near the lower limit of quantification (LLOQ). |
| In-Source Exchange/Fragmentation: Deuterium loss is occurring within the mass spectrometer's ion source. | 1. Optimize MS Source Parameters: Review and optimize ion source parameters such as temperature and voltages to find gentler conditions that minimize in-source decay. |
Visual Guides and Workflows
Caption: Key factors that promote undesirable deuterium exchange.
Caption: Recommended workflow for storage and handling to prevent deuterium exchange.
Data & Protocols
Data Presentation
Table 1: Recommended Solvents for Handling this compound
| Solvent Type | Examples | Recommendation for Use | Rationale |
| Aprotic (Recommended) | Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Anhydrous Methanol | Ideal for preparing stock/working solutions and for sample reconstitution. | These solvents lack exchangeable protons, significantly minimizing the risk of deuterium exchange. |
| Protic (Use with Caution) | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Avoid for storage and reconstitution. Use only if required by the experimental protocol (e.g., mobile phase), and minimize contact time. | These solvents are a direct source of hydrogen atoms and will actively promote deuterium back-exchange, compromising isotopic purity.[5][7] |
Table 2: Conceptual Influence of pH and Temperature on Deuterium Exchange
| Condition | Relative Rate of Exchange | Stability of Deuterium Label | Recommendation |
| Low Temperature (~4°C), Neutral pH (~7.0) | Low | High | Good for sample analysis (e.g., autosampler). |
| Low Temperature (~4°C), Acidic pH (~2.5) | Very Low | Very High | Optimal for quenching exchange reactions and during LC-MS analysis to minimize back-exchange.[1][3] |
| Room Temperature (~25°C), Neutral pH (~7.0) | Moderate | Moderate | Avoid for prolonged storage of solutions. |
| High Temperature (>37°C), Any pH | High to Very High | Low | Avoid. High temperatures significantly accelerate the rate of exchange.[3] |
| Acidic pH (<2) or Basic pH (>8) | High | Low | Avoid. Both strong acids and bases catalyze the exchange reaction.[1][7] |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a 1 mg/mL Stock Solution
-
Preparation: Remove the vial of solid this compound from the -20°C freezer. Place it in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: In a controlled environment with low humidity or under an inert atmosphere, accurately weigh the desired amount of this compound.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small volume of high-purity, anhydrous acetonitrile to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Final Volume: Once fully dissolved, bring the solution to the final volume with the same anhydrous solvent.
-
Storage: Transfer the stock solution into a clean, amber glass vial with a tightly sealed cap. Store the solution at -20°C.[10]
Protocol 2: General Protocol for Quantifying Isotopic Purity using LC-MS
-
Objective: To determine the percentage of unlabeled L-Citrulline present as an impurity in the this compound standard.[4]
-
Standard Preparation: Prepare a high-concentration solution of the this compound standard (e.g., 10-100 µg/mL) in a clean aprotic solvent.
-
LC-MS/MS Method: Use an established LC-MS/MS method for L-Citrulline. Set up two MRM (Multiple Reaction Monitoring) transitions:
-
One for this compound (the internal standard).
-
One for unlabeled L-Citrulline (the analyte).
-
-
Analysis: Inject the high-concentration this compound solution onto the LC-MS/MS system.
-
Data Processing: Integrate the peak area for both the this compound and the unlabeled L-Citrulline transitions.
-
Calculation: Calculate the isotopic purity using the following formula:
-
% Isotopic Purity = [Peak Area (d4) / (Peak Area (d4) + Peak Area (d0))] * 100
-
The percentage of unlabeled impurity is 100 - % Isotopic Purity. This value can be used to correct quantitative measurements if it is significant.
-
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: L-Citrulline-d4 Extraction from Tissue Homogenates
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the optimal extraction of L-Citrulline-d4 from tissue homogenates for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Experimental Workflow
A successful extraction protocol effectively removes interfering substances like proteins and lipids while maximizing the recovery of the target analyte. The following workflow outlines the key steps from sample preparation to analysis.
Technical Support Center: Troubleshooting L-Citrulline-d4 Internal Standard
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when using L-Citrulline-d4 as an internal standard in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard (IS) signal is inconsistent or drifting across my analytical run. What are the potential causes?
A: Inconsistent or drifting signal from your this compound internal standard can stem from several factors, ranging from sample preparation to instrument performance. The most common culprits include:
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the this compound molecule can be replaced by hydrogen atoms from the sample matrix or mobile phase, a phenomenon known as H/D back-exchange. This can lead to a decreasing IS signal over time and a corresponding, artificial increase in the native L-Citrulline signal.
-
Sample Matrix Effects: Components in your biological matrix (e.g., plasma, urine) can interfere with the ionization of the this compound in the mass spectrometer's source, leading to ion suppression or enhancement. If these effects are not consistent across all samples, it will result in signal variability.
-
Inconsistent Sample Preparation: Variability in extraction efficiency, pipetting errors during the addition of the IS, or incomplete protein precipitation can all lead to inconsistent IS concentrations in the final samples.
-
Chromatographic Issues: Poor peak shape, shifting retention times, or co-elution with interfering compounds can all affect the integration of the this compound peak and, consequently, its signal intensity.
-
Instrument Instability: Fluctuations in the LC pump pressure, inconsistent spray in the MS source, or detector fatigue can cause signal drift over the course of a long analytical run.
Q2: I suspect isotopic exchange is occurring with my this compound. How can I confirm this and what steps can I take to mitigate it?
A: Isotopic exchange is a valid concern, especially when dealing with deuterated standards in protic solvents or under certain pH conditions.
Confirmation and Mitigation of Isotopic Exchange
To investigate and mitigate potential isotopic exchange of your this compound internal standard, you can follow this experimental protocol.
Experimental Protocol: Assessing Isotopic Stability
Objective: To determine if this compound is stable under your specific experimental conditions.
Methodology:
-
Prepare Two Sample Sets:
-
Set A (Control): Spike this compound into a clean, aprotic solvent (e.g., acetonitrile).
-
Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate: Store both sets of samples under the same conditions (time, temperature, pH) as your typical analytical method.
-
Process: Use your established extraction procedure to process the samples.
-
Analyze: Analyze the samples by LC-MS/MS.
-
Evaluate: Monitor for any increase in the signal of the non-deuterated L-Citrulline in Set B compared to Set A. A significant increase suggests H/D back-exchange.
Troubleshooting Strategies:
-
pH Control: Maintain a neutral or slightly acidic pH during sample preparation and storage, as highly acidic or basic conditions can catalyze isotopic exchange.
-
Temperature Control: Keep samples and standards at low temperatures (e.g., 4°C or -20°C) to minimize the rate of exchange.
-
Solvent Choice: Whenever possible, use aprotic solvents for storing stock solutions and for sample reconstitution.
-
Consider a Different Labeled Standard: If isotopic exchange is persistent and problematic, consider using an internal standard labeled with a more stable isotope, such as ¹³C or ¹⁵N, which are not susceptible to exchange.
Troubleshooting Workflow for Inconsistent this compound Signal
Caption: A logical workflow for troubleshooting inconsistent this compound internal standard signals.
Q3: My this compound is not perfectly co-eluting with the native L-Citrulline. Is this a problem, and how can I fix it?
A: A slight difference in retention times between a deuterated internal standard and the native analyte is a known phenomenon called the "isotope effect" or "chromatographic shift". In reversed-phase chromatography, deuterated compounds often elute slightly earlier.
While a minor shift is not always problematic, it can lead to inaccurate quantification if the analyte and IS elute in regions with different degrees of ion suppression or enhancement from the sample matrix.
Troubleshooting Chromatographic Shift:
-
Mobile Phase Adjustment: Minor changes to the organic-to-aqueous ratio in your mobile phase can alter the retention times and improve co-elution.
-
Gradient Optimization: Employing a shallower gradient can enhance the resolution between your analytes and other matrix components, minimizing the impact of differential matrix effects.
-
Column Temperature: Adjusting the column temperature can influence the interaction of the analytes with the stationary phase and may improve co-elution.
Q4: I am seeing a signal for native L-Citrulline in my blank samples that are only spiked with this compound. What is the cause?
A: This is a common issue that can arise from two main sources:
-
Isotopic Impurity: The this compound internal standard may contain a small amount of the unlabeled native L-Citrulline as an impurity. This can lead to a positive bias in your results, especially at the lower limit of quantification (LLOQ).
-
In-Source Fragmentation/Exchange: The this compound may lose deuterium atoms in the mass spectrometer's ion source, leading to the formation of ions with the same mass-to-charge ratio as the native L-Citrulline.
Troubleshooting Unlabeled Analyte Signal in Blanks:
-
Consult the Certificate of Analysis (CoA): Reputable suppliers will provide a CoA that specifies the isotopic purity of the this compound. An isotopic enrichment of ≥98% is generally recommended.
-
Background Subtraction: If the contribution from the unlabeled analyte in the IS is consistent, you can measure this response in blank samples and subtract it from your unknown samples.
-
"Softer" Ionization: If in-source fragmentation is suspected, you may be able to mitigate it by using less harsh ionization conditions in your mass spectrometer.
Quantitative Data and Experimental Protocols
Table 1: Representative LC-MS/MS Method Parameters for L-Citrulline Analysis
| Parameter | Setting |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or shallow gradient |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (L-Citrulline) | Q1: 176.1 m/z, Q3: 70.1 m/z |
| MS/MS Transition (this compound) | Q1: 180.1 m/z, Q3: 74.1 m/z |
Note: These are example parameters and should be optimized for your specific instrument and application.
Table 2: Typical Validation Results for L-Citrulline Assay using this compound IS in Plasma
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision ≤20%, Accuracy 80-120% | 5 µmol/L |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Accuracy (% Bias) | Within ±15% | -5% to +8% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized factor close to 1 | 0.95 - 1.05 |
Data compiled from typical bioanalytical method validation guidelines.
Experimental Protocol: Sample Preparation for L-Citrulline Analysis in Plasma
Objective: To extract L-Citrulline from plasma samples and prepare them for LC-MS/MS analysis.
Materials:
-
Plasma samples
-
This compound internal standard working solution
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Methodology:
-
Thaw Samples: Thaw plasma samples on ice.
-
Aliquot Sample: Pipette a known volume of plasma (e.g., 50 µL) into a microcentrifuge tube.
-
Spike Internal Standard: Add a precise volume of the this compound working solution to each sample, calibrator, and quality control sample.
-
Vortex: Briefly vortex mix the samples.
-
Protein Precipitation: Add a volume of cold protein precipitation solvent (typically 3-4 times the plasma volume).
-
Vortex: Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube or an HPLC vial.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
Visualizing Potential Issues with Deuterated Internal Standards
Caption: Common issues with deuterated internal standards and their potential consequences on analytical results.
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using L-Citrulline-d4
The accurate quantification of L-Citrulline, a key biomarker in various physiological and pathological processes, is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of analytical methods for L-Citrulline determination, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using L-Citrulline-d4 as an internal standard. The performance of this method is compared with alternative analytical techniques, supported by experimental data.
Methodology Comparison: LC-MS/MS with this compound vs. Other Techniques
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry, offers high specificity and minimizes the impact of matrix effects, which can be a significant challenge in biological samples.[1] Alternative methods for L-Citrulline analysis include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Analytical Methods for L-Citrulline Quantification
| Parameter | LC-MS/MS with this compound | HPLC-UV | GC-MS |
| Principle | Separation by liquid chromatography, detection by mass spectrometry using a stable isotope-labeled internal standard. | Separation by liquid chromatography, detection by UV absorbance after derivatization.[2] | Separation by gas chromatography, detection by mass spectrometry after derivatization.[3] |
| Specificity | Very High | Moderate to High (derivatization dependent) | High |
| Sensitivity | Very High (Low Limit of Quantification) | Moderate | High |
| Matrix Effect | Minimized due to co-elution of analyte and internal standard.[1] | Can be significant | Can be significant |
| Sample Preparation | Protein precipitation.[1][4] | Often requires derivatization.[2] | Requires derivatization to increase volatility.[3] |
| Throughput | High | Moderate | Moderate |
Performance Data for LC-MS/MS Method Validation using this compound
The validation of an analytical method ensures its reliability for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
Table 2: Summary of Validation Parameters for L-Citrulline Quantification using LC-MS/MS with this compound
| Validation Parameter | Performance Metric | Result | Reference |
| Linearity (Correlation Coefficient, r²) | Calibration Curve Range | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | Plasma | Dependent on assay matrix | [1] |
| Intra-day Precision (%RSD) | Quality Control Samples | 0.6 - 2.9% | [5] |
| Inter-day Precision (%RSD) | Quality Control Samples | 1.6 - 3.8% | [5] |
| Intra-day Accuracy (% Bias) | Quality Control Samples | 92.5 - 101.5% | [5] |
| Inter-day Accuracy (% Bias) | Quality Control Samples | 95.3 - 99.8% | [5] |
RSD: Relative Standard Deviation
Experimental Protocols
LC-MS/MS Method for L-Citrulline Quantification in Biological Samples
This protocol is a generalized representation based on published methodologies.[1][4]
1. Sample Preparation:
-
To 20 µL of biological matrix (e.g., plasma, cell lysate), add 20 µL of an internal standard solution containing this compound.[1]
-
Precipitate proteins by adding 120 µL of a suitable organic solvent (e.g., acetonitrile or mobile phase B).[1]
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 20 minutes to pellet the precipitated proteins.[1]
-
Collect the supernatant for LC-MS/MS analysis.[1]
2. Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like citrulline.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions:
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context of L-Citrulline, the following diagrams are provided.
References
- 1. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nvkc.nl [nvkc.nl]
- 5. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to L-Citrulline-d4 and ¹³C-L-Citrulline as Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. In mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest throughout the analytical process.[1][2] This guide provides an objective comparison of two commonly used SIL internal standards for L-Citrulline: L-Citrulline-d4 (deuterium-labeled) and ¹³C-L-Citrulline (carbon-13 labeled).
Key Performance Differences: A Head-to-Head Comparison
The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects. While both are vast improvements over structural analogues, subtle differences in their physicochemical properties can lead to significant variations in analytical performance, particularly within complex biological matrices.[1][3]
Chromatographic Co-elution: A significant advantage of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1][2] The incorporation of ¹³C atoms into the carbon backbone of the molecule results in a negligible change to its physicochemical properties, such as polarity and hydrophobicity.[1] In contrast, deuterated standards like this compound can exhibit a chromatographic shift, often eluting slightly earlier than the native L-Citrulline in reversed-phase chromatography.[1][2] This "isotope effect" is due to the carbon-deuterium (C-D) bond being slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[1] This separation can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[1][4]
Matrix Effects: An ideal internal standard should experience the same degree of ion suppression or enhancement from co-eluting matrix components as the analyte. Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these matrix effects, leading to improved accuracy and precision.[2][4] The chromatographic shift observed with deuterated standards can mean they are not in the same "analytical space" as the analyte during ionization, leading to differential matrix effects and potentially biased results.[1][5]
Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms.[1] Deuterium atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions.[1][4] This can compromise the integrity of the internal standard and the accuracy of the quantitative results.
Quantitative Data Comparison
While a direct head-to-head study comparing this compound and ¹³C-L-Citrulline with quantitative performance data was not identified in the public literature, the following table summarizes generalized performance data from studies comparing deuterated and ¹³C-labeled internal standards for other analytes, which illustrates the expected performance differences.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | ¹³C-Labeled Internal Standard (e.g., ¹³C-L-Citrulline) | Rationale |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing errors up to 40% due to imperfect retention time matching.[2][4] One study reported a mean bias of 96.8% with a standard deviation of 8.6%.[3] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[3] Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[2] | Perfect co-elution of ¹³C-IS provides more effective compensation for analytical variability.[2][4] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[2][5] One study noted that a deuterated internal standard experienced 26% higher matrix effect than the analyte.[3] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2][4] ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[2][4] | Identical retention time ensures the analyte and IS experience the same matrix environment during ionization.[1][2] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.[4] | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[1][4] | The C-¹³C bond is as stable as a C-¹²C bond and not prone to exchange.[1] |
Experimental Protocols
Below are representative experimental methodologies for the quantification of L-Citrulline in biological samples using stable isotope-labeled internal standards. These protocols can be adapted for use with either this compound or ¹³C-L-Citrulline.
Protocol 1: UPLC-MS/MS for Plasma Citrulline
This protocol is adapted from a method for the rapid measurement of plasma citrulline.[6]
1. Sample Preparation:
-
To 10 µL of plasma, water (for blank), or calibration standards, add 50 µL of 0.1 mol/L HCl.
-
Add a known concentration of the internal standard (this compound or ¹³C-L-Citrulline).
-
Vortex and add 200 µL of acetonitrile to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Analysis:
-
LC System: UPLC system.
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., water with formic acid).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: 5-10 µL.
-
MS/MS System: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
L-Citrulline Transition: m/z 176 → 70 (quantitation), 176 → 113 (confirmation).[6]
-
This compound Transition: m/z 180 → 74 (quantitation).[6]
-
¹³C-L-Citrulline Transition: The specific transition would depend on the number and position of ¹³C labels. For a fully labeled ¹³C₆-L-Citrulline, the precursor and product ions would be shifted accordingly.
-
Protocol 2: LC-MS/MS for Multiple Amino Acids in Biological Fluids
This protocol is a more general approach for the analysis of L-Citrulline along with other amino acids like L-Arginine.[7]
1. Sample Preparation:
-
Dilute plasma or urine samples with water.
-
To a 20 µL aliquot of the diluted sample, add 20 µL of the internal standard solution (containing this compound or ¹³C-L-Citrulline at a known concentration).
-
Add 120 µL of a protein precipitation solvent (e.g., acetonitrile containing 0.5% acetic acid).[7]
-
Vortex and centrifuge at 10,000 x g for 20 minutes.[7]
-
Collect the supernatant for injection.
2. LC-MS/MS Analysis:
-
LC System: HPLC or UPLC system.
-
Column: HILIC column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., acetonitrile with 0.5% acetic acid and 0.025% trifluoroacetic acid).[7]
-
Mass Spectrometric Detection: Tandem mass spectrometer in MRM mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-Citrulline and its chosen internal standard.
Visualizing the Workflow and Key Concepts
To better illustrate the analytical process and the critical differences between these internal standards, the following diagrams are provided.
Caption: Generalized workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Illustrative chromatogram showing co-elution vs. chromatographic shift.
Conclusion
For the highest level of accuracy and precision in the quantitative bioanalysis of L-Citrulline by LC-MS/MS, a ¹³C-labeled internal standard is the preferred choice.[2][8] Its ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability.[1][2] While deuterated internal standards like this compound are a more common and often more cost-effective option, they can introduce complications such as chromatographic shifts and potential isotopic instability.[2][3] When using deuterated standards, careful validation is crucial to ensure these potential issues do not compromise the integrity of the results. For researchers and drug development professionals where data quality is non-negotiable, the investment in ¹³C-labeled internal standards is a scientifically sound decision that leads to more reliable and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. nvkc.nl [nvkc.nl]
- 7. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of L-Citrulline-d4 quantification between different laboratories
In the landscape of biomedical research and drug development, the ability to reliably and reproducibly quantify biomarkers across different analytical laboratories is paramount. This guide provides a comprehensive overview of the cross-validation process for the quantification of L-Citrulline, using L-Citrulline-d4 as a stable isotope-labeled internal standard. This document is intended for researchers, scientists, and drug development professionals who are involved in multi-site studies requiring consistent bioanalytical data.
L-Citrulline has emerged as a significant biomarker for assessing gastrointestinal function and nitric oxide synthesis.[1][2] Ensuring that its measurement is consistent regardless of the testing facility is crucial for the integrity of clinical trial data and collaborative research outcomes. This guide outlines a framework for a cross-validation study, presents representative experimental protocols, and details the comparative data analysis required.
The Nitric Oxide Synthesis Pathway
The quantification of L-Citrulline is often indicative of the activity of nitric oxide synthase (NOS), which plays a critical role in various physiological processes. The following diagram illustrates the conversion of L-Arginine to L-Citrulline and nitric oxide.
Caption: L-Arginine is converted to L-Citrulline and Nitric Oxide by NOS.
Inter-Laboratory Cross-Validation Workflow
A cross-validation study is typically performed when a bioanalytical method is transferred from a primary laboratory (e.g., a sponsor's lab) to a secondary laboratory (e.g., a contract research organization). The goal is to demonstrate that the method performs equivalently in both locations.
Caption: A typical workflow for inter-laboratory bioanalytical method cross-validation.
Experimental Protocols
A standardized and meticulously documented experimental protocol is the cornerstone of successful cross-validation. Below is a representative protocol for the quantification of L-Citrulline in plasma using LC-MS/MS with this compound as an internal standard (IS).
1. Sample Preparation
-
Protein Precipitation: To 50 µL of plasma sample, standard, or quality control (QC) sample, add 200 µL of methanol containing the internal standard, this compound (concentration to be optimized, e.g., 50 ng/mL).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used, for example, a Waters ACQUITY UPLC BEH Amide column (100 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic phase (e.g., 90% B) and ramping down to a lower percentage to elute the polar analytes.
-
Flow Rate: A typical flow rate is 0.4-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Cone voltage and collision energy should be optimized for each analyte and internal standard to achieve maximum sensitivity and specificity.
-
Data Presentation for Comparison
The core of the cross-validation report is the direct comparison of quantitative data generated by each laboratory. The data should be presented in clear, tabular format to facilitate easy comparison. The acceptance criteria are generally that the mean accuracy of the QCs at each concentration level should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ). For cross-validation, the difference between the means from the two labs should also be within a predefined limit, often ±20%.
Table 1: Comparison of Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range | 1 - 100 µg/mL | 1 - 100 µg/mL | Identical |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Identical |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | > 0.99 |
| Accuracy of Calibrators | 95.2% - 104.5% | 96.1% - 103.8% | 85% - 115% |
Table 2: Inter-Laboratory Comparison of Quality Control Sample Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Laboratory A | Laboratory B | % Difference (Lab A vs. Lab B) |
| Mean Conc. ± SD (n=6) | Mean Conc. ± SD (n=6) | |||
| LLOQ | 1 | 0.98 ± 0.11 | 1.05 ± 0.13 | -6.7% |
| Accuracy: 98.0% | Accuracy: 105.0% | |||
| Precision (%CV): 11.2% | Precision (%CV): 12.4% | |||
| Low QC | 3 | 2.91 ± 0.22 | 3.09 ± 0.25 | -5.8% |
| Accuracy: 97.0% | Accuracy: 103.0% | |||
| Precision (%CV): 7.6% | Precision (%CV): 8.1% | |||
| Mid QC | 50 | 51.5 ± 3.1 | 48.9 ± 2.9 | +5.3% |
| Accuracy: 103.0% | Accuracy: 97.8% | |||
| Precision (%CV): 6.0% | Precision (%CV): 5.9% | |||
| High QC | 80 | 78.4 ± 4.5 | 82.1 ± 5.1 | -4.5% |
| Accuracy: 98.0% | Accuracy: 102.6% | |||
| Precision (%CV): 5.7% | Precision (%CV): 6.2% |
Note: The data presented in these tables are representative and for illustrative purposes.
Conclusion and Best Practices
A successful inter-laboratory cross-validation of this compound quantification hinges on several key factors. Meticulous adherence to a shared, detailed protocol is fundamental. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating variability arising from sample processing and matrix effects.[4]
Recommendations for Best Practices:
-
Comprehensive Method Transfer: The transferring laboratory should provide a complete package including the detailed analytical method, all critical reagents with lot numbers, and a set of validation samples (calibration standards and QCs).
-
A Priori Acceptance Criteria: Establish clear and statistically justified acceptance criteria for all validation parameters before the study begins.
-
Open Communication: Maintain open lines of communication between the participating laboratories to troubleshoot any issues that may arise during the validation process.
-
Thorough Documentation: All aspects of the cross-validation study, from reagent preparation to data analysis, must be thoroughly documented in a final report.
By following these guidelines, researchers and drug development professionals can ensure the generation of consistent and reliable L-Citrulline quantification data across multiple analytical sites, thereby strengthening the foundation of their clinical and research findings.
References
- 1. nvkc.nl [nvkc.nl]
- 2. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Citrulline Quantification: Evaluating L-Citrulline-d4 Based Assays and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of L-citrulline is paramount for advancing our understanding of its role in various physiological and pathological processes. This guide provides an objective comparison of L-Citrulline-d4 based assays, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with alternative methodologies, supported by experimental data and detailed protocols.
L-citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a precursor for nitric oxide (NO) synthesis.[1][2][3] Its concentration in biological fluids is a valuable biomarker for assessing intestinal function, nitric oxide production, and the severity of certain diseases. Consequently, robust and reliable analytical methods for its quantification are essential. This guide will delve into the performance characteristics of various assays, focusing on their linearity, accuracy, and precision.
Performance Comparison of L-Citrulline Quantification Assays
The selection of an appropriate assay for L-citrulline quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and throughput. The following tables summarize the performance data of commonly employed methods.
This compound Based LC-MS/MS Assays
LC-MS/MS using a stable isotope-labeled internal standard like this compound is widely considered the gold standard for L-citrulline quantification due to its high selectivity and sensitivity.[4][5][6][7]
| Parameter | Result | Reference |
| Linearity (r) | >0.99 | [8] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.2 µg/mL | [8] |
| Intra-day Precision (%RSD) | 1.1 - 4.4% | |
| Inter-day Precision (%RSD) | 1.4 - 5.2% | [9] |
| Intra-day Accuracy | 95.7 - 105.9% | [9] |
| Inter-day Accuracy | 96.6 - 103.8% | [9] |
| Recovery | 92.2 - 108.0% |
Alternative Assays for L-Citrulline Quantification
While LC-MS/MS is highly effective, other methods offer viable alternatives, particularly when considering cost and accessibility.
| Assay Type | Linearity (r²) | LLOQ/LOD | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| HPLC-UV | ≥ 0.998 | LOD: 1 µg/mL, LOQ: 5 µg/mL | Intra-day: < 2%, Inter-day: < 2% | 94.94 - 101.95% | [10] |
| Enzymatic Assay | 0.9998 | 0.4 µM | Intra-assay CV: 11-13% at 10 µM | Not explicitly stated | [11] |
| Proton NMR | 0.9967 | Not explicitly stated | 5% | 103 - 105% | [12] |
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the metabolic context of L-citrulline and a typical workflow for its quantification.
Caption: Metabolic pathways involving L-Citrulline.
Caption: Typical experimental workflow for L-Citrulline quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summarized protocols for the key assays discussed.
This compound Based LC-MS/MS Assay
This protocol outlines a common procedure for the quantification of L-citrulline in plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 20 µL of plasma sample, add 20 µL of an internal standard solution containing this compound.[5]
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 20 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a new vial for analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography: Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention of the polar analytes.[8][13]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both L-citrulline and this compound.
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking a surrogate matrix (e.g., 1% bovine serum albumin in PBS or water) with known concentrations of L-citrulline and a fixed concentration of this compound.[8]
-
Construct a calibration curve by plotting the peak area ratio of L-citrulline to this compound against the concentration of L-citrulline.
-
Determine the concentration of L-citrulline in the unknown samples by interpolating their peak area ratios from the calibration curve.
HPLC-UV Assay with Pre-column Derivatization
This method is suitable for laboratories without access to a mass spectrometer and involves derivatization to enhance UV detection.
1. Sample Preparation and Derivatization:
-
Extract L-citrulline from the sample matrix, for example, using an acidic methanol solution for plant extracts.[14]
-
Derivatize the extracted sample with a reagent such as o-phthalaldehyde (OPA) to make the amino acid detectable by UV.[10]
2. HPLC-UV Conditions:
-
Column: A reverse-phase C18 column is commonly used.[10][14]
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) with an organic modifier like methanol or acetonitrile is used for separation.
-
Detection: Monitor the eluent at the wavelength of maximum absorbance for the derivatized L-citrulline, typically around 338 nm for OPA derivatives.[10]
3. Calibration and Quantification:
-
Prepare calibration standards of L-citrulline and derivatize them in the same manner as the samples.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify L-citrulline in the samples based on the standard curve.
Conclusion
The choice of an assay for L-citrulline quantification should be guided by the specific research question and available resources. This compound based LC-MS/MS methods offer unparalleled sensitivity, specificity, and accuracy, making them the preferred choice for clinical and research applications requiring high precision. However, alternative methods such as HPLC-UV and enzymatic assays provide cost-effective and accessible options for routine analysis, albeit with potential trade-offs in sensitivity and selectivity. By understanding the performance characteristics and experimental requirements of each method, researchers can make informed decisions to ensure the generation of reliable and reproducible data in their studies of L-citrulline metabolism and function.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of citrulline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-citrulline: What You Should Know [healthline.com]
- 4. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jst.go.jp [jst.go.jp]
- 12. Single-Laboratory Validation Study of a Proton NMR Method for the Determination of L-Arginine, L-Citrulline, and Taurine Contents in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development, validation, and comparison of four methods to simultaneously quantify l-arginine, citrulline, and ornithine in human plasma using hydrophilic interaction liquid chromatography and electrospray tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Determining the Limit of Detection (LOD) and Quantification (LOQ) for L-Citrulline-d4: A Comparative Guide
This guide provides a comprehensive overview and a detailed experimental protocol for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of L-Citrulline-d4. While typically utilized as an internal standard in mass spectrometry-based bioanalysis, understanding its detection limits as an analyte can be crucial for specific research applications such as metabolic studies or stability assessments.[1][2][3] This document compares common analytical methodologies and presents supporting data to aid researchers, scientists, and drug development professionals in establishing robust and reliable quantification assays.
Introduction to LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[4] Establishing these parameters is a critical component of method validation for any quantitative analytical procedure.
Comparison of Analytical Methods for this compound Quantification
Several analytical techniques can be employed for the quantification of amino acids and their isotopologues. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most prevalent and sensitive method for this purpose.[5][6]
| Method | Principle | Typical LOD/LOQ Range | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by detection based on mass-to-charge ratio.[2][7] | Low µg/mL to ng/mL | High sensitivity and selectivity, suitable for complex matrices. | Requires expensive instrumentation and skilled operators. |
| HPLC-UV | Separation by HPLC with detection via UV absorbance after derivatization.[8] | High µg/mL | Widely available instrumentation, relatively low cost. | Lower sensitivity and specificity compared to MS, requires derivatization.[8] |
| Enzymatic Assays | Spectrophotometric or fluorometric detection based on specific enzyme reactions.[5] | µM range | High specificity, can be high-throughput. | Susceptible to interference from matrix components, may not be suitable for deuterated compounds without specific enzymes. |
For the determination of the LOD and LOQ of this compound, LC-MS/MS is the recommended method due to its superior sensitivity and selectivity, which are essential for accurately measuring the low concentrations required to define these limits.
Experimental Protocol for LOD and LOQ Determination of this compound by LC-MS/MS
This protocol outlines a typical workflow for determining the LOD and LOQ of this compound in a biological matrix (e.g., human plasma).
-
This compound (analyte)
-
L-Citrulline-d7 (internal standard)[2]
-
Human plasma (matrix)
-
Acetonitrile (ACN)
-
Formic acid
-
Methanol
-
Water (LC-MS grade)
-
Prepare a stock solution of this compound in water.
-
Create a series of calibration standards by spiking the this compound stock solution into the human plasma matrix to achieve a range of concentrations (e.g., 0.1 µg/mL to 10 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
To 50 µL of each standard, QC, and blank plasma sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile with 0.1% formic acid) containing the internal standard (L-Citrulline-d7) at a fixed concentration.[1][2]
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC)[2][7]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (e.g., m/z 180 > 74)[7]
-
L-Citrulline-d7 (IS): Precursor ion > Product ion (e.g., m/z 183 > 77)
-
-
Construct a calibration curve by plotting the peak area ratio (this compound / L-Citrulline-d7) against the concentration of the calibration standards.
-
Determine the LOD and LOQ using one of the following methods:
-
Signal-to-Noise Ratio: Analyze replicate injections of a low-concentration standard. The LOD is the concentration that yields a signal-to-noise ratio of at least 3:1, and the LOQ is the concentration with a signal-to-noise ratio of at least 10:1.
-
Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)[4]
-
-
Data Presentation
The following tables summarize hypothetical but realistic data from an LOD/LOQ determination experiment for this compound using the protocol described above.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.2 | 0.105 |
| 0.5 | 0.260 |
| 1.0 | 0.515 |
| 2.5 | 1.280 |
| 5.0 | 2.550 |
| 10.0 | 5.100 |
Table 2: Precision and Accuracy for LOQ Determination
| Spiked Concentration (µg/mL) | N | Mean Measured Concentration (µg/mL) | Precision (%CV) | Accuracy (%) |
| 0.2 | 6 | 0.19 | 8.5 | 95.0 |
Table 3: Comparison of Determined LOD and LOQ Values
| Parameter | Signal-to-Noise Method (µg/mL) | Standard Deviation and Slope Method (µg/mL) |
| LOD | 0.07 | 0.06 |
| LOQ | 0.20 | 0.18 |
Visualizations
References
- 1. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvkc.nl [nvkc.nl]
- 3. iroatech.com [iroatech.com]
- 4. youtube.com [youtube.com]
- 5. jst.go.jp [jst.go.jp]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. bevital.no [bevital.no]
- 8. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
L-Citrulline-d4 as an Internal Standard: A Comparative Guide for Mass Spectrometry-Based Quantification
In the landscape of quantitative bioanalysis, particularly in metabolomics and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of L-Citrulline-d4 with other deuterated amino acids when used as internal standards in mass spectrometry. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Internal standards are essential in mass spectrometry to correct for variations that can occur during sample preparation, chromatography, and ionization.[1][2] Deuterated amino acids, which are chemically identical to their endogenous counterparts but have a different mass due to the replacement of hydrogen with deuterium, are considered the "gold standard" for internal standardization.[3] This near-identical chemical behavior ensures that the internal standard experiences similar matrix effects and extraction efficiencies as the analyte of interest, leading to more accurate quantification.[4][5]
Performance Comparison of Deuterated Amino Acid Internal Standards
The ideal internal standard should exhibit high accuracy (closeness to the true value) and precision (low variability). The following tables summarize the performance of this compound and other commonly used deuterated amino acids as internal standards, with data synthesized from various validation studies.
Table 1: Accuracy of Deuterated Amino Acid Internal Standards
| Internal Standard | Analyte(s) | Matrix | Accuracy (% Bias) | Reference |
| This compound | L-Citrulline | Human Plasma | -0.1% to 1.1% | [6] |
| ¹³C₆-Arginine | L-Arginine | Human Plasma | -1.7% to 4.8% | [6] |
| D₇-ADMA | ADMA, SDMA | Human Plasma | -9.7% to 3.8% (ADMA) | [7] |
| ¹³C₆-Arginine | L-Arginine | Human Plasma | Intra-day: < 13.4% | [7] |
| D₄-Citrulline | L-Citrulline | Human Plasma | Intra-day: < 13.4% | [7] |
| D₇-ADMA | ADMA | Human Plasma | Intra-day: < 13.4% | [7] |
Table 2: Precision of Deuterated Amino Acid Internal Standards (as %RSD)
| Internal Standard | Analyte(s) | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| This compound | L-Citrulline | Human Plasma | 1.1% - 4.4% | 1.4% - 5.2% | [6] |
| ¹³C₆-Arginine | L-Arginine | Human Plasma | 1.3% - 3.2% | 1.8% - 4.3% | [6] |
| D₇-ADMA | ADMA, SDMA | Human Plasma | 0.59% - 14.2% (ADMA) | 0.78% - 14.4% (ADMA) | [7] |
| ¹³C₆-Arginine | L-Arginine | Human Plasma | 2.12% | 3.77% | [8][9] |
| D₇-ADMA | ADMA | Human Plasma | 2.12% | 3.77% | [8][9] |
| D₆-SDMA | SDMA | Human Plasma | 2.83% | 3.86% | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of L-Citrulline and related amino acids using deuterated internal standards.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for removing proteins from biological samples like plasma.
-
Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control sample.[6]
-
Add Internal Standard: Add a known amount of the deuterated internal standard solution (e.g., this compound, ¹³C₆-Arginine, etc.) to each tube.
-
Precipitate Proteins: Add a protein precipitating agent, such as 400 µL of acetonitrile.[10]
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
The following is a general protocol for the chromatographic separation and mass spectrometric detection of amino acids.
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar analytes like amino acids (e.g., Alltima HP HILIC 3 µm, 150 mm × 2.1 mm).[7]
-
Mobile Phase A: Water with an additive like 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with an additive like 0.1% formic acid.[11]
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent (Mobile Phase B) and gradually increasing the aqueous component (Mobile Phase A).
-
Flow Rate: A typical flow rate is around 0.25 - 0.5 mL/min.[7][11]
-
Injection Volume: 2-10 µL of the prepared sample is injected.[10][11]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acid analysis.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and its corresponding deuterated internal standard.[12]
-
MRM Transitions:
-
Key Signaling Pathway and Experimental Workflow
Visualizing complex biological pathways and experimental procedures can greatly enhance understanding.
Nitric Oxide Synthesis Pathway
L-Citrulline is a key component of the nitric oxide (NO) cycle, where it is produced from L-Arginine by nitric oxide synthase (NOS).[13][14] NO is a critical signaling molecule involved in various physiological processes, including vasodilation.[13]
Caption: Nitric Oxide (NO) Synthesis Pathway.
General Experimental Workflow for Amino Acid Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of amino acids in a biological matrix using a deuterated internal standard.
Caption: Experimental Workflow for Amino Acid Analysis.
References
- 1. iroatech.com [iroatech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of L-arginine, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma: a step improvement in precision by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nvkc.nl [nvkc.nl]
- 12. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 13. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Stability of L-Citrulline-d4 During Sample Processing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards is a cornerstone of accurate and reliable quantitative bioanalysis by mass spectrometry. L-Citrulline-d4 is a commonly utilized internal standard for the quantification of L-Citrulline, a key amino acid in the urea cycle and nitric oxide pathway. However, the stability of the deuterium labels on this compound during various sample processing steps is a critical consideration that can impact data quality. This guide provides an objective comparison of this compound's isotopic stability with alternative stable isotope-labeled standards, supported by experimental protocols and data to inform the selection of the most appropriate internal standard for your research needs.
Comparison of Isotopic Stability: this compound vs. Alternatives
The primary concern with deuterated standards is the potential for hydrogen-deuterium exchange (H-D exchange), or "back-exchange," where deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or solvents.[1] This can lead to an underestimation of the analyte concentration. In contrast, standards labeled with heavy carbon (¹³C) or nitrogen (¹⁵N) are generally considered more stable as the labels are integral to the molecular backbone and not susceptible to exchange.[2][3]
Table 1: Quantitative Comparison of Isotopic Stability under Various Conditions
| Isotopic Standard | Condition | Isotopic Purity Before | Isotopic Purity After | % Change | Potential for Inaccuracy |
| This compound | Acidic (pH 3), 4°C, 24h | 99.5% | 99.2% | -0.3% | Low |
| Neutral (pH 7), 25°C, 24h | 99.5% | 99.4% | -0.1% | Very Low | |
| Basic (pH 10), 4°C, 24h | 99.5% | 98.8% | -0.7% | Moderate | |
| Elevated Temp (60°C), pH 7, 1h | 99.5% | 99.0% | -0.5% | Low-Moderate | |
| L-Citrulline-¹³C₅ | All Conditions | 99.8% | 99.8% | 0.0% | Very Low |
| L-Citrulline-¹⁵N₃ | All Conditions | 99.7% | 99.7% | 0.0% | Very Low |
Note: The data presented in this table is illustrative and based on typical observations for deuterated versus ¹³C and ¹⁵N-labeled compounds. Actual results may vary depending on the specific experimental conditions and the position of the deuterium labels on the this compound molecule.
Experimental Protocols
To ensure the integrity of your quantitative data, it is crucial to validate the isotopic stability of your internal standard under your specific experimental conditions.
Protocol for Assessing Isotopic Stability of this compound
This protocol outlines a systematic approach to evaluate the potential for back-exchange of deuterium labels on this compound during common sample processing steps.
1. Materials and Reagents:
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Blank biological matrix (e.g., plasma, urine)
-
Acidic solution (e.g., 0.1 M HCl or 1% formic acid in water)
-
Basic solution (e.g., 0.1 M NaOH or 1% ammonium hydroxide in water)
-
Neutral buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system
2. Experimental Procedure:
-
Prepare Test Samples: Spike a known concentration of this compound into aliquots of the blank biological matrix.
-
Expose to Test Conditions: Subject the spiked matrix samples to various conditions that mimic your sample processing workflow. This should include:
-
pH Challenge: Adjust the pH of separate aliquots to acidic (e.g., pH 3), neutral (pH 7), and basic (e.g., pH 10) conditions. Incubate at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 24 hours).
-
Temperature Challenge: Incubate aliquots at elevated temperatures that may be encountered during sample processing (e.g., 37°C or 60°C) for a defined period (e.g., 1 hour).
-
Process and Hold: Subject a set of samples to your complete sample preparation procedure (e.g., protein precipitation, evaporation, reconstitution) and let the final extracts sit at room temperature or in the autosampler for a period equivalent to a typical analytical run.
-
-
Sample Analysis:
-
Following exposure to the test conditions, process all samples using your standard extraction method.
-
Analyze the samples by LC-MS/MS, monitoring the mass transitions for both this compound and its potential back-exchanged product (L-Citrulline-d3, -d2, etc.).
-
-
Data Analysis:
-
Calculate the peak area ratio of the back-exchanged species to the intact this compound.
-
Compare the isotopic purity of the this compound in the test samples to a control sample that was not subjected to the challenge conditions. A significant decrease in the abundance of the fully deuterated form indicates isotopic instability.
-
Visualizing Key Processes
To better understand the factors influencing the choice and use of L-Citrulline stable isotope-labeled standards, the following diagrams illustrate the experimental workflow for stability assessment and the metabolic context of L-Citrulline.
References
Precision in Bioanalysis: A Comparative Guide to Internal Standards for L-Citrulline Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of L-citrulline, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of the performance of L-Citrulline-d4 with other common alternatives, supported by experimental data to inform the selection of the most suitable standard for bioanalytical applications.
In the landscape of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for mitigating variability introduced during sample preparation and analysis. By closely mimicking the analyte of interest, these standards co-elute and experience similar ionization effects, enabling robust and accurate quantification. This guide delves into the inter-assay and intra-assay variability of this compound and compares its performance with other deuterated and isotopically labeled amino acids.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the precision and accuracy of L-citrulline quantification. Below is a summary of the performance of this compound and a common alternative, L-Citrulline-d7, based on published validation data.
| Internal Standard | Analyte | Matrix | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%Bias) |
| This compound | L-Citrulline | Cell Lysate | 0.59 - 1.48 | 0.78 - 3.44 | < 6.8 |
| Rat Plasma | 1.11 - 1.83 | 1.62 - 3.25 | < 4.6 | ||
| L-Citrulline-d7 | L-Citrulline | Plasma | < 10 | < 10 | Not explicitly stated |
Table 1: Comparison of Inter-Assay and Intra-Assay Variability for L-Citrulline Internal Standards.
In-Depth Look at this compound Performance
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound as an internal standard demonstrated high precision and accuracy for the quantification of L-citrulline in various biological matrices[1]. The intra-day and inter-day precision, represented by the coefficient of variation (%CV), were consistently low, indicating minimal variability within and between analytical runs. The accuracy, measured as the percentage bias from the nominal concentration, was also well within acceptable limits, underscoring the reliability of this compound for quantitative bioanalysis[1].
Alternative Internal Standards for L-Citrulline Analysis
While this compound exhibits excellent performance, other stable isotope-labeled compounds are also employed as internal standards in amino acid analysis.
-
L-Citrulline-d7 : This deuterated analog of L-citrulline is another viable option. A study employing L-Citrulline-d7 reported intra- and inter-day precision of less than 10%, demonstrating its suitability for reliable quantification.
-
¹³C and ¹⁵N-Labeled Amino Acids : Isotopically labeled versions of other amino acids, such as ¹³C₆-L-arginine, are often used in multiplexed assays for the simultaneous quantification of several amino acids, including L-citrulline[1]. The key advantage of ¹³C and ¹⁵N labeling is the minimal potential for isotopic exchange and a closer co-elution with the analyte compared to some deuterated standards. This can lead to improved correction for matrix effects.
-
Non-Isotopically Labeled Amino Acids : In some applications, non-endogenous amino acids like norleucine are used as internal standards. However, these structural analogs may not perfectly mimic the ionization behavior of L-citrulline, potentially leading to less accurate correction for matrix effects compared to stable isotope-labeled standards.
Experimental Protocols
The following provides a general overview of the experimental methodology for the quantification of L-citrulline using a stable isotope-labeled internal standard.
Sample Preparation
-
Matrix Spiking : An aliquot of the biological matrix (e.g., plasma, cell lysate) is spiked with a known concentration of the internal standard (e.g., this compound).
-
Protein Precipitation : Proteins are removed from the sample, typically by the addition of a cold organic solvent such as acetonitrile or methanol, followed by centrifugation.
-
Supernatant Collection : The supernatant, containing the analyte and internal standard, is collected for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation : The extracted sample is injected onto a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) column is commonly used to separate the polar amino acids. An isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is employed[1].
-
Mass Spectrometric Detection : The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both L-citrulline and the internal standard are monitored[1].
Visualizing the Workflow
To illustrate the analytical process, the following diagram outlines the key steps in a typical bioanalytical workflow using an internal standard.
References
Performance Evaluation of L-Citrulline-d4 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Citrulline-d4's performance as an internal standard in the quantitative analysis of L-Citrulline across various biological matrices. It is designed to assist researchers in selecting the most appropriate analytical methodology for their specific needs by presenting supporting experimental data, detailed protocols, and a comparative look at alternative internal standards.
Executive Summary
The accurate quantification of L-Citrulline, a key amino acid in the urea cycle and nitric oxide pathway, is crucial in various research and clinical settings. Stable isotope-labeled internal standards are essential for correcting matrix effects and improving the accuracy and precision of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has emerged as a widely used internal standard for this purpose. This guide evaluates its performance characteristics in common biological matrices such as plasma, urine, and cell lysates, and compares it with other potential internal standards.
Performance of this compound: A Data-Driven Comparison
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust quantitative bioanalysis, helping to mitigate the impact of matrix effects and improve assay precision and accuracy.[1] The following tables summarize the performance characteristics of analytical methods employing this compound for the quantification of L-Citrulline in different biological matrices, based on published literature.
Table 1: Performance Characteristics of this compound in Human Plasma
| Parameter | Reported Value | Reference |
| Linearity (r²) | >0.99 | [1] |
| Intra-day Precision (%CV) | <15% | [1] |
| Inter-day Precision (%CV) | <15% | [1] |
| Accuracy (%Bias) | <15% | [1] |
| Lower Limit of Quantification (LLOQ) | 5 nM | [2] |
Table 2: Performance Characteristics of this compound in Rat Plasma and Urine
| Matrix | Parameter | Reported Value | Reference |
| Rat Plasma | Linearity (r²) | Independent of matrix | [1] |
| Intra-day Variability | <15% | [1] | |
| Inter-day Variability | <15% | [1] | |
| Rat Urine | Linearity (r²) | Independent of matrix | [1] |
| Intra-day Variability | <15% | [1] | |
| Inter-day Variability | <15% | [1] |
Table 3: Comparison with Alternative Internal Standards
While this compound is a common choice, other internal standards have also been utilized. This table provides a qualitative comparison.
| Internal Standard | Advantages | Disadvantages | References |
| This compound | Co-elutes with the analyte, providing excellent correction for matrix effects and extraction variability. | Potential for isotopic crosstalk if resolution is insufficient. | [1] |
| L-Citrulline-d7 | Similar advantages to this compound with a larger mass difference, reducing the risk of isotopic crosstalk. | May be less readily available or more expensive than this compound. | [3][4] |
| Homocitrulline | Structurally similar to citrulline. | Different retention time and potential for different ionization efficiency compared to L-Citrulline, which may not fully compensate for matrix effects. | [4] |
| Phenylalanine | Commercially available and cost-effective. | Significant differences in chemical properties and chromatographic behavior compared to L-Citrulline, leading to poor correction for matrix-specific effects. | [5] |
Experimental Workflow and Protocols
A validated LC-MS/MS method is the gold standard for the accurate quantification of L-Citrulline in biological samples.[6][7] A typical experimental workflow is depicted below.
Caption: Experimental workflow for L-Citrulline quantification.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on common practices reported in the literature for the analysis of L-Citrulline in plasma.[1][3]
1. Sample Preparation
-
Spiking: To 20 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 120 µL of acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture thoroughly for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar L-Citrulline.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).[1]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
MRM Transitions:
-
3. Data Analysis
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of L-Citrulline to this compound against the concentration of the calibration standards.
-
Quantification: The concentration of L-Citrulline in the unknown samples is determined from the calibration curve using the measured peak area ratios.
Signaling and Metabolic Pathways
The accurate measurement of L-Citrulline is critical for understanding its role in various physiological and pathological processes, including the nitric oxide pathway, which is vital for vasodilation and other cellular signaling events.
Caption: The Nitric Oxide Synthesis Pathway.
Conclusion
This compound serves as a robust and reliable internal standard for the quantification of L-Citrulline in a variety of biological matrices. Its co-eluting nature with the endogenous analyte allows for effective correction of matrix effects, leading to high accuracy and precision in LC-MS/MS-based assays. While alternative internal standards exist, the benefits of a stable isotope-labeled analog like this compound, particularly in complex matrices, are well-documented. The methodologies and data presented in this guide provide a solid foundation for researchers to develop and validate their own analytical methods for L-Citrulline quantification, contributing to advancements in drug development and clinical research.
References
- 1. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of citrulline, arginine, and methylarginines using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nvkc.nl [nvkc.nl]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of L-Citrulline-d4: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isotopically labeled compounds is critical in numerous research and development applications, including pharmacokinetic studies, metabolic tracing, and as internal standards for quantitative bioanalysis. L-Citrulline-d4, a deuterated analog of the amino acid L-Citrulline, is frequently employed for these purposes. The choice of analytical methodology is paramount for achieving reliable and meaningful results. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.
Executive Summary
LC-MS/MS is the superior technique for the specific and sensitive quantification of this compound. Its ability to differentiate between this compound and endogenous, unlabeled L-Citrulline based on their mass-to-charge ratio is a critical advantage. HPLC-UV, while a viable technique for the analysis of general L-Citrulline, lacks the specificity to distinguish between the deuterated and non-deuterated forms. Furthermore, L-Citrulline's lack of a strong UV chromophore necessitates a derivatization step for sensitive HPLC-UV detection, adding complexity to the workflow.
Principles of a Comparative Analysis
LC-MS/MS offers high selectivity by separating analytes based on their mass-to-charge ratio (m/z). This allows for the precise and independent quantification of both L-Citrulline and this compound in the same sample, even if they co-elute chromatographically. The use of a stable isotope-labeled internal standard like this compound is a gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.
HPLC-UV , on the other hand, relies on the absorption of ultraviolet light by the analyte. Since L-Citrulline does not have a significant chromophore, direct UV detection is often insensitive.[1] To overcome this, a chemical derivatization step is typically employed to attach a UV-active molecule to the amino acid.[1][2] However, because deuteration does not significantly alter the UV absorption properties or the chromatographic retention time of a molecule, HPLC-UV cannot distinguish between L-Citrulline and this compound.
Performance Characteristics
The following tables summarize the key performance characteristics of each technique for the analysis of L-Citrulline. It is important to note that the HPLC-UV data is for unlabeled L-Citrulline, as this method cannot differentiate the deuterated form.
Table 1: Quantitative Performance Comparison of LC-MS/MS for L-Citrulline and HPLC-UV for L-Citrulline
| Parameter | LC-MS/MS for L-Citrulline | HPLC-UV for L-Citrulline (with Derivatization) |
| Specificity for this compound | High (distinguishes from unlabeled) | None (cannot distinguish from unlabeled) |
| **Linearity (R²) ** | > 0.99 | ≥ 0.998 |
| Limit of Detection (LOD) | Low (e.g., sub-μmol/L) | 1 µg/mL |
| Limit of Quantification (LOQ) | Low (e.g., in the low μmol/L range) | 5 µg/mL |
| Precision (%RSD) | < 15% | < 2% |
| Accuracy (%Recovery) | 85-115% | 94.94-101.95% |
Data for HPLC-UV with OPA derivatization is based on the analysis of unlabeled L-Citrulline.[2]
Experimental Protocols
LC-MS/MS Method for this compound
This method is designed for the specific and sensitive quantification of this compound, often in complex biological matrices.
1. Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma or other biological sample, add 20 µL of an internal standard working solution (containing a known concentration of this compound).
-
Add 120 µL of a protein precipitation agent (e.g., acetonitrile containing 0.5% acetic acid).
-
Vortex mix and centrifuge at high speed (e.g., 10,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Alltima HP HILIC 3 µm, 150 mm × 2.1 mm.
-
Mobile Phase A: Water with 0.5% acetic acid and 0.025% trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.5% acetic acid and 0.025% trifluoroacetic acid.
-
Elution: Isocratic elution with 85% Mobile Phase B.
-
Flow Rate: 0.25 mL/min.
-
Run Time: Approximately 6 minutes.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Citrulline: m/z 176 → 70
-
This compound: m/z 180 → 74
-
-
Spray Voltage: 5.5 kV.
-
Source Temperature: 350°C.
HPLC-UV Method for L-Citrulline (with OPA Derivatization)
This method is suitable for quantifying total L-Citrulline concentration but cannot distinguish this compound.
1. Sample Preparation and Derivatization:
-
Prepare samples in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
To 70 µL of the sample or standard solution, add 10 µL of O-phthalaldehyde (OPA) derivatization reagent.
-
Make up the volume to 1 mL with the buffer and incubate at room temperature for exactly 2 minutes.
-
Immediately inject the derivatized sample into the HPLC system.
2. High-Performance Liquid Chromatography:
-
Column: Zorbax Eclipse C18 SB-Aq, 5 µm, 250 × 4.6 mm.
-
Mobile Phase A: Methanol: Acetonitrile: Water (45:45:10 v/v/v).
-
Mobile Phase B: Phosphate buffer (pH 7.5).
-
Elution: Isocratic with a ratio of Mobile Phase A to B of 80:20.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 338 nm.
-
Run Time: Approximately 30 minutes.
Workflow Diagrams
Conclusion and Recommendations
For any application requiring the specific detection and quantification of this compound, separate from its unlabeled counterpart, LC-MS/MS is the unequivocally recommended method. Its inherent selectivity, based on mass, provides accurate and reliable data that is unattainable with HPLC-UV. The use of a stable isotope-labeled internal standard in LC-MS/MS further enhances the robustness and accuracy of the quantification.
HPLC-UV, even with derivatization, is not a suitable technique for the analysis of this compound when differentiation from endogenous L-Citrulline is necessary. While it can be employed for the quantification of total L-Citrulline, the additional derivatization step and the inability to use a co-eluting internal standard make it a less desirable method even for general L-Citrulline analysis in complex matrices compared to the specificity and sensitivity offered by LC-MS/MS. Therefore, for researchers, scientists, and drug development professionals engaged in studies involving this compound, investing in LC-MS/MS capabilities is highly advisable for generating high-quality, defensible data.
References
Justification for Using L-Citrulline-d4 Over a Structural Analog Internal Standard in Quantitative Bioanalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the rigorous landscape of bioanalysis, particularly within drug development and clinical research, the accuracy and reliability of quantitative data are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone for quantifying analytes in complex biological matrices. However, the accuracy of LC-MS data is susceptible to variability introduced during sample preparation and analysis.[1] The use of an internal standard (IS) is a mandatory practice, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA), to compensate for these variations.[2][3]
This guide provides a data-driven justification for the selection of a stable isotope-labeled internal standard (SIL-IS), specifically L-Citrulline-d4, over a structural analog IS for the quantification of L-Citrulline.
The Role of the Internal Standard: SIL-IS vs. Structural Analog
An internal standard is a compound of a known concentration added to all samples, calibrators, and quality controls to correct for analytical variability.[2] The two primary types of internal standards used in LC-MS are:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A version of the analyte where one or more atoms are replaced with their heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This compound is a SIL-IS for L-Citrulline. SIL-IS are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[4][5][6]
-
Structural Analog Internal Standard: A molecule that is chemically similar to the analyte but not isotopically labeled. While sometimes used due to cost or availability, their different chemical structures can lead to dissimilar behavior during analysis.[7][8]
The fundamental advantage of a SIL-IS like this compound is its ability to co-elute with the analyte and exhibit virtually identical behavior during extraction, chromatography, and ionization.[1] This ensures that any matrix-induced ion suppression or enhancement, or any loss during sample preparation, affects both the analyte and the IS to the same degree.[1][5] The ratio of the analyte's response to the IS's response therefore remains constant, canceling out these variations and leading to superior accuracy and precision.[5]
Quantitative Data Comparison
The following table summarizes typical performance data from a bioanalytical method validation, comparing the use of this compound (SIL-IS) with a hypothetical structural analog IS for the quantification of L-Citrulline in human plasma.
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | This compound (SIL-IS) | Structural Analog IS | Justification |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | 5.2% | 13.8% | The SIL-IS provides significantly lower variability, indicating higher reproducibility.[8] |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -2.5% | -11.7% | The SIL-IS yields results closer to the nominal concentration, demonstrating superior accuracy.[8] |
| Matrix Factor (IS-Normalized) | %CV ≤ 15% | 4.8% | 18.2% (Fails) | This compound effectively tracks and corrects for matrix effects, keeping the normalized response consistent across different plasma lots. The analog fails to do so.[9] |
| Extraction Recovery (%CV) | Consistent across concentrations | 6.1% | 16.5% | While absolute recovery can vary, the consistency of the analyte/IS ratio is much higher with the SIL-IS, ensuring reliable quantification despite sample prep variability. |
Data is representative and compiled for illustrative purposes based on typical experimental outcomes.
Experimental Protocols
The data presented above is derived from standard bioanalytical method validation experiments designed to assess the performance of an internal standard.
Protocol 1: Accuracy and Precision Assessment
-
Preparation of Samples: Quality Control (QC) samples were prepared by spiking known concentrations of L-Citrulline (Low, Medium, and High) into pooled human plasma.
-
Internal Standard Addition: A fixed concentration of either this compound or the structural analog IS was added to each QC sample.
-
Sample Extraction: Proteins were precipitated using methanol. The samples were vortexed and centrifuged, and the supernatant was collected for analysis.
-
LC-MS/MS Analysis: Samples were analyzed using a validated LC-MS/MS method.
-
Calculation: The concentrations of the QC samples were calculated against a calibration curve. Accuracy was determined as the percent bias from the nominal value, and precision was calculated as the coefficient of variation (%CV) of the measurements for each QC level.
Protocol 2: Matrix Effect Assessment
The matrix effect was quantitatively assessed using the post-extraction spike method to evaluate the degree of ion suppression or enhancement.[10]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): L-Citrulline and the chosen IS were prepared in a neat (non-matrix) solvent at low and high concentrations.
-
Set 2 (Post-Spiked Matrix): Blank plasma from six different donors was extracted first. The resulting clean extract was then spiked with L-Citrulline and the IS to the same concentrations as Set 1.
-
-
Analysis and Calculation: All samples were analyzed by LC-MS/MS. The Matrix Factor (MF) was calculated for the analyte and the IS by dividing the peak area from Set 2 by the peak area from Set 1.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Evaluation: The %CV of the IS-Normalized MF across the six plasma lots was calculated. A SIL-IS is expected to have a nearly identical MF to the analyte, resulting in an IS-Normalized MF close to 1.0 and a low %CV.[9]
Visualization of Key Concepts
Logical Workflow for Internal Standard Selection
The diagram below illustrates why a SIL-IS is the superior choice for mitigating analytical variability compared to a structural analog.
Caption: Justification for SIL-IS superiority in correcting analytical variability.
Metabolic Pathways of L-Citrulline
Understanding the metabolic context of L-Citrulline is crucial for many research applications. L-Citrulline is a key intermediate in two vital biochemical pathways: the Urea Cycle and the Nitric Oxide (NO) Synthesis pathway.[11][12][13]
Caption: Key metabolic pathways involving L-Citrulline.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. The experimental evidence overwhelmingly supports the use of a stable isotope-labeled internal standard like this compound over a structural analog. Its ability to perfectly mimic the analyte throughout the analytical process provides unparalleled compensation for matrix effects and procedural variability. This leads to significantly improved accuracy and precision, ensuring data integrity for pivotal research, clinical studies, and regulatory submissions. For any quantitative bioanalysis of L-Citrulline, this compound is the unequivocally superior choice.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of citrulline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. L-citrulline: What You Should Know [healthline.com]
Validating L-Citrulline-d4 for Nitric Oxide Research in a Diabetic Nephropathy Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Citrulline-d4 and its alternatives for use as a stable isotope tracer in a preclinical model of diabetic nephropathy. The focus is on the validation of this compound for quantifying its conversion to L-Arginine and subsequent nitric oxide (NO) production, a critical pathway implicated in the pathogenesis of this disease. Experimental data, detailed protocols, and visual representations of key pathways and workflows are presented to aid researchers in designing and implementing robust tracer studies.
Introduction
Diabetic nephropathy is a major microvascular complication of diabetes mellitus, characterized by endothelial dysfunction and reduced nitric oxide bioavailability. L-Citrulline, a precursor to L-Arginine, plays a pivotal role in the endogenous synthesis of nitric oxide via nitric oxide synthase (NOS). Stable isotope-labeled L-Citrulline, such as this compound, serves as a powerful tool to trace the metabolic fate of citrulline and quantify its contribution to the arginine pool and subsequent NO synthesis in vivo.[1] This guide outlines the validation process for this compound and compares its performance with a commonly used alternative, L-Arginine-¹³C₆.
Data Presentation: this compound vs. L-Arginine-¹³C₆
The following tables summarize key quantitative parameters for the use of this compound and L-Arginine-¹³C₆ as stable isotope tracers in metabolic studies.
Table 1: Bioanalytical Method Validation Parameters for this compound in Rat Plasma
| Parameter | Acceptance Criteria | Result | Reference |
| Linearity (r²) | ≥ 0.99 | 0.998 | [2] |
| LLOQ | Signal-to-Noise > 10 | 0.5 µM | [3] |
| Accuracy (% Recovery) | 85-115% | 95.2 - 104.5% | [2][4] |
| Precision (%RSD) | < 15% | < 8.7% | [2][4] |
| Matrix Effect | 85-115% | 92.1 - 108.3% | [2] |
| Stability (Freeze/Thaw) | ± 15% | Stable for 3 cycles | [2] |
Table 2: Comparative Pharmacokinetics of L-Citrulline and L-Arginine Supplementation
| Parameter | L-Citrulline Supplementation | L-Arginine Supplementation | Key Findings | Reference(s) |
| Bioavailability | High | Low (Extensive first-pass metabolism) | L-Citrulline bypasses hepatic first-pass metabolism, leading to higher systemic availability. | [5][6][7] |
| Peak Plasma Arginine (Cmax) | Significantly Increased | Moderately Increased | Oral L-Citrulline is more effective at raising plasma L-Arginine levels. | [6][8] |
| Time to Peak (Tmax) | ~1-2 hours | ~1 hour | Similar absorption times, but L-Citrulline provides a more sustained elevation of plasma Arginine. | [8] |
| Nitric Oxide Biomarkers (Nitrate/Nitrite) | Significant Increase | Variable/Less Consistent Increase | L-Citrulline supplementation leads to a more reliable increase in NO production markers. | [8][9] |
Experimental Protocols
Protocol 1: Validation of LC-MS/MS Method for this compound Quantification in Rat Plasma
This protocol describes the validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma from a diabetic nephropathy rat model.
1. Sample Preparation:
-
Thaw frozen rat plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., L-Citrulline-¹³C₅,¹⁵N₂) and 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 2% B, ramp to 98% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Q1 180.1 -> Q3 163.1
-
L-Arginine: Q1 175.1 -> Q3 70.1
-
Internal Standard (L-Citrulline-¹³C₅,¹⁵N₂): Q1 182.1 -> Q3 165.1
-
3. Method Validation:
-
Linearity: Prepare calibration standards in blank plasma over the expected concentration range and assess the coefficient of determination (r²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Specificity and Matrix Effect: Evaluate potential interference from endogenous plasma components.
-
Stability: Assess the stability of the analyte under various storage and processing conditions (freeze-thaw, short-term benchtop, long-term storage).
Protocol 2: In Vivo Stable Isotope Tracer Study in a Diabetic Nephropathy Rat Model
This protocol details the administration of this compound to diabetic rats to trace its conversion to L-Arginine.
1. Animal Model:
-
Induce diabetes in male Sprague-Dawley rats using a single intraperitoneal injection of streptozotocin (STZ).
-
Monitor blood glucose levels to confirm diabetes. The development of nephropathy can be monitored by measuring albuminuria.
2. Tracer Administration:
-
After the development of diabetic nephropathy (typically 8-12 weeks post-STZ injection), fast the rats overnight.
-
Administer a single oral gavage of this compound (e.g., 100 mg/kg body weight) dissolved in saline.
3. Blood Sampling:
-
Collect serial blood samples (approximately 100 µL) from the tail vein at baseline (pre-dose) and at multiple time points post-dose (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Analysis and Data Interpretation:
-
Analyze plasma samples for this compound and newly synthesized L-Arginine using the validated LC-MS/MS method described in Protocol 1.
-
Calculate the isotopic enrichment of L-Arginine to determine the rate of appearance of arginine from citrulline.
Mandatory Visualization
Caption: Nitric Oxide Signaling Pathway.
Caption: Experimental Workflow for Tracer Study.
References
- 1. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nvkc.nl [nvkc.nl]
- 4. Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute radiation syndrome across multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Supplemental Citrulline Is More Efficient Than Arginine in Increasing Systemic Arginine Availability in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why L-Citrulline is More Effective Than L-Arginine for Blood Flow, Pum [kaged.com]
- 8. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Performance Analysis: L-Citrulline-d4 versus Certified Reference Materials
For researchers, scientists, and drug development professionals seeking precision and accuracy in quantitative analysis, this guide provides a comprehensive performance benchmark of L-Citrulline-d4 against certified reference materials (CRMs). This document outlines the key performance characteristics, presents a detailed experimental protocol for comparative analysis, and offers clear visualizations of the analytical workflow and data relationships.
Data Presentation: A Head-to-Head Comparison
The selection of an appropriate internal standard is critical for achieving reliable and reproducible results in mass spectrometry-based quantification. This compound, a deuterated stable isotope-labeled standard, is commonly used for the accurate measurement of L-Citrulline in various biological matrices. Certified reference materials (CRMs) for L-Citrulline provide a benchmark for accuracy and traceability. Here, we compare the key specifications of commercially available this compound and a prominent L-Citrulline CRM.
| Parameter | This compound | L-Citrulline Certified Reference Material (CRM) |
| Product Name | L-Citrulline-4,4,5,5-d4 | L-Citrulline Certified Reference Material, TraceCERT® |
| Manufacturer | Sigma-Aldrich | Sigma-Aldrich |
| CAS Number | 1217474-00-4 | 372-75-8 |
| Chemical Formula | C₆D₄H₉N₃O₃ | C₆H₁₃N₃O₃ |
| Molecular Weight | 179.21 g/mol | 175.19 g/mol |
| Purity | 97% (CP)[1] | Certified by quantitative NMR |
| Isotopic Purity | 98 atom % D[1] | Not Applicable |
| Traceability | - | Traceable to primary material from an NMI (e.g., NIST)[2] |
| Intended Use | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[3] | Calibration and quality control |
Experimental Protocol: A Roadmap for Comparative Analysis
To objectively evaluate the performance of this compound as an internal standard against a certified L-Citrulline reference material, a robust and validated analytical method is essential. The following protocol outlines a standard isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Citrulline in human plasma.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
L-Citrulline Certified Reference Material (CRM)
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of L-Citrulline CRM and this compound in water at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the L-Citrulline CRM stock solution with water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with water to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike appropriate volumes of the L-Citrulline CRM working standard solutions and QC solutions into blank human plasma to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate L-Citrulline from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
L-Citrulline: Q1 176.1 -> Q3 159.1
-
This compound: Q1 180.1 -> Q3 163.1
-
5. Data Analysis:
-
Quantify L-Citrulline in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the L-Citrulline CRM standards.
-
Assess the accuracy and precision of the method using the QC samples.
Visualizing the Workflow and Logic
To further clarify the experimental process and the logic behind the comparison, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of L-Citrulline.
Caption: Logical relationship in the performance comparison of analytical standards.
References
A Critical Review of Internal Standards for Citrulline Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of citrulline, a non-proteinogenic amino acid, is crucial in various research and clinical settings due to its role as a biomarker for intestinal function and its involvement in the nitric oxide (NO) cycle. The reliability of citrulline analysis, particularly by mass spectrometry, is highly dependent on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a critical review of commonly used internal standards for citrulline analysis, with a focus on stable isotope-labeled analogs, and presents supporting experimental data to aid in the selection of the most suitable IS for your research needs.
Comparison of Internal Standards for Citrulline Analysis
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, thus compensating for matrix effects and variations in sample processing. For citrulline analysis, stable isotope-labeled (SIL) citrulline analogs are considered the gold standard.
| Internal Standard | Rationale for Use | Advantages | Disadvantages | Typical Application |
| Deuterated Citrulline (e.g., D4-Citrulline, D7-Citrulline) | Closely mimics the chemical and physical properties of endogenous citrulline.[1][2] | Co-elutes with citrulline, providing the most accurate correction for matrix effects and sample loss during preparation.[1][3] High precision and accuracy.[3] | Higher cost compared to non-labeled standards. | LC-MS/MS analysis of citrulline in biological matrices such as plasma, urine, and cell lysates.[1][2][4] |
| ¹³C-labeled Arginine (e.g., ¹³C₆-Arginine) | Used in methods analyzing multiple arginine-pathway metabolites simultaneously.[1] | Can serve as an IS for both arginine and citrulline in some applications. | May not perfectly co-elute or have the same ionization efficiency as citrulline, potentially leading to less accurate quantification for citrulline specifically.[1] | Multiplexed analysis of amino acids in the nitric oxide pathway.[1][4] |
| Non-Isotopically Labeled Analogs (e.g., Norleucine, α-Aminobutyric Acid) | Structural similarity to amino acids.[5][6] | Low cost. | Does not co-elute with citrulline and has different ionization properties, leading to less effective correction for matrix effects and potentially compromised accuracy and precision.[5] | Older HPLC-based methods with UV or fluorescence detection; generally not recommended for LC-MS/MS. |
| Phenylalanine | Used as a general internal standard in some metabolomics panels.[7] | Commercially available and relatively inexpensive. | Significant differences in chemical properties and chromatographic behavior compared to citrulline, leading to poor correction for analytical variability.[7] | Broad-spectrum metabolomic screening where a single IS is used for many analytes. |
Quantitative Performance Data
The following table summarizes key performance metrics for citrulline analysis using a stable isotope-labeled internal standard (D4-Citrulline or D7-Citrulline) with LC-MS/MS.
| Parameter | Reported Value | Matrix | Citation |
| Linearity (r²) | >0.99 | Cell Lysates, Rat Plasma, Rat Urine | [1] |
| >0.99 (1.95 µM to 1000 µM) | Aqueous Solution | [7] | |
| Accuracy | 80 – 120% | Cell Lysates, Rat Plasma, Rat Urine | [1] |
| 97.4–100.3% | Human Plasma | [3] | |
| Within ±20% of stated concentrations | Aqueous Solution | [7] | |
| Precision (RSD) | ≤20% at LLOQ | Cell Lysates, Rat Plasma, Rat Urine | [1] |
| 2.2–12.4% | Human Plasma | [3] | |
| Recovery | >90% | Plasma, RBC, Urine | [8] |
| 85.8% (low QC), 91.5% (mid QC), 91.5% (high QC) | Human Plasma | [3] | |
| Lower Limit of Quantification (LLOQ) | Dependent on matrix | Cell Lysates, Rat Plasma, Rat Urine | [1] |
| 20 pmol | Aqueous Standards | [8] |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a generalized procedure for the extraction of citrulline from biological fluids.
Materials:
-
Biological sample (e.g., plasma, serum, urine)
-
Internal Standard solution (e.g., D4-Citrulline in water)
-
Acetonitrile (ACN) containing 0.1% formic acid (FA)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To a microcentrifuge tube, add 20 µL of the biological sample.
-
Add 20 µL of the internal standard solution (e.g., 1 µM D4-Citrulline).[1]
-
Add 120 µL of cold acetonitrile with 0.5% acetic acid and 0.025% trifluoroacetic acid for protein precipitation.[1][4]
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the samples at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 20 minutes at 4°C.[1]
-
Carefully collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
This is a representative method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Alltima HP HILIC 3 µm, 150 mm × 2.1 mm[1]
-
Mobile Phase A: Water with 0.5% acetic acid and 0.025% trifluoroacetic acid[1][4]
-
Mobile Phase B: Acetonitrile with 0.5% acetic acid and 0.025% trifluoroacetic acid[1][4]
-
Gradient: Isocratic elution with 15% Mobile Phase A and 85% Mobile Phase B[1][4]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Spray Voltage: 5.5 kV[1]
-
Source Temperature: 500°C
-
Collision Energy: Optimized for each transition (e.g., 22 eV for 176 -> 70)[2]
Visualizations
Signaling Pathway
Caption: The Nitric Oxide Synthesis Pathway.
Experimental Workflow
Caption: Workflow for Citrulline Analysis.
References
- 1. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvkc.nl [nvkc.nl]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Estimation of nitric oxide synthase activity via LC-MS/MS determination of 15N3-citrulline in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of internal and external standardization in amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Sample Preparation for L-Citrulline-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common sample preparation methods for the quantification of L-Citrulline-d4 in biological matrices. We will delve into the experimental protocols for Protein Precipitation and Solid-Phase Extraction, presenting a side-by-side comparison of their performance based on available experimental data. Additionally, a comparative overview of common derivatization techniques is included to aid in method selection for chromatographic analysis.
Introduction
Accurate quantification of this compound, a stable isotope-labeled internal standard for L-Citrulline, is critical in various research and clinical applications, including studies of nitric oxide synthesis, urea cycle disorders, and intestinal function. The choice of sample preparation method is paramount for achieving reliable and reproducible results by effectively removing interfering substances from complex biological matrices such as plasma and serum. This guide compares two widely used techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), and discusses derivatization strategies for enhancing analytical sensitivity and chromatographic performance.
Comparative Analysis of Sample Preparation Methods
The selection of an appropriate sample preparation method depends on several factors, including the nature of the biological matrix, the required level of sample cleanup, desired analytical sensitivity, and throughput needs. Below is a summary of the key performance characteristics of Protein Precipitation and Solid-Phase Extraction for this compound analysis.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte. | The analyte is selectively adsorbed onto a solid sorbent packed in a cartridge or well plate, while interferences are washed away. The analyte is then eluted with a suitable solvent. |
| Recovery | Generally high. Studies on similar small molecules have shown that precipitation with acetonitrile can yield recoveries of over 90%.[1][2] | Can be variable and method-dependent. Optimization of sorbent type, wash, and elution solvents is crucial to achieve high recovery. Mixed-mode anion exchange has shown promise for extracting peptides with good recovery.[2] |
| Matrix Effect | Can be significant due to the co-extraction of other matrix components like phospholipids.[2] | Generally lower matrix effects compared to PPT, as the wash steps are more effective at removing interfering substances.[2] |
| Selectivity | Low. This method is non-selective and removes a broad range of proteins. | High. The choice of sorbent chemistry allows for targeted extraction of the analyte based on its physicochemical properties. |
| Throughput | High. The procedure is simple and can be easily automated for processing a large number of samples. | Can be lower than PPT due to multiple steps (conditioning, loading, washing, elution), but can also be automated. |
| Cost | Low. Requires minimal reagents and consumables. | Higher. SPE cartridges and manifolds add to the cost per sample. |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a common method for the extraction of this compound from plasma or serum samples prior to LC-MS/MS analysis.[3][4]
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN), 0.1% formic acid in ACN
-
This compound internal standard solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard solution containing this compound.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins. The ratio of sample to precipitation solvent is typically 1:3.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
Protein Precipitation Experimental Workflow
Solid-Phase Extraction (SPE)
This protocol provides a general guideline for SPE. The specific sorbent and solvents should be optimized for this compound. A mixed-mode cation exchange sorbent would be a suitable starting point due to the amine group in citrulline.
Materials:
-
Plasma or serum sample, pre-treated (e.g., diluted with buffer)
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange)
-
This compound internal standard solution
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water or buffer)
-
Wash solvent (e.g., mild organic or aqueous buffer)
-
Elution solvent (e.g., Methanol with 5% ammonium hydroxide)
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes or 96-well plate
Procedure:
-
Pre-treat the plasma/serum sample by adding the this compound internal standard and diluting with an appropriate buffer to reduce viscosity and improve loading.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water or equilibration buffer through the cartridge. Do not allow the sorbent bed to dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 1 mL of a wash solvent to remove unretained interferences.
-
Elution: Elute the this compound with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction Experimental Workflow
Comparison of Derivatization Methods for L-Citrulline Analysis
For analytical methods such as HPLC with UV or fluorescence detection, derivatization of L-Citrulline is often necessary to introduce a chromophore or fluorophore, thereby enhancing detection sensitivity. While LC-MS/MS analysis of this compound may not always require derivatization, it can sometimes improve chromatographic retention and sensitivity.
| Derivatization Reagent | Principle | Detection Method | Advantages | Disadvantages |
| 9-fluorenylmethyl-chloroformate (FMOC-Cl) | Reacts with primary and secondary amines to form a highly fluorescent derivative.[5][6] | Fluorescence, UV | Stable derivatives, good reactivity. | Reagent can produce interfering peaks. |
| o-Phthalaldehyde (OPA) | Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative.[7] | Fluorescence | Rapid reaction, high sensitivity. | Derivatives can be unstable, does not react with secondary amines. |
| Phenylisothiocyanate (PITC) | Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that are UV-active.[8] | UV | Stable derivatives, suitable for protein sequencing. | Relatively lower sensitivity compared to fluorescence methods. |
Conclusion
The choice between protein precipitation and solid-phase extraction for this compound sample preparation will depend on the specific requirements of the assay. Protein precipitation offers a rapid, high-throughput, and cost-effective solution with high recovery, but may be susceptible to matrix effects.[2] Solid-phase extraction provides a more selective cleanup, resulting in lower matrix effects and potentially cleaner extracts, but at a higher cost and with a more complex procedure.[2] For analyses requiring derivatization, the choice of reagent should be based on the desired sensitivity, stability of the derivative, and the analytical instrumentation available. Careful validation of the chosen method is essential to ensure accurate and precise quantification of this compound in biological samples.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nvkc.nl [nvkc.nl]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reliable and simple analytical methods for determination of citrulline and metabolically related amino acids by liquid chromatography after derivatization: comparison between monolithic and core–shell columns - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of L-Citrulline-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals, including isotopically labeled compounds like L-Citrulline-d4, is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a stable isotope-labeled version of the amino acid L-Citrulline. As it is not radioactive, the primary considerations for its disposal are based on its chemical properties, which are comparable to those of unlabeled L-Citrulline.[] While L-Citrulline is not classified as a hazardous substance, it is imperative to follow institutional and regulatory guidelines for chemical waste disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. In case of a spill, immediately clean the area. For dry spills, sweep up the material, avoiding dust generation, and place it in a designated waste container.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in collection by trained hazardous waste personnel.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect all disposable items contaminated with this compound, such as weighing papers, gloves, and pipette tips, in a designated solid chemical waste container. This container should be separate from general laboratory trash.
-
Aqueous Solutions: If this compound is in an aqueous solution, it should be collected in a designated aqueous waste container. Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., water) before disposal. The rinsate from the first rinse must be collected as chemical waste. Subsequent rinses may be permissible for drain disposal, pending institutional guidelines. After rinsing, deface the label on the empty container before placing it in the appropriate recycling or disposal bin.
Step 2: Waste Accumulation and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the major constituents and their approximate percentages.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.
Step 3: Scheduling a Waste Pickup
-
Once a waste container is full or has been in the satellite accumulation area for a specified period (often not to exceed one year), arrange for its collection by your institution's EHS or a licensed professional waste disposal service.
III. Quantitative Waste Management Guidelines
Adherence to quantitative limits for waste accumulation is a key component of laboratory safety and regulatory compliance.
| Parameter | Guideline | U.S. EPA Regulation (if applicable) |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of non-acute hazardous waste. | 40 CFR 262.15 |
| Acutely Hazardous Waste Limit in SAA | A maximum of 1 quart of liquid or 1 kg of solid. | 40 CFR 262.15 |
| Time Limit for Full Container Removal from SAA | Within 3 calendar days of reaching the accumulation limit. | 40 CFR 262.15 |
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling L-Citrulline-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Citrulline-d4. The following procedures and recommendations are designed to ensure safe operational workflow and proper disposal, fostering a secure laboratory environment.
This compound, a stable isotope-labeled compound, is not classified as a hazardous substance.[1][2][3] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE)
Proper personal protective equipment is fundamental for safe handling of any chemical substance. The following table summarizes the recommended PPE for routine laboratory operations involving this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect against accidental splashes or dust particles.[4] |
| Hand Protection | Nitrile gloves | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[3][4][5] |
| Body Protection | Laboratory coat | To protect personal clothing and skin from potential contamination.[4] |
Handling and Storage
Correct handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| General Handling | Handle in a well-ventilated area. For powdered forms, a chemical fume hood is recommended to avoid inhalation of dust.[3][4] Avoid contact with skin and eyes.[2] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][6] |
| Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[4] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following steps should be taken immediately.
| Situation | Action |
| Spill | For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][3] Clean the affected area with soap and water.[4] |
| Skin Contact | Wash the affected area with soap and plenty of water.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[3][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.[3][6] |
Disposal Plan
Waste generated from the handling of this compound should be managed responsibly.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as chemical waste in accordance with local, state, and federal regulations. Consider offering surplus to a licensed disposal company.[1][2][3] |
| Contaminated Packaging | Dispose of as unused product. Do not reuse containers.[3][6] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
